4-(Pyrrolidin-1-ylcarbonyl)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-aminophenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-10-5-3-9(4-6-10)11(14)13-7-1-2-8-13/h3-6H,1-2,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNQOCWBZBGFHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342018 | |
| Record name | 4-(pyrrolidin-1-ylcarbonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56302-41-1 | |
| Record name | 4-(pyrrolidin-1-ylcarbonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Pyrrolidin-1-ylcarbonyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the chemical properties of 4-(Pyrrolidin-1-ylcarbonyl)aniline?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 4-(Pyrrolidin-1-ylcarbonyl)aniline. The information is intended to support research and development activities in the fields of medicinal chemistry and drug discovery.
Core Chemical Properties
This compound, also known by its IUPAC name (4-aminophenyl)(pyrrolidin-1-yl)methanone, is a chemical compound with the molecular formula C₁₁H₁₄N₂O[1][2]. It is classified as a solid and is recognized for its role as a versatile building block in the synthesis of more complex molecules.
Table 1: Summary of Key Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | (4-aminophenyl)(pyrrolidin-1-yl)methanone | [1][2] |
| CAS Number | 56302-41-1 | [1][2] |
| Molecular Formula | C₁₁H₁₄N₂O | [1][2] |
| Molecular Weight | 190.24 g/mol | [1][3] |
| Physical Form | Solid | [3] |
| Calculated LogP | 1.2 | [1] |
| Polar Surface Area | 46.3 Ų | [1] |
| H-Bond Donors | 1 | [1] |
| H-Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 2 | [1] |
Synthesis Protocols
The synthesis of this compound can be achieved through standard amide coupling reactions. Two common synthetic routes are outlined below.
Method 1: Amide Coupling of 4-Aminobenzoic Acid and Pyrrolidine
This method involves the direct coupling of 4-aminobenzoic acid with pyrrolidine in the presence of a suitable coupling agent.
Experimental Protocol:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve 4-aminobenzoic acid (1 equivalent) in an appropriate aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent, for example, dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and a base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: To the activated carboxylic acid solution, add pyrrolidine (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Wash the filtrate with a mild acid (e.g., 1M HCl) to remove excess base, followed by a wash with a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Logical Workflow for Method 1
Caption: Synthesis of this compound via direct amide coupling.
Method 2: Acyl Chloride Formation followed by Amination
This two-step method involves the initial conversion of a protected p-aminobenzoic acid derivative to its acyl chloride, followed by reaction with pyrrolidine. A common starting material is 4-nitrobenzoic acid to protect the amine functionality.
Experimental Protocol:
-
Acyl Chloride Formation: In a fume hood, reflux 4-nitrobenzoic acid (1 equivalent) with thionyl chloride (SOCl₂) (excess) for 2-3 hours. After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain 4-nitrobenzoyl chloride.
-
Amidation: Dissolve the crude 4-nitrobenzoyl chloride in an anhydrous aprotic solvent like DCM. In a separate flask, dissolve pyrrolidine (1.1 equivalents) and a base such as triethylamine (1.2 equivalents) in DCM. Cool the amine solution in an ice bath and add the acyl chloride solution dropwise.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4-6 hours.
-
Work-up and Purification of Intermediate: Wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude N-(4-nitrobenzoyl)pyrrolidine. Purify by recrystallization or column chromatography.
-
Nitro Group Reduction: Dissolve the purified N-(4-nitrobenzoyl)pyrrolidine in a suitable solvent like ethanol or ethyl acetate. Add a catalyst such as palladium on carbon (Pd/C). Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC).
-
Final Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent. Concentrate the filtrate to obtain this compound. Further purification can be achieved by recrystallization.
Logical Workflow for Method 2
Caption: Two-step synthesis via an acyl chloride intermediate and subsequent reduction.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
A general reverse-phase HPLC method can be used for purity analysis.
Experimental Protocol:
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent like methanol or acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for structural elucidation.
Expected Spectral Data (Predicted):
-
¹H NMR (in CDCl₃):
-
Aromatic protons of the aniline ring will appear as two doublets in the range of δ 6.6-7.5 ppm.
-
The protons of the pyrrolidine ring will show multiplets around δ 1.8-2.0 ppm and δ 3.4-3.6 ppm.
-
The amine (-NH₂) protons will give a broad singlet, the chemical shift of which is concentration-dependent.
-
-
¹³C NMR (in CDCl₃):
-
The carbonyl carbon will appear around δ 168-172 ppm.
-
Aromatic carbons will be observed in the region of δ 114-150 ppm.
-
The aliphatic carbons of the pyrrolidine ring will be in the range of δ 24-26 ppm and δ 46-49 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
Expected Data:
-
Electron Ionization (EI-MS): The molecular ion peak [M]⁺ should be observed at m/z 190. The fragmentation pattern would likely show a prominent peak at m/z 120, corresponding to the loss of the pyrrolidine moiety.[1]
Reactivity and Applications
This compound possesses two primary reactive sites: the aromatic amine group and the amide linkage. The aniline nitrogen is nucleophilic and can undergo reactions such as alkylation, acylation, and diazotization. The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions.
Due to its bifunctional nature, this compound is a valuable intermediate in the synthesis of various biologically active molecules, including potential drug candidates. The pyrrolidine moiety is a common scaffold in medicinal chemistry, and its incorporation can influence the pharmacokinetic and pharmacodynamic properties of a molecule.[4]
Safety Information
Based on available data, this compound should be handled with care. It is classified as an irritant and may be harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause serious eye irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements: H302, H312, H315, H319, H332, H335[1]
References
In-Depth Technical Guide: 4-(Pyrrolidin-1-ylcarbonyl)aniline (CAS: 56302-41-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Pyrrolidin-1-ylcarbonyl)aniline, also known as (4-aminophenyl)(pyrrolidin-1-yl)methanone, is a chemical compound belonging to the class of aromatic amides. Its structure, featuring a central aniline core linked to a pyrrolidine ring via a carbonyl group, makes it a subject of interest in medicinal chemistry and drug discovery. The presence of the 4-aminophenyl moiety, a common pharmacophore in various bioactive molecules, coupled with the cyclic amide functionality, suggests potential for diverse biological activities. This technical guide provides a comprehensive overview of the available physicochemical data, a proposed synthesis protocol, and a suggested workflow for biological evaluation based on the activities of structurally related compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| CAS Number | 56302-41-1 | N/A |
| Molecular Formula | C₁₁H₁₄N₂O | [1][2] |
| Molecular Weight | 190.24 g/mol | [1][2] |
| IUPAC Name | (4-aminophenyl)(pyrrolidin-1-yl)methanone | [1] |
| Appearance | Solid (predicted) | [2] |
| Melting Point | 181-183 °C | N/A |
| Boiling Point (Predicted) | 391.0 ± 25.0 °C at 760 mmHg | N/A |
| Density (Predicted) | 1.195 ± 0.06 g/cm³ | N/A |
| SMILES | C1CCN(C1)C(=O)C2=CC=C(C=C2)N | [2] |
| InChI Key | WDNQOCWBZBGFHU-UHFFFAOYSA-N | [2] |
Synthesis and Purification
Proposed Synthesis Protocol: One-Pot Acylation of p-Aminobenzoic Acid
This method involves the in-situ formation of the acid chloride of p-aminobenzoic acid followed by its reaction with pyrrolidine.
Materials:
-
p-Aminobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Pyridine (anhydrous)
-
Pyrrolidine
-
Dry dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend p-aminobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Activation: Cool the suspension to 0 °C using an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise to the suspension while stirring. After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the evolution of gas ceases, indicating the formation of p-aminobenzoyl chloride hydrochloride.
-
Amidation: Cool the reaction mixture back to 0 °C. Add anhydrous pyridine (2.5 eq) to neutralize the hydrochloride and catalyze the reaction. Subsequently, add pyrrolidine (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Reaction Progression: After the addition of pyrrolidine, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification of Crude Product: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
Proposed Purification Protocol: Recrystallization
Recrystallization is a standard and effective method for purifying solid organic compounds.
Materials:
-
Crude this compound
-
Ethanol (95%) or Acetonitrile
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol or acetonitrile and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was added, perform a hot filtration to remove it.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Synthesis and Purification Workflow Diagram
Caption: Proposed workflow for the synthesis and purification of this compound.
Biological Activity and Mechanism of Action
As of the date of this document, there is no publicly available information specifically detailing the biological activity, mechanism of action, or involvement in signaling pathways of this compound. However, the broader class of 4-aminobenzamides has been reported to exhibit various biological activities, most notably as anticonvulsant agents.[3][4][5][6][7]
Potential Therapeutic Area: Anticonvulsant Activity
Studies on various N-substituted 4-aminobenzamides have demonstrated their efficacy in animal models of epilepsy.[3][4] These compounds have been shown to be active in the maximal electroshock seizure (MES) test in mice, a standard preclinical model for identifying potential antiepileptic drugs.[3] The mechanism of action for these related compounds is not fully elucidated but may involve modulation of ion channels or neurotransmitter systems.
Proposed Biological Screening Workflow
Given the known anticonvulsant properties of related 4-aminobenzamides, a logical starting point for the biological evaluation of this compound would be to screen for similar activity. The following workflow outlines a general approach for such an investigation.
Experimental Protocols:
-
In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test):
-
Animals: Adult male Swiss mice (20-25 g).
-
Compound Administration: Dissolve or suspend this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administer intraperitoneally (i.p.) at various doses.
-
MES Induction: At a predetermined time after compound administration (e.g., 30 or 60 minutes), induce seizures by delivering an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.
-
Endpoint: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.
-
Data Analysis: Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension.
-
-
Neurotoxicity Assessment (Rotarod Test):
-
Apparatus: A rotating rod apparatus.
-
Procedure: Train the mice to remain on the rotating rod (e.g., at 6 rpm) for a set period (e.g., 1 minute).
-
Testing: Administer the compound at various doses. At the time of peak effect determined from the MES test, place the mice on the rotating rod and record their ability to remain on the rod for 1 minute.
-
Data Analysis: Calculate the median toxic dose (TD₅₀), the dose at which 50% of the animals fail to remain on the rod for the full duration.
-
-
Protective Index (PI) Calculation:
-
The protective index (PI = TD₅₀ / ED₅₀) is a measure of the compound's margin of safety. A higher PI indicates a more favorable therapeutic window.
-
Biological Screening Workflow Diagram
Caption: Proposed workflow for the initial biological screening of this compound for anticonvulsant activity.
Conclusion
This compound is a compound with potential for biological activity, particularly in the area of central nervous system disorders, based on the known properties of its structural class. This technical guide provides the available physicochemical data and proposes robust, albeit general, protocols for its synthesis, purification, and initial biological evaluation. Further research is warranted to synthesize this compound, confirm its structure and purity, and explore its pharmacological profile in detail. The proposed workflows offer a solid foundation for researchers and drug development professionals to initiate such investigations.
References
- 1. This compound | C11H14N2O | CID 577800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Anticonvulsant activity of some 4-aminobenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticonvulsant activity of some 4-aminobenzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats. | DIAL.pr - BOREAL [dial.uclouvain.be]
- 6. scilit.com [scilit.com]
- 7. Anticonvulsant activity of some 4-aminophenylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structure and Synthesis of (4-aminophenyl)(pyrrolidin-1-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of (4-aminophenyl)(pyrrolidin-1-yl)methanone. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Chemical Structure and Properties
(4-aminophenyl)(pyrrolidin-1-yl)methanone, a substituted aromatic ketone, possesses a molecular structure characterized by a 4-aminophenyl group attached to a carbonyl moiety, which is in turn bonded to a pyrrolidine ring.
Table 1: Physicochemical Properties of (4-aminophenyl)(pyrrolidin-1-yl)methanone
| Property | Value |
| Molecular Formula | C₁₁H₁₄N₂O |
| Molecular Weight | 190.24 g/mol |
| CAS Number | 56302-41-1 |
Note: Experimental data such as melting point, boiling point, and detailed spectroscopic data (NMR, IR, Mass Spectrometry) are not consistently reported in publicly available literature and may require experimental determination.
Synthesis of (4-aminophenyl)(pyrrolidin-1-yl)methanone
The synthesis of (4-aminophenyl)(pyrrolidin-1-yl)methanone can be achieved through the amidation of a suitable 4-aminobenzoic acid derivative with pyrrolidine. A common and effective method involves the use of a coupling agent to facilitate the formation of the amide bond.
General Synthesis Pathway
The synthesis generally proceeds via the activation of the carboxylic acid group of a protected 4-aminobenzoic acid, followed by nucleophilic attack by pyrrolidine. A final deprotection step yields the target compound.
Caption: Synthesis workflow for (4-aminophenyl)(pyrrolidin-1-yl)methanone.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of (4-aminophenyl)(pyrrolidin-1-yl)methanone. This protocol is based on established chemical principles for amide bond formation and nitro group reduction.
Step 1: Synthesis of (4-nitrophenyl)(pyrrolidin-1-yl)methanone
-
To a solution of 4-nitrobenzoyl chloride (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add pyrrolidine (1.1 equivalents) dropwise at 0 °C.
-
Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2 equivalents), to the reaction mixture to scavenge the hydrochloric acid byproduct.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-nitrophenyl)(pyrrolidin-1-yl)methanone.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Step 2: Synthesis of (4-aminophenyl)(pyrrolidin-1-yl)methanone
-
Dissolve the purified (4-nitrophenyl)(pyrrolidin-1-yl)methanone (1 equivalent) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a catalyst, typically palladium on carbon (Pd/C, 5-10 mol%).
-
Subject the mixture to hydrogenation. This can be achieved by bubbling hydrogen gas through the solution or by using a hydrogen-filled balloon at atmospheric pressure. Alternatively, transfer hydrogenation can be performed using a hydrogen donor like ammonium formate or hydrazine.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude (4-aminophenyl)(pyrrolidin-1-yl)methanone.
-
If necessary, purify the final product by column chromatography or recrystallization to obtain a high-purity sample.
Characterization Data
Comprehensive characterization is essential to confirm the identity and purity of the synthesized (4-aminophenyl)(pyrrolidin-1-yl)methanone. The following table summarizes the expected data from various analytical techniques.
Table 2: Expected Analytical and Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the aminophenyl ring and the aliphatic protons of the pyrrolidine ring. The chemical shifts and coupling constants will be characteristic of the specific proton environments. |
| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the pyrrolidine ring. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the amide, and C-N stretching, as well as aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight of the compound (190.24 m/z). Fragmentation patterns may provide further structural information. |
| Melting Point | A sharp melting point range for the pure, crystalline solid. |
Potential Applications
While specific applications for (4-aminophenyl)(pyrrolidin-1-yl)methanone are not extensively documented in peer-reviewed literature, its structure suggests potential utility as a building block in medicinal chemistry. The presence of a primary aromatic amine and a tertiary amide functional group makes it a versatile scaffold for the synthesis of more complex molecules with potential biological activity. Derivatives of similar structures have been investigated for a range of pharmacological activities. Further research is warranted to explore the potential of this compound and its derivatives in drug discovery and development.
Technical Guide: Physicochemical Properties of 4-(Pyrrolidin-1-ylcarbonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the core physicochemical properties of 4-(Pyrrolidin-1-ylcarbonyl)aniline, a compound of interest in medicinal chemistry and materials science. The data presented herein is compiled from verified chemical databases and is intended to support research and development activities.
Physicochemical Data Summary
The fundamental molecular properties of this compound are summarized in the table below. These values are critical for experimental design, analytical method development, and computational modeling.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄N₂O | [1][2][3] |
| Molecular Weight | 190.24 g/mol | [1] |
| IUPAC Name | (4-aminophenyl)-pyrrolidin-1-ylmethanone | [1][2] |
| CAS Number | 56302-41-1 | [1][2] |
Experimental Protocols
The determination of the molecular weight and formula of a compound like this compound typically involves the following standard analytical techniques:
1. Mass Spectrometry for Molecular Weight Determination:
-
Methodology: High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is employed to determine the accurate mass of the molecule. The compound is ionized (e.g., via electrospray ionization - ESI) and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular weight is derived from the mass of the molecular ion peak.
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap, TOF, or FT-ICR).
2. Elemental Analysis for Molecular Formula Confirmation:
-
Methodology: Combustion analysis is used to determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the sample. A known mass of the compound is combusted in an excess of oxygen, and the resulting gaseous products (CO₂, H₂O, N₂) are quantitatively measured. The empirical formula is calculated from these percentages, and in conjunction with the molecular weight from mass spectrometry, the molecular formula is confirmed.
-
Sample Preparation: The sample must be pure and thoroughly dried to obtain accurate results.
-
Instrumentation: An elemental analyzer.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:
-
Methodology: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the chemical structure, which in turn confirms the atomic composition and connectivity, validating the molecular formula. The chemical shifts, integration of signals, and coupling patterns provide detailed information about the arrangement of atoms within the molecule.
-
Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: An NMR spectrometer (e.g., 300, 400, or 500 MHz).
Molecular Structure and Connectivity
The following diagram illustrates the logical relationship between the constituent functional groups of this compound, which is composed of an aniline moiety linked to a pyrrolidine ring via a carbonyl group.
References
Lack of Publicly Available Data on the Solubility of 4-(Pyrrolidin-1-ylcarbonyl)aniline
A comprehensive review of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for 4-(Pyrrolidin-1-ylcarbonyl)aniline in various solvents. While general physicochemical properties such as molecular weight (190.24 g/mol ) and chemical formula (C11H14N2O) are readily available, specific measurements of its solubility in common laboratory solvents have not been publicly documented.[1][2][3] This data gap necessitates empirical determination for researchers and drug development professionals requiring this information for formulation, synthesis, and other research applications.
This technical guide provides standardized experimental protocols to enable the determination of the solubility of this compound. The methodologies outlined below are established industry standards for generating accurate and reproducible solubility profiles.
Experimental Protocols for Solubility Determination
The following protocols describe common methods for determining the thermodynamic solubility of a chemical compound.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining solubility. It involves dissolving a solute in a solvent until saturation is reached, followed by the evaporation of a known volume of the saturated solution and weighing the remaining solid.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide)
-
Volumetric flasks
-
Analytical balance
-
Shaker or magnetic stirrer
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Filtration apparatus (e.g., syringe filters)
-
Evaporating dish or pre-weighed vials
Procedure:
-
Add an excess amount of this compound to a flask containing a known volume of the desired solvent to create a supersaturated solution. The presence of undissolved solid is essential to ensure saturation.
-
Seal the flasks to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the solution to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are transferred.
-
Filter the withdrawn supernatant using an appropriate syringe filter to remove any remaining undissolved solid.
-
Transfer the filtered, saturated solution to a pre-weighed evaporating dish or vial.
-
Evaporate the solvent under controlled conditions (e.g., in a fume hood, under vacuum, or in a drying oven at a temperature that does not degrade the compound).
-
Once the solvent has completely evaporated, weigh the dish or vial containing the dried solute.
-
Calculate the solubility by subtracting the initial weight of the empty container from the final weight and dividing by the volume of the solvent used.
Shake-Flask Method followed by UV-Vis Spectroscopy
The shake-flask method is considered a gold standard for solubility determination.[4] This protocol combines the equilibration of the shake-flask method with a quantitative analysis technique like UV-Vis spectroscopy.
Materials:
-
This compound
-
Selected solvents
-
Volumetric flasks
-
Analytical balance
-
Shaker or magnetic stirrer
-
Temperature-controlled environment
-
Filtration apparatus
-
UV-Vis spectrophotometer
-
Quartz or glass cuvettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generation of a Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer. Plot a graph of absorbance versus concentration to create a calibration curve.
-
Equilibration: Add an excess amount of this compound to a known volume of the solvent in a sealed flask.
-
Agitate the mixture at a constant temperature until equilibrium is reached (24-72 hours).
-
Sample Preparation: Allow the undissolved solid to settle. Withdraw a sample of the supernatant and filter it.
-
Dilution: Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.
-
Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.
-
Solubility Calculation: Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.
Logical Workflow for Solubility Determination
The following diagram illustrates a generalized workflow for determining the solubility of this compound.
Caption: Workflow for determining the solubility of a compound.
Summary of Data Presentation
As no quantitative data is available, a table summarizing the solubility of this compound cannot be provided at this time. However, upon completion of the experimental protocols described above, the data should be presented in a clear and structured format as exemplified below:
Table 1: Experimentally Determined Solubility of this compound at [Temperature]
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method Used |
| Water | Data to be determined | Data to be determined | |
| Ethanol | Data to be determined | Data to be determined | |
| Methanol | Data to be determined | Data to be determined | |
| Acetone | Data to be determined | Data to be determined | |
| Dimethyl Sulfoxide (DMSO) | Data to be determined | Data to be determined | |
| Other Solvents... | Data to be determined | Data to be determined |
This guide provides the necessary framework for researchers to empirically determine the solubility of this compound. The generation of this data will be a valuable contribution to the scientific community and will aid in the future development and application of this compound.
References
Spectroscopic Profile of 4-(Pyrrolidin-1-ylcarbonyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(Pyrrolidin-1-ylcarbonyl)aniline, also known as (4-aminophenyl)(pyrrolidin-1-yl)methanone. The information presented herein is essential for the identification, characterization, and quality control of this molecule in research and development settings. This document includes tabulated spectroscopic data (NMR, IR, and MS), detailed experimental protocols for data acquisition, and a workflow diagram for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
Note: Experimentally determined ¹H NMR data was not available in the public domain at the time of this search. The table is provided as a template. Predicted data can be generated using chemical software but should be verified experimentally.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Note: Experimentally determined ¹³C NMR data was not available in the public domain at the time of this search. The table is provided as a template. Predicted data can be generated using chemical software but should be verified experimentally.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available in search results |
Note: A complete experimental IR spectrum with peak assignments was not available. Characteristic absorption bands for the functional groups present in the molecule (aromatic amine, amide) are expected.
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 190 | [M]⁺ | Molecular Ion |
| 120 | High | Fragment Ion |
| 92 | Medium | Fragment Ion |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
The solution is then transferred to a 5 mm NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR:
-
The sample is placed in the spectrometer's probe.
-
The magnetic field is shimmed to achieve homogeneity.
-
A standard one-pulse sequence is typically used for ¹H NMR acquisition.
-
Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
A proton-decoupled pulse sequence (e.g., PENDANT, DEPT) is used to simplify the spectrum and provide information about the number of attached protons.
-
A longer acquisition time and a greater number of scans are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
The ATR crystal (e.g., diamond, germanium) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
-
A small amount of the solid this compound sample is placed directly onto the ATR crystal.
-
Pressure is applied using a built-in clamp to ensure good contact between the sample and the crystal.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared spectrometer.
-
The infrared spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹).
-
Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
The concentration is typically in the range of 10-100 µg/mL.
Instrumentation and Data Acquisition:
-
Gas Chromatograph (GC):
-
Injector: A split/splitless injector is used, typically operated in splitless mode for trace analysis.
-
Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is commonly used.
-
Oven Program: The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to ensure separation of the analyte from any impurities.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron ionization (EI) at 70 eV is typically used.
-
Analyzer: A quadrupole or ion trap mass analyzer is used to separate the ions based on their mass-to-charge ratio.
-
Detector: An electron multiplier detects the ions.
-
The mass spectrum is recorded over a specific m/z range (e.g., 40-500 amu).
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
This guide serves as a foundational resource for professionals working with this compound. For definitive structural confirmation and purity assessment, it is crucial to obtain and interpret the full set of experimental spectroscopic data.
The Synthetic Heart of Innovation: Unlocking Research Potential with 4-(Pyrrolidin-1-ylcarbonyl)aniline
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast array of available chemical scaffolds, those containing the pyrrolidine motif have consistently demonstrated significant utility due to their favorable physicochemical properties and their prevalence in a multitude of biologically active compounds. This technical guide focuses on 4-(Pyrrolidin-1-ylcarbonyl)aniline (also known as (4-aminophenyl)(pyrrolidin-1-yl)methanone), a versatile synthetic intermediate poised for broad application in research and development. While direct biological activity of this compound is not extensively documented in peer-reviewed literature, its true value lies in its role as a foundational scaffold for the synthesis of highly potent and selective bioactive molecules. This guide will provide an in-depth look at its synthesis, chemical properties, and, most importantly, its application in the creation of targeted therapies, with a specific focus on the development of next-generation enzyme inhibitors.
Core Compound Profile
This compound is a bifunctional molecule featuring a primary aromatic amine and a pyrrolidinyl carboxamide group. This unique combination of functional groups makes it an ideal starting point for a variety of chemical transformations, allowing for the introduction of diverse pharmacophoric elements.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄N₂O | [1] |
| Molecular Weight | 190.24 g/mol | [1] |
| IUPAC Name | (4-aminophenyl)(pyrrolidin-1-yl)methanone | [1] |
| CAS Number | 56302-41-1 | [1] |
| Appearance | Solid | [2] |
| InChI Key | WDNQOCWBZBGFHU-UHFFFAOYSA-N | [2] |
Synthesis of the Core Scaffold
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 4-nitrobenzoyl chloride and pyrrolidine, followed by the reduction of the nitro group.
General Experimental Protocol (Hypothetical)
Step 1: Synthesis of (4-Nitrophenyl)(pyrrolidin-1-yl)methanone To a solution of 4-nitrobenzoyl chloride in an aprotic solvent such as dichloromethane or tetrahydrofuran, an equimolar amount of pyrrolidine and a slight excess of a non-nucleophilic base (e.g., triethylamine) are added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography. The mixture is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound The (4-nitrophenyl)(pyrrolidin-1-yl)methanone intermediate is dissolved in a suitable solvent, such as ethanol or methanol. A catalytic amount of palladium on carbon (10% Pd/C) is added, and the mixture is subjected to hydrogenation with hydrogen gas (using a balloon or a Parr hydrogenator) until the starting material is consumed. The catalyst is then removed by filtration through celite, and the solvent is evaporated to yield this compound.
Application in the Synthesis of Bioactive Molecules: A Case Study on IDO1 Inhibitors
The primary amine of this compound serves as a versatile handle for the construction of more complex molecules. A pertinent example of its application is in the synthesis of phenylurea derivatives that have shown potent inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in tryptophan metabolism and a key target in cancer immunotherapy.[3]
Synthetic Application Workflow
The aniline nitrogen of the core scaffold can be readily reacted with various isocyanates to form a diverse library of phenylurea derivatives. This approach allows for the systematic exploration of the chemical space around the core structure to optimize biological activity.
Experimental Protocol: Synthesis of Phenylurea IDO1 Inhibitors
The following is a representative protocol adapted from the literature for the synthesis of phenylurea derivatives from an aniline precursor.[3]
-
Preparation of the Isocyanate : In a flask, a solution of the desired substituted aniline in a dry aprotic solvent (e.g., dichloromethane) is prepared. To this solution, a phosgene equivalent, such as triphosgene, is added portion-wise at 0 °C under an inert atmosphere. The reaction is stirred and slowly warmed to room temperature and then refluxed until the reaction is complete. The solvent is removed under reduced pressure to yield the crude isocyanate, which is often used without further purification.
-
Urea Formation : this compound is dissolved in a dry aprotic solvent like tetrahydrofuran. The crude isocyanate from the previous step, dissolved in the same solvent, is added dropwise to this solution at room temperature. The reaction mixture is stirred for several hours until completion. The resulting product is then isolated by filtration if it precipitates, or by standard aqueous workup and purification by column chromatography or recrystallization.
Quantitative Data: Biological Activity of Synthesized IDO1 Inhibitors
A series of phenylurea derivatives incorporating the this compound scaffold were synthesized and evaluated for their inhibitory activity against the IDO1 enzyme. The results for selected potent compounds are summarized below.[4]
| Compound ID | Structure of 'R' Group on Urea | IDO1 IC₅₀ (µM) |
| i12 | 4-chlorophenyl | 0.6 |
| i23 | 3-chloro-4-fluorophenyl | 0.2 |
| i24 | 4-chloro-3-(trifluoromethyl)phenyl | 0.1 |
Data extracted from a study on phenylurea derivatives as IDO1 inhibitors, where the core structure is consistent with being derived from this compound.[4]
Mechanism of Action and Signaling Pathway
The synthesized phenylurea derivatives act as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.
The IDO1 Pathway in Cancer
In the tumor microenvironment, the overexpression of IDO1 by cancer cells or immune cells leads to the depletion of tryptophan and the accumulation of kynurenine metabolites. This has a profound immunosuppressive effect, as tryptophan is essential for T-cell proliferation and function. The depletion of tryptophan and the presence of kynurenine induce T-cell anergy and apoptosis, thereby allowing the tumor to evade the host's immune response. By inhibiting IDO1, the synthesized compounds can restore local tryptophan levels, reverse the immunosuppressive environment, and enhance the efficacy of anti-tumor T-cell responses.
Future Research Directions and Conclusion
This compound represents a valuable and versatile starting material for the synthesis of a wide range of biologically active compounds. The case study of IDO1 inhibitors highlights its potential in the development of targeted therapies, particularly in oncology. Future research applications could explore the use of this scaffold in the synthesis of inhibitors for other enzyme classes, such as kinases, or as ligands for G-protein coupled receptors, where the aniline moiety can be functionalized to interact with specific receptor pockets.
The key advantages of using this compound as a synthetic intermediate include:
-
Synthetic Tractability : The primary amine provides a reliable point for chemical modification through well-established reactions.
-
Structural Rigidity and Flexibility : The phenyl ring offers a rigid core, while the pyrrolidine ring can adopt various conformations, allowing for fine-tuning of binding interactions.
-
Favorable Physicochemical Properties : The pyrrolidine moiety can improve the solubility and metabolic stability of the final compounds.
References
- 1. US20040236118A1 - Pyrrolidine derivatives and method of synthesizing these - Google Patents [patents.google.com]
- 2. CN106946920A - A kind of preparation method of 4 amino phenyl boronic acid derivative - Google Patents [patents.google.com]
- 3. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
In-Depth Technical Guide: Safety and Handling of 4-(Pyrrolidin-1-ylcarbonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-(Pyrrolidin-1-ylcarbonyl)aniline (CAS No: 56302-41-1), a compound of interest in chemical research and drug development. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a safe laboratory environment.
Chemical and Physical Properties
Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. The table below summarizes key data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄N₂O | [1] |
| Molecular Weight | 190.24 g/mol | [1] |
| Appearance | Solid | |
| InChI Key | WDNQOCWBZBGFHU-UHFFFAOYSA-N | [1] |
| CAS Number | 56302-41-1 | [1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table outlines its GHS classification.
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed[1] | |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation[1] | |
| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation[1] | |
| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | 3 | Warning | H335: May cause respiratory irritation |
Note: The GHS classification is based on available data and may be subject to revision.
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid measures are critical.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Contact | Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. |
| Ingestion | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting. |
Handling and Storage
Proper handling and storage practices are essential to minimize risk.
Handling
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where this chemical is handled.
Storage
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store locked up.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure. The following diagram outlines the recommended PPE for handling this compound.
References
The Emergence of a Key Synthetic Building Block: A Technical Guide to 4-(Pyrrolidin-1-ylcarbonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide explores the discovery and history of 4-(Pyrrolidin-1-ylcarbonyl)aniline, a key chemical intermediate in modern medicinal chemistry. While the specific historical context of its initial synthesis remains elusive in readily available literature, its significance has grown in recent decades as a versatile building block for the development of novel therapeutics, particularly those targeting neurological disorders. This document provides a comprehensive overview of its chemical and physical properties, a detailed, generalized synthetic protocol, and a discussion of its applications in drug discovery, supported by relevant data and visualizations.
Introduction: The Convergence of Aniline and Pyrrolidine Scaffolds
The history of medicinal chemistry is rich with examples of how specific molecular scaffolds become foundational to the development of new drugs. This compound, also known by its IUPAC name (4-aminophenyl)(pyrrolidin-1-yl)methanone, represents the convergence of two such important structural motifs: the aniline core and the pyrrolidine ring.
Aniline and its derivatives have been pivotal in the development of synthetic dyes and pharmaceuticals since the 19th century.[1] The amino group on the aromatic ring provides a reactive handle for a wide array of chemical transformations, making it a versatile starting material.
The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is a common feature in a vast number of natural products and synthetic drugs.[2][3][4][5] Its three-dimensional structure and ability to participate in hydrogen bonding interactions often contribute to favorable pharmacokinetic properties and potent biological activity.[2][3] The incorporation of the pyrrolidine moiety can enhance aqueous solubility and provide a scaffold for stereospecific interactions with biological targets.[2][3]
This compound effectively combines these two pharmacologically relevant moieties, creating a molecule with a reactive aniline amine for further derivatization and a stable, drug-like pyrrolidine amide. While a definitive "discovery" event for this specific compound is not prominently documented, its utility as a synthetic intermediate has become increasingly apparent in the scientific and patent literature over the past few decades.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| IUPAC Name | (4-aminophenyl)(pyrrolidin-1-yl)methanone | PubChem |
| CAS Number | 56302-41-1 | PubChem |
| Molecular Formula | C₁₁H₁₄N₂O | PubChem |
| Molecular Weight | 190.24 g/mol | PubChem |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Not reported | |
| InChI | 1S/C11H14N2O/c12-10-5-3-9(4-6-10)11(14)13-7-1-2-8-13/h3-6H,1-2,7-8,12H2 | PubChem |
| InChIKey | WDNQOCWBZBGFHU-UHFFFAOYSA-N | PubChem |
| SMILES | C1CCN(C1)C(=O)C2=CC=C(C=C2)N | PubChem |
Synthesis and Characterization
The synthesis of this compound is typically achieved through the coupling of a p-aminobenzoic acid (PABA) derivative with pyrrolidine. The following section outlines a generalized experimental protocol based on standard amide bond formation reactions.
General Synthetic Pathway
The most common route to this compound involves the activation of the carboxylic acid of a protected p-aminobenzoic acid, followed by nucleophilic acyl substitution by pyrrolidine, and subsequent deprotection of the amino group. A more direct, albeit potentially lower-yielding, approach involves the direct coupling of p-aminobenzoic acid with pyrrolidine using a suitable coupling agent.
Figure 1: General synthetic routes to this compound.
Detailed Experimental Protocol (Generalized)
This protocol describes a common laboratory-scale synthesis of this compound from p-nitrobenzoic acid, which is a readily available starting material.
Step 1: Synthesis of (4-Nitrophenyl)(pyrrolidin-1-yl)methanone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-nitrobenzoic acid (1.0 eq) in a suitable solvent such as toluene or dichloromethane.
-
Acid Activation: Add thionyl chloride (1.2 eq) dropwise to the solution at room temperature. Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases, indicating the formation of p-nitrobenzoyl chloride.
-
Amidation: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve pyrrolidine (2.5 eq) in the same solvent. Slowly add the solution of p-nitrobenzoyl chloride to the pyrrolidine solution while maintaining the temperature at 0 °C.
-
Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. After completion of the reaction (monitored by TLC), wash the mixture successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(4-nitrobenzoyl)pyrrolidine.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Reduction Setup: Dissolve the purified (4-nitrophenyl)(pyrrolidin-1-yl)methanone (1.0 eq) in a solvent such as ethanol or methanol in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization if necessary.
Characterization Data
The structure of this compound can be confirmed by standard spectroscopic methods.
| Spectroscopic Data | Description |
| ¹H NMR | Expected signals include multiplets for the pyrrolidine protons (typically in the range of 1.8-2.0 ppm and 3.4-3.6 ppm), a broad singlet for the aniline NH₂ protons, and doublets in the aromatic region corresponding to the para-substituted benzene ring. |
| ¹³C NMR | Expected signals include those for the two distinct methylene carbons of the pyrrolidine ring, and four signals in the aromatic region (two for the protonated carbons and two for the quaternary carbons), and a signal for the amide carbonyl carbon. |
| IR Spectroscopy | Characteristic peaks would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the amide (around 1630 cm⁻¹), and C-N stretching vibrations. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (190.24 g/mol ). |
Role in Drug Discovery and Development
This compound serves as a valuable intermediate for the synthesis of a wide range of biologically active molecules. The presence of the primary aromatic amine allows for its use in various coupling reactions to introduce diverse functionalities.
Precursor for Biologically Active Compounds
Research has shown that derivatives of this compound exhibit a range of biological activities. Of particular note is its use in the development of compounds targeting the central nervous system.
-
Antidepressant and Anxiolytic Agents: Several studies have explored derivatives of pyrrolidine-containing compounds for their potential as antidepressant and anxiolytic agents. The pyrrolidine moiety is a common feature in ligands for serotonin and dopamine receptors, which are key targets in the treatment of depression and anxiety.[6][7]
-
Neurological Disorders: The broader class of pyrrolidine derivatives is being investigated for the treatment of various neurological disorders.[8] The ability to readily modify the aniline portion of this compound makes it an attractive starting point for creating libraries of compounds for screening against neurological targets.
Signaling Pathways and Mechanisms of Action (Hypothetical)
While this compound itself is primarily a synthetic intermediate, its derivatives often interact with specific biological pathways. For instance, derivatives designed as serotonin receptor modulators would interact with serotonergic signaling pathways.
References
- 1. WO2020019529A1 - Preparation method for 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine - Google Patents [patents.google.com]
- 4. 56302-41-1|(4-Aminophenyl)(pyrrolidin-1-yl)methanone|BLD Pharm [bldpharm.com]
- 5. The Synthesis of P-aminophenylsulfonium Salts and Anti-p-aminobenzoic Acid ... - Philip Edwin Wilcox - Google Books [books.google.com.sg]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 8. manu56.magtech.com.cn [manu56.magtech.com.cn]
A Technical Guide to the Synthesis of Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
Substituted anilines are fundamental building blocks in modern organic chemistry, serving as crucial intermediates in the manufacturing of a wide range of products, including pharmaceuticals, agrochemicals, dyes, and polymers.[1][2] Their importance necessitates the continuous development of efficient, selective, and scalable synthetic methodologies. This technical guide provides an in-depth review of the core strategies for synthesizing substituted anilines, from classical reduction techniques to state-of-the-art catalytic cross-coupling reactions.[1] It includes detailed experimental protocols, comparative quantitative data, and mechanistic diagrams to serve as a comprehensive resource for professionals in the field.
Reduction of Nitroaromatics
The reduction of nitroarenes is one of the most established and widely utilized methods for preparing anilines.[1] This approach is particularly valuable due to the ready availability of a diverse array of substituted nitroaromatic compounds, which are typically synthesized via electrophilic aromatic nitration.[1][3] The choice of reducing agent is critical and often depends on the presence of other functional groups within the molecule.[1]
Key Methodologies
-
Metal/Acid Systems: The classic approach involves using metals like iron (Fe) or tin (Sn) in the presence of a strong acid, most commonly hydrochloric acid (HCl).[1] These reactions are known for being robust and providing high yields.[1] The Zinin reaction, which uses sodium sulfide, is another example that is selective for nitro groups in the presence of other reducible functionalities.[4]
-
Catalytic Hydrogenation: This clean and efficient method employs hydrogen gas (H₂) with a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel.[1][5] While highly effective, care must be taken as the reaction conditions can also reduce other functional groups.[1]
-
Transfer Hydrogenation: Formic acid can serve as a reducing agent in a well-defined iron-based catalyst system, allowing for the reduction of a broad range of nitroarenes to anilines under mild, base-free conditions.[6]
Comparative Data for Nitrobenzene Reduction
| Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Bechamp Reduction | Fe / HCl | Water | 100 | 2-4 | >95 | [1][5] |
| Zinin Reduction | Na₂S / H₂O | Ethanol/Water | Reflux | 1-3 | ~90 | [4] |
| Catalytic Hydrogenation | H₂, Pd/C (5 mol%) | Methanol | 25 | 1 | >99 | [1][5] |
| Transfer Hydrogenation | HCOOH, Fe-catalyst | NMP | 80 | 12 | 98 | [6] |
General Experimental Protocol: Catalytic Hydrogenation of Nitrobenzene
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve nitrobenzene (1.0 eq) in methanol.
-
Catalyst Addition: Carefully add 5 mol% palladium on carbon (10% Pd wt.) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Maintain the reaction under a positive pressure of H₂ (typically a balloon or a pressure reactor) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield aniline. The crude product can be further purified by distillation if necessary.[1]
Nitroarene Reduction Pathways
The reduction of a nitro group to an amine proceeds through several intermediates. The specific pathway can be influenced by the reaction conditions and the chosen reducing agent.
References
- 1. benchchem.com [benchchem.com]
- 2. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. Zinin reaction - Wikipedia [en.wikipedia.org]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Methodological & Application
Application Note: Step-by-Step Synthesis of 4-(Pyrrolidin-1-ylcarbonyl)aniline
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed, two-step experimental protocol for the synthesis of 4-(Pyrrolidin-1-ylcarbonyl)aniline. The synthesis involves the acylation of pyrrolidine with 4-nitrobenzoyl chloride to form an intermediate, (4-nitrophenyl)(pyrrolidin-1-yl)methanone, followed by the reduction of the nitro group to yield the final amine product. This protocol is intended for researchers in organic chemistry, medicinal chemistry, and drug development. All personnel must adhere to strict laboratory safety protocols, including the use of appropriate personal protective equipment (PPE).
Safety Precautions
Hazard Warning: This protocol involves the use of hazardous chemicals. This compound is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye irritation. Precursors like 4-nitrobenzoyl chloride are corrosive and lachrymatory. Pyrrolidine is flammable and corrosive. All steps must be conducted in a well-ventilated chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
Flame-resistant lab coat
-
Closed-toe shoes
Overall Reaction Scheme
The synthesis is performed in two main stages:
-
Step 1: Amide Formation - Reaction of 4-nitrobenzoyl chloride with pyrrolidine to form (4-nitrophenyl)(pyrrolidin-1-yl)methanone.
-
Step 2: Nitro Group Reduction - Reduction of the nitro intermediate to the target aniline, this compound, using tin(II) chloride.
Logical Workflow Diagram
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of (4-nitrophenyl)(pyrrolidin-1-yl)methanone
This procedure details the formation of the amide bond between 4-nitrobenzoyl chloride and pyrrolidine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-Nitrobenzoyl chloride | 185.56 | 10.0 | 1.86 g |
| Pyrrolidine | 71.12 | 11.0 | 0.78 g (0.91 mL) |
| Triethylamine (TEA) | 101.19 | 12.0 | 1.21 g (1.67 mL) |
| Dichloromethane (DCM), anhydrous | - | - | 50 mL |
| 1 M Hydrochloric Acid (HCl) | - | - | 2 x 20 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | 20 mL |
| Brine | - | - | 20 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | ~2 g |
Procedure:
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve pyrrolidine (11.0 mmol) and triethylamine (12.0 mmol) in 30 mL of anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with stirring.
-
Addition of Acyl Chloride: Separately, dissolve 4-nitrobenzoyl chloride (10.0 mmol) in 20 mL of anhydrous DCM. Transfer this solution to a dropping funnel.
-
Reaction: Add the 4-nitrobenzoyl chloride solution dropwise to the cooled amine solution over a period of 20-30 minutes. A white precipitate of triethylammonium chloride will form.[1]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material (4-nitrobenzoyl chloride) is consumed.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of 1 M HCl (twice), 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, (4-nitrophenyl)(pyrrolidin-1-yl)methanone, as a yellow solid. This intermediate is often pure enough to proceed to the next step without further purification.
Step 2: Synthesis of this compound
This procedure describes the reduction of the aromatic nitro group to an amine using tin(II) chloride.[2][3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| (4-nitrophenyl)(pyrrolidin-1-yl)methanone | 220.23 | 8.0 (Assumed) | 1.76 g |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 28.0 | 6.32 g |
| Ethanol (95%) | - | - | 50 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | ~100 mL (until basic) |
| Ethyl Acetate | - | - | 3 x 40 mL |
| Brine | - | - | 30 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | ~3 g |
| Silica Gel for Chromatography | - | - | As needed |
| Eluent (e.g., Hexane:Ethyl Acetate) | - | - | As needed |
Procedure:
-
Setup: To a 250 mL round-bottom flask, add the crude (4-nitrophenyl)(pyrrolidin-1-yl)methanone (assuming ~8.0 mmol from the previous step) and 50 mL of ethanol.
-
Addition of Reducing Agent: Add tin(II) chloride dihydrate (28.0 mmol, 3.5 equivalents) to the solution.[4]
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain reflux for 3-4 hours.
-
Monitoring: Monitor the reaction by TLC until the starting nitro-compound is no longer visible.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture over crushed ice (~100 g) in a large beaker.
-
Slowly add saturated sodium bicarbonate solution with vigorous stirring until the pH of the solution is basic (pH ~8-9). A thick, white precipitate of tin salts will form.
-
Filter the mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
-
Isolation:
-
Combine the organic extracts and wash with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the final product, this compound, as a solid.
-
Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
This protocol is a representative method and may require optimization based on laboratory conditions and reagent purity. Always consult the relevant Safety Data Sheets (SDS) for all chemicals used.
References
Application Notes and Protocols for 4-(Pyrrolidin-1-ylcarbonyl)aniline as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-(pyrrolidin-1-ylcarbonyl)aniline as a versatile chemical intermediate in the synthesis of biologically active molecules, particularly in the realm of kinase inhibitors for cancer therapy. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways are presented to guide researchers in their drug discovery and development endeavors.
Introduction
This compound is a key building block in medicinal chemistry, valued for its structural features that allow for the synthesis of a diverse range of compounds with therapeutic potential. The presence of a primary aniline group provides a reactive handle for various chemical transformations, most notably for the construction of pharmacologically active anilino-quinazoline and anilino-quinoline scaffolds. These scaffolds are prominent in the design of kinase inhibitors, which are a cornerstone of targeted cancer therapy. The pyrrolidine moiety can contribute to improved solubility and pharmacokinetic properties of the final drug candidates.[1] This document outlines the synthetic utility of this compound and provides a detailed protocol for its application in the synthesis of a potent kinase inhibitor targeting the Ras-Raf-MEK-ERK signaling pathway.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₄N₂O |
| Molecular Weight | 190.24 g/mol |
| Appearance | Solid |
| IUPAC Name | (4-aminophenyl)(pyrrolidin-1-yl)methanone |
| SMILES | C1CCN(C1)C(=O)C2=CC=C(C=C2)N |
| InChI Key | WDNQOCWBZBGFHU-UHFFFAOYSA-N |
Application in Kinase Inhibitor Synthesis
The primary application of this compound in drug discovery is as a key intermediate for the synthesis of kinase inhibitors. The aniline nitrogen can act as a nucleophile to displace a leaving group on a heterocyclic core, such as a chloro-substituted quinoline or quinazoline, to form the critical anilino-heterocycle pharmacophore. This structural motif is found in numerous approved and investigational kinase inhibitors that target key signaling pathways implicated in cancer cell proliferation and survival, such as the Ras-Raf-MEK-ERK pathway.
The Ras-Raf-MEK-ERK Signaling Pathway
The Ras-Raf-MEK-ERK pathway, also known as the MAPK/ERK pathway, is a crucial signaling cascade that relays extracellular signals to the cell nucleus to regulate processes like cell growth, differentiation, and survival.[][3] Aberrant activation of this pathway is a common driver of tumorigenesis.[] Kinase inhibitors designed to target components of this pathway, such as MEK1, can effectively block the downstream signaling and inhibit cancer cell proliferation.[4]
[this compound] + [4-Chloro-6-methoxy-7-(prop-2-yn-1-yloxy)quinoline-3-carbonitrile] -> [Product]
References
Application Notes and Protocols: 4-(Pyrrolidin-1-ylcarbonyl)aniline in Medicinal Chemistry
Topic: Application of 4-(Pyrrolidin-1-ylcarbonyl)aniline in Medicinal Chemistry
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a versatile chemical intermediate that serves as a foundational scaffold in the design and synthesis of novel therapeutic agents.[1] Its structure, featuring a pyrrolidine ring coupled to an aniline moiety via a carboxamide linker, provides a valuable platform for generating libraries of compounds with diverse pharmacological activities. The pyrrolidine ring, a saturated five-membered heterocycle, is considered a "privileged scaffold" in medicinal chemistry due to its favorable three-dimensional geometry, which allows for effective exploration of pharmacophore space. Derivatives of this core structure have been investigated for a range of biological activities, including but not limited to anticancer, antimicrobial, and central nervous system effects.
This document focuses on a key application of this compound as a precursor for the development of potent inhibitors of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA). InhA is a critical enzyme in the mycobacterial fatty acid synthesis pathway and a validated target for antitubercular drugs.
Application: Development of InhA Inhibitors for Tuberculosis
Derivatives of this compound have been identified as a novel class of inhibitors of InhA, a key enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.[2][3] These inhibitors are synthesized by the acylation of the aniline nitrogen of the this compound scaffold. The resulting N-substituted pyrrolidine carboxamides have shown significant inhibitory activity against InhA, making them promising candidates for the development of new anti-tuberculosis therapies.
Quantitative Data: InhA Inhibition by this compound Derivatives
The following table summarizes the in vitro inhibitory activity of a series of N-substituted pyrrolidine carboxamide derivatives against the InhA enzyme.[2]
| Compound ID | R Group (Substitution on Aniline Nitrogen) | InhA IC50 (µM) |
| 1 | H (Unsubstituted) | > 50 |
| 2a | 3-Chlorophenyl | 6.41 |
| 2b | 3,5-Dichlorophenyl | 0.39 |
| 2c | 3-Bromophenyl | 1.84 |
| 2d | 3-Iodophenyl | 1.05 |
| 2e | 3-Nitrophenyl | 1.62 |
| 2f | 3-Methoxyphenyl | 2.37 |
| 2g | 3-Isopropoxyphenyl | 0.90 |
Data sourced from He, X. et al. (2006). Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308-6323.[2]
Experimental Protocols
General Synthesis of N-Substituted Pyrrolidine Carboxamide Derivatives
This protocol describes the synthesis of N-substituted pyrrolidine carboxamides starting from this compound.
Materials:
-
This compound
-
Substituted benzoic acid
-
Oxalyl chloride
-
N,N-Diisopropylethylamine (DIEA)
-
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Acid Chloride Formation: To a solution of the desired substituted benzoic acid in DCM, add oxalyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours. Remove the solvent under reduced pressure to obtain the crude acid chloride.
-
Amide Coupling: Dissolve this compound in DMF. To this solution, add the crude acid chloride from the previous step, followed by the addition of DIEA. Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired N-substituted pyrrolidine carboxamide.
Alternatively, for amide coupling:
-
To a solution of the substituted benzoic acid in DMF, add HBTU and DIEA.
-
After stirring for 10 minutes, add this compound to the mixture.
-
Stir at room temperature for 12-24 hours and proceed with work-up and purification as described above.[4]
In Vitro InhA Inhibition Assay
This protocol outlines the procedure for determining the in vitro inhibitory activity of the synthesized compounds against the InhA enzyme.
Materials:
-
Purified recombinant InhA enzyme
-
NADH
-
2-trans-Dodecenoyl-CoA (DD-CoA)
-
Synthesized inhibitor compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the inhibitor compounds in a suitable solvent (e.g., DMSO). Prepare solutions of NADH and DD-CoA in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor compound at various concentrations, and the InhA enzyme. Incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a solution of NADH and DD-CoA to each well.
-
Data Acquisition: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH, using a microplate reader. The reaction is typically monitored for 10-20 minutes.
-
Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Workflow for Synthesis and Biological Evaluation of InhA Inhibitors.
Caption: Inhibition of the Mycolic Acid Synthesis Pathway by Pyrrolidine Carboxamides.
References
- 1. Pyrrolidinone and pyrrolidine derivatives: Evaluation as inhibitors of InhA and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-(Pyrrolidin-1-ylcarbonyl)aniline in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Pyrrolidin-1-ylcarbonyl)aniline serves as a crucial building block in the synthesis of complex bioactive molecules, particularly in the development of kinase inhibitors. Its structure, featuring a terminal aniline group and a pyrrolidine carboxamide moiety, makes it an ideal intermediate for elaboration into drug candidates. The aniline nitrogen provides a nucleophilic handle for reactions such as urea and amide bond formation, which are common linkages in kinase inhibitor pharmacophores. This document provides an overview of its application, detailed synthetic protocols, and its role in the generation of targeted therapies.
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties. This compound is a valuable derivative that acts as a key intermediate in multi-step syntheses. Its primary role is to introduce a specific fragment into a target molecule, which can then interact with key residues in a biological target. A notable application is in the synthesis of urea-based kinase inhibitors, where the aniline moiety reacts with an isocyanate to form a diaryl urea linkage, a common motif for binding to the hinge region of protein kinases.
Application: Intermediate in the Synthesis of Kinase Inhibitors
This compound is utilized as a key intermediate in the synthesis of potent kinase inhibitors, particularly those targeting signaling pathways implicated in cancer. The general strategy involves the reaction of the aniline group with an appropriate electrophile, often an isocyanate, to form a urea bond, linking it to another aromatic or heteroaromatic system. This modular synthesis allows for the exploration of structure-activity relationships (SAR) by varying the substituents on both aromatic rings.
Logical Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates the typical workflow for utilizing this compound in the synthesis of a kinase inhibitor.
Experimental design for studies involving 4-(Pyrrolidin-1-ylcarbonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Pyrrolidin-1-ylcarbonyl)aniline is a synthetic organic compound featuring a central aniline core linked to a pyrrolidine ring via a carbonyl group. The constituent moieties, aniline and pyrrolidine, are prevalent scaffolds in medicinal chemistry, suggesting that this molecule holds potential for biological activity. Aniline derivatives are integral to a wide range of pharmaceuticals, including kinase inhibitors for cancer therapy and antimicrobial agents.[1] The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is also a key component in numerous natural products and FDA-approved drugs, contributing to improved physicochemical properties and serving as a pharmacophore.[2][3] Given the pedigree of its structural components, this compound is a candidate for screening in various therapeutic areas.
These application notes provide a comprehensive experimental framework for the initial investigation of this compound, from preliminary biological screening to subsequent mechanism of action studies. The protocols outlined below are designed to be adaptable and serve as a foundational guide for researchers.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for sample handling, formulation, and interpretation of experimental results.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄N₂O | [4] |
| Molecular Weight | 190.24 g/mol | [4] |
| IUPAC Name | (4-aminophenyl)-pyrrolidin-1-ylmethanone | [4] |
| CAS Number | 56302-41-1 | [4] |
| Appearance | Solid |
Initial Biological Screening: Protocols and Hypothetical Data
The initial phase of investigation should involve a broad-based screening to identify potential biological activities. Based on the known activities of related aniline and pyrrolidine derivatives, key areas for screening include oncology, microbiology, and inflammation.
Protocol 1: In Vitro Anticancer Activity Screening
Objective: To assess the cytotoxic effects of this compound against a panel of human cancer cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Hypothetical Data Presentation:
The following table summarizes hypothetical IC₅₀ values for this compound against various cancer cell lines.
| Cell Line | Tissue of Origin | Hypothetical IC₅₀ (µM) |
| A549 | Lung Carcinoma | 15.2 |
| MCF-7 | Breast Adenocarcinoma | 28.5 |
| HCT116 | Colorectal Carcinoma | 9.8 |
Protocol 2: Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against representative bacterial and fungal strains.
Materials:
-
This compound (stock solution in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well plates
-
Bacterial/fungal inoculums standardized to 0.5 McFarland
-
Positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
Procedure:
-
Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.
-
Add the standardized microbial inoculum to each well.
-
Include a vehicle control (DMSO) and a positive control.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
Hypothetical Data Presentation:
The following table presents hypothetical MIC values.
| Organism | Type | Hypothetical MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive bacteria | 32 |
| Escherichia coli | Gram-negative bacteria | >128 |
| Candida albicans | Fungus | 64 |
Mechanism of Action Studies: Focus on Anticancer Activity
Based on the hypothetical screening data, this compound shows promising activity against colorectal cancer cells (HCT116). The following protocols are designed to investigate its potential mechanism of action. A common mechanism for aniline-based anticancer agents is the inhibition of protein kinases.[1]
Experimental Workflow for MoA Studies
The workflow for elucidating the mechanism of action would logically proceed from identifying the cellular process affected to pinpointing the molecular target.
Caption: Workflow for Mechanism of Action Studies.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine if the compound induces cell cycle arrest.
Materials:
-
HCT116 cells
-
This compound
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat HCT116 cells with the IC₅₀ and 2x IC₅₀ concentrations of the compound for 24 hours.
-
Harvest, wash, and fix the cells in cold 70% ethanol.
-
Wash the fixed cells and resuspend in PI/RNase A staining solution.
-
Incubate in the dark for 30 minutes.
-
Analyze the DNA content by flow cytometry.
Hypothetical Data Presentation:
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 45 | 35 | 20 |
| Compound (IC₅₀) | 70 | 15 | 15 |
| Compound (2x IC₅₀) | 85 | 5 | 10 |
The hypothetical data suggests a G1 phase cell cycle arrest.
Protocol 4: Kinase Inhibition Profiling
Objective: To identify potential protein kinase targets of this compound.
Procedure: This experiment is typically outsourced to a specialized service provider. The compound is screened at a fixed concentration (e.g., 10 µM) against a large panel of recombinant human kinases. The percentage of inhibition for each kinase is determined.
Hypothetical Data Presentation:
| Kinase Target | Family | Hypothetical % Inhibition at 10 µM |
| CDK2/Cyclin E | Cell Cycle | 85 |
| EGFR | Receptor Tyrosine Kinase | 15 |
| AKT1 | Serine/Threonine Kinase | 10 |
| SRC | Tyrosine Kinase | 22 |
The hypothetical data points towards CDK2 as a potential primary target, which is consistent with the observed G1 cell cycle arrest.
Hypothetical Signaling Pathway
Based on the hypothetical findings, this compound may exert its anticancer effects by inhibiting the CDK2/Cyclin E complex, a key regulator of the G1/S transition in the cell cycle.
Caption: Hypothetical G1/S Cell Cycle Checkpoint Pathway.
Conclusion
This document provides a structured experimental design for the initial characterization of this compound. The protocols and hypothetical data presented herein offer a roadmap for researchers to explore its potential as a therapeutic agent. The proposed workflow, from broad screening to focused mechanism of action studies, represents a logical and efficient approach to early-stage drug discovery. The illustrative data suggest a potential role for this compound as a CDK2 inhibitor, warranting further investigation.
References
Application Notes and Protocols for the Chromatographic Purification of 4-(Pyrrolidin-1-ylcarbonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic purification of 4-(Pyrrolidin-1-ylcarbonyl)aniline, a key intermediate in pharmaceutical synthesis. The following methods are designed to offer robust and scalable solutions for obtaining high-purity material suitable for further synthetic steps and drug development processes.
Introduction
This compound is an aromatic amide containing a basic pyrrolidine moiety and an aniline functional group. Its purification can be challenging due to potential interactions with the stationary phase, leading to peak tailing and poor separation. This document outlines two primary chromatographic strategies: Normal-Phase Flash Chromatography and Reversed-Phase Preparative High-Performance Liquid Chromatography (HPLC). The choice of method will depend on the impurity profile of the crude material, available equipment, and the desired scale of purification.
Compound Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₁H₁₄N₂O |
| Molecular Weight | 190.24 g/mol [1] |
| Appearance | Solid |
| SMILES | Nc1ccc(cc1)C(=O)N2CCCC2[1] |
| InChI Key | WDNQOCWBZBGFHU-UHFFFAOYSA-N[1] |
Chromatographic Purification Strategies
Two primary methods are presented for the purification of this compound. Method A utilizes normal-phase flash chromatography, which is often suitable for larger scale purifications and for removing less polar impurities. Method B employs reversed-phase preparative HPLC, which is ideal for achieving high purity and for separating more polar impurities.
Method A: Normal-Phase Flash Chromatography
Normal-phase chromatography on silica gel can be an effective method for the purification of this compound. Due to the basic nature of the aniline and pyrrolidine moieties, the addition of a basic modifier to the mobile phase is crucial to prevent interactions with the acidic silanol groups on the silica surface, thereby minimizing peak tailing and improving separation.[2][3][4]
Instrumentation and Materials:
-
Flash chromatography system
-
Silica gel column (e.g., 40-63 µm particle size)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Crude this compound
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. If the crude material is not fully soluble, a small amount of methanol can be added.
-
TLC Method Development: Develop a suitable mobile phase for the separation using TLC. A good starting point is a mixture of dichloromethane and methanol. To mitigate tailing of the basic compound, add a small percentage of a basic modifier like triethylamine (0.1-1%) or a solution of ammonia in methanol.[3][4] The target Rf value for the desired compound should be between 0.2 and 0.4 for optimal separation on a flash column.[5]
-
Column Equilibration: Equilibrate the silica gel column with the chosen mobile phase until a stable baseline is achieved.
-
Sample Loading: Load the prepared sample onto the column. For optimal resolution, dry loading is recommended. To do this, adsorb the crude sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
-
Elution: Elute the column with the optimized mobile phase. A gradient elution, starting with a lower polarity mobile phase and gradually increasing the polarity, may be necessary to separate impurities effectively. For example, a gradient of 0-10% methanol in dichloromethane containing 0.5% triethylamine can be employed.[2]
-
Fraction Collection: Collect fractions based on the UV absorbance profile (typically monitored at 254 nm).
-
Analysis of Fractions: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
The expected chromatographic parameters and outcomes for the normal-phase purification are summarized in Table 2.
| Parameter | Expected Value/Range |
| Stationary Phase | Silica Gel (40-63 µm) |
| Mobile Phase | Dichloromethane/Methanol with 0.1-1% Triethylamine |
| Elution Mode | Gradient (e.g., 0-10% Methanol) |
| Detection | UV at 254 nm |
| Expected Purity | >95% |
| Expected Recovery | 80-95% |
Method B: Reversed-Phase Preparative HPLC
Reversed-phase HPLC is a powerful technique for achieving high purity levels of polar and ionizable compounds.[2] For this compound, a C18 stationary phase is a suitable choice, and the mobile phase can be optimized by adjusting the pH and organic modifier content to achieve the desired separation.
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
C18 preparative column (e.g., 10 µm particle size)
-
Solvents: Acetonitrile (ACN), Water (HPLC grade), Formic Acid or Ammonium Formate
-
Crude this compound
Procedure:
-
Sample Preparation: Dissolve the crude this compound in the initial mobile phase or a mixture of water and acetonitrile. Filter the sample solution through a 0.45 µm filter before injection.
-
Method Development (Analytical Scale): It is highly recommended to first develop the separation method on an analytical scale using a C18 analytical column. A good starting mobile phase is a mixture of water and acetonitrile with an additive to control the pH and improve peak shape. For basic compounds like anilines, using a slightly acidic mobile phase can protonate the amine groups and lead to better peak shapes.[6] A common choice is 0.1% formic acid in both the aqueous and organic phases.
-
Gradient Optimization: Develop a gradient elution method that provides good resolution between the product and its impurities. A typical gradient might run from 10% to 90% acetonitrile in water (with 0.1% formic acid) over 20-30 minutes.
-
Scale-Up to Preparative Scale: Once an optimal separation is achieved on the analytical scale, scale up the method to the preparative column. Adjust the flow rate and injection volume according to the dimensions of the preparative column.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition until a stable baseline is observed.
-
Injection and Elution: Inject the prepared sample and run the preparative gradient.
-
Fraction Collection: Collect fractions corresponding to the main product peak based on the UV chromatogram.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC to confirm their purity.
-
Post-Purification Workup: Combine the pure fractions. The acetonitrile can be removed by rotary evaporation. If the product is in a salt form (due to the acidic mobile phase), a subsequent neutralization and extraction or lyophilization may be necessary to isolate the free base.
The expected chromatographic parameters and outcomes for the reversed-phase purification are summarized in Table 3.
| Parameter | Expected Value/Range |
| Stationary Phase | C18 Silica (e.g., 10 µm) |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Gradient (e.g., 10-90% Acetonitrile) |
| Detection | UV at 254 nm or other suitable wavelength |
| Expected Purity | >98% |
| Expected Recovery | 70-90% |
Visualization of Experimental Workflow
The general workflow for the chromatographic purification of this compound is depicted in the following diagram.
Caption: Workflow for the purification of this compound.
Safety Precautions
-
This compound may cause eye irritation.[1]
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.
Conclusion
The described normal-phase and reversed-phase chromatographic methods provide effective strategies for the purification of this compound. The choice between the two methods should be based on the specific impurity profile of the crude material and the desired final purity. Proper method development and optimization are key to achieving high recovery and purity of the target compound, which is essential for its use in subsequent research and development activities.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. biotage.com [biotage.com]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 5. orgsyn.org [orgsyn.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Characterization of Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Aniline and its derivatives are foundational chemical structures in a myriad of applications, including the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers.[1] Their precise characterization is paramount to ensure identity, purity, thermal stability, and suitability for their intended use. Due to their diverse properties and potential toxicity, robust and varied analytical methods are essential for their study.[2][3][4]
This document provides a comprehensive overview of key analytical techniques, complete with detailed experimental protocols and comparative data, to guide researchers in the characterization of aniline derivatives. A multi-technique approach is often necessary to achieve a complete structural and purity profile.[1]
General Workflow for Characterization
The characterization of a newly synthesized or isolated aniline derivative typically follows a structured workflow. This process begins with synthesis and purification, followed by a series of spectroscopic and chromatographic analyses to confirm the structure and assess purity. Further specialized tests may be conducted based on the intended application.
Spectroscopic Techniques
Spectroscopic methods provide detailed information about the molecular structure, functional groups, and molecular weight of aniline derivatives.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation, revealing the chemical environment of each hydrogen and carbon atom within the molecule.[1]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified aniline derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] Ensure the sample is completely dissolved.
-
Instrumentation: Use a 300-600 MHz NMR spectrometer.[1]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Pulse Sequence: Standard single pulse with proton decoupling.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: Typically 0 to 200 ppm.
-
-
Data Analysis: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals. Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., TMS).
Data Presentation: Typical NMR Chemical Shifts for Aniline
| Atom | Typical Chemical Shift (δ, ppm) in CDCl₃ | Description |
|---|---|---|
| N-H | ~3.7 | Broad singlet, position is concentration and solvent dependent. |
| C-H (ortho) | ~6.7 | Doublet of doublets. |
| C-H (meta) | ~7.1 | Triplet of doublets. |
| C-H (para) | ~6.8 | Triplet. |
| C-NH₂ (ipso) | ~146 | Carbon directly attached to the amino group. |
| C (ortho) | ~118 | |
| C (meta) | ~129 |
| C (para) | ~115 | |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify key functional groups present in the molecule, such as N-H and C-N bonds, and to determine the substitution pattern on the aromatic ring.[1][5]
Experimental Protocol:
-
Sample Preparation:
-
KBr Pellet: Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal. This is a simpler and faster method.
-
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Perform a background subtraction using a spectrum of the empty sample holder or clean ATR crystal.[1]
-
Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups.
Data Presentation: Characteristic FT-IR Bands for Aniline Derivatives [6]
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |
|---|---|---|---|
| N-H Stretch | 3350 - 3450 | Medium | Primary amines show two bands (asymmetric and symmetric). |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | |
| N-H Bend | 1590 - 1650 | Medium-Strong | |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Multiple bands are observed. |
| C-N Stretch | 1250 - 1350 | Medium-Strong |
| Aromatic C-H Bend | 690 - 900 | Strong | Out-of-plane bending; pattern indicates ring substitution. |
Mass Spectrometry (MS)
MS determines the molecular weight of the compound and provides structural information through the analysis of fragmentation patterns.[1] It is often coupled with a chromatographic technique like GC or HPLC.
Experimental Protocol (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the aniline derivative in a suitable solvent like methanol or acetonitrile.[1] For positive ion mode, 0.1% formic acid can be added to promote protonation ([M+H]⁺).[1]
-
Instrumentation: Use an ESI mass spectrometer, which can be coupled with a liquid chromatograph (LC-MS).[1]
-
Ionization Mode: Select positive or negative mode. For anilines, positive mode is common.[1]
-
Data Acquisition: Infuse the sample solution directly into the ESI source or inject it into the LC system. Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For structural confirmation, perform tandem MS (MS/MS) on the parent ion.[1]
Data Presentation: Common Mass Spectral Data for Aniline
| Ion | m/z (Daltons) | Description | Reference |
|---|---|---|---|
| [M]⁺• | 93 | Molecular ion (in Electron Ionization) | [1] |
| [M+H]⁺ | 94 | Protonated molecule (in ESI or Chemical Ionization) | [1] |
| [M-H]⁺ | 92 | Loss of a hydrogen radical | [1] |
| C₆H₅⁺ | 77 | Phenyl cation (common fragment) |[1] |
Chromatographic Techniques
Chromatographic techniques are essential for assessing the purity of aniline derivatives by separating them from starting materials, byproducts, and other impurities.[1] They are also the primary methods for quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of a wide range of aniline derivatives, especially those that are non-volatile or thermally labile.[3]
Experimental Protocol (Reversed-Phase HPLC):
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 0.1-1 mg/mL.[1] Filter the solution through a 0.45 µm syringe filter to remove particulate matter.[1]
-
Instrumentation and Conditions:
-
Column: A C18 column (e.g., 5 µm, 4.6 x 150 mm) is commonly used.[1][7]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid or 0.05 M sulfuric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[1][4] The separation can be run isocratically (constant composition) or as a gradient (changing composition).
-
Column Temperature: Ambient or controlled (e.g., 25-40 °C).[1]
-
Detection: UV detector set at a wavelength where the analyte absorbs (e.g., 200 nm or 254 nm).[4][7]
-
-
Data Analysis: Identify peaks based on their retention times compared to standards. For quantification, create a calibration curve by plotting the peak area against the concentration of known standards.
Data Presentation: Example HPLC Conditions for Aniline Derivatives
| Compound(s) | Column | Mobile Phase | Flow Rate | Detection | LOD | Reference |
|---|---|---|---|---|---|---|
| Aniline | Primesep 100, 4.6x150 mm | 45% MeCN, 0.05% H₂SO₄ in Water | 1.0 mL/min | UV 200 nm | 10 ppb | [4] |
| Aniline Homologs | Discovery C18, 4.6x150 mm | 60% Methanol, 40% Water | 1.0 mL/min | UV 254 nm | - | [7] |
| Aniline, Nitroanilines | Acclaim 120 C18, 3x150 mm | Gradient (Water/MeCN with formic acid) | - | UV | 0.1-0.2 µg/L | [8] |
| Aniline, Aminophenols, Phenol | C4, 4.6x250 mm | 60% MeOH, 40% Acetate buffer (10mM, pH 5) | 1.0 mL/min | UV 270 nm | 0.08-0.21 µg/mL |[9] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile aniline derivatives.[2] It offers high resolution, sensitivity, and specificity.[2][10] For some polar anilines, derivatization may be necessary to improve chromatographic performance.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Sigma-Aldrich [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Coupling of 4-(Pyrrolidin-1-ylcarbonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the coupling of 4-(pyrrolidin-1-ylcarbonyl)aniline, a versatile building block in medicinal chemistry. The following sections describe common coupling reactions, including amide bond formation and palladium-catalyzed cross-coupling reactions, which are crucial for the synthesis of novel chemical entities.
Amide Bond Formation
Amide bond formation is a fundamental transformation in organic synthesis, frequently employed in the late-stage functionalization of drug candidates. The aniline moiety of this compound can be readily acylated with a variety of carboxylic acids using standard coupling reagents.
A convenient and efficient protocol for the amidation of aniline derivatives involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 4-dimethylaminopyridine (DMAP) and a catalytic amount of hydroxybenzotriazole (HOBt).[1] This method is particularly effective for coupling with electron-deficient amines.[1]
Table 1: Amide Coupling of this compound with a Generic Carboxylic Acid
| Reagent/Parameter | Condition | Purpose |
| Starting Materials | ||
| This compound | 1.0 equiv. | Amine component |
| Carboxylic Acid | 1.2 equiv. | Acylating agent |
| Coupling Reagents | ||
| EDC | 1.0 equiv. | Carbodiimide activator |
| HOBt | 0.1 equiv. | Reduces side reactions and racemization |
| DMAP | 1.0 equiv. | Acyl transfer catalyst |
| Base | ||
| DIPEA | As required | Neutralize acid byproducts |
| Solvent & Temperature | ||
| Acetonitrile (ACN) | Anhydrous | Reaction medium |
| Temperature | 23 °C (Room Temp.) | Standard reaction temperature |
| Reaction Time | 12-24 h | Typical duration for completion |
| Yield | Good to Excellent | Dependent on carboxylic acid substrate |
Experimental Protocol: General Amide Coupling
-
To a stirred solution of this compound (1.0 equiv.) and the desired carboxylic acid (1.2 equiv.) in anhydrous acetonitrile, add EDC (1.0 equiv.), HOBt (0.1 equiv.), and DMAP (1.0 equiv.).[1]
-
If the carboxylic acid is used as its hydrochloride salt, add N,N-diisopropylethylamine (DIPEA) to neutralize.
-
Stir the resulting mixture at room temperature (23 °C) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the coupling of amines with aryl halides.[2][3] This reaction is instrumental in synthesizing diarylamines, which are prevalent in pharmaceuticals and organic materials.[2] Primary anilines are generally good coupling partners in these reactions.[2]
Table 2: General Conditions for Buchwald-Hartwig Amination of Anilines
| Reagent/Parameter | General Condition | Purpose |
| Starting Materials | ||
| This compound | 1.0 - 1.2 equiv. | Amine component |
| Aryl Halide (Br, I, Cl) | 1.0 equiv. | Arylating agent |
| Catalyst System | ||
| Palladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) | 1-5 mol% | Catalyst precursor |
| Ligand (e.g., XPhos, SPhos, BINAP) | 1-10 mol% | Stabilizes and activates the catalyst |
| Base | ||
| Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) | 1.2 - 2.0 equiv. | Promotes deprotonation of the amine |
| Solvent & Temperature | ||
| Anhydrous, aprotic solvent (e.g., Toluene, Dioxane) | Degassed | Reaction medium |
| Temperature | 80 - 120 °C | Typically requires heating |
| Reaction Time | 12-24 h | Varies with substrates and catalyst |
| Yield | Moderate to High | Highly dependent on specific conditions |
Experimental Protocol: General Buchwald-Hartwig Amination
-
In a glovebox, charge an oven-dried Schlenk tube with the palladium precursor, ligand, and base.
-
Add the aryl halide and this compound.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture at the specified temperature with stirring for the designated time.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the N-aryl product.
Palladium-Catalyzed C-C Cross-Coupling (Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide. To utilize this compound in a Suzuki coupling, it would first need to be functionalized to an aryl halide or a boronic acid/ester derivative. Assuming the synthesis of a halo-derivative of this compound, it could then be coupled with a variety of boronic acids.
Table 3: General Conditions for Suzuki-Miyaura Coupling of a Halogenated this compound Derivative
| Reagent/Parameter | General Condition | Purpose |
| Starting Materials | ||
| Halo-4-(pyrrolidin-1-ylcarbonyl)aniline | 1.0 equiv. | Aryl halide component |
| Arylboronic Acid or Ester | 1.1 - 1.5 equiv. | Organoboron component |
| Catalyst System | ||
| Palladium Source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | 1-5 mol% | Catalyst precursor |
| Ligand (optional, e.g., PPh₃, SPhos) | 2-10 mol% | Enhances catalytic activity |
| Base | ||
| Inorganic Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | 2.0 - 3.0 equiv. | Activates the boronic acid |
| Solvent & Temperature | ||
| Solvent Mixture (e.g., Toluene/Water, Dioxane/Water) | Degassed | Reaction medium |
| Temperature | 80 - 110 °C | Typically requires heating |
| Reaction Time | 6-24 h | Varies with substrates and catalyst |
| Yield | Good to High | Dependent on specific conditions |
Experimental Protocol: General Suzuki-Miyaura Coupling
-
To a degassed mixture of the halogenated this compound derivative (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.) in the solvent system, add the palladium catalyst and ligand.
-
Heat the reaction mixture under an inert atmosphere at the specified temperature for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the biaryl product.
References
Application Notes and Protocols for the Large-Scale Synthesis of 4-(Pyrrolidin-1-ylcarbonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 4-(Pyrrolidin-1-ylcarbonyl)aniline, a key intermediate in pharmaceutical development. The described methodology is a robust two-step process designed for scalability, prioritizing safety, efficiency, and high yield. The synthesis involves the initial amidation of 4-nitrobenzoyl chloride with pyrrolidine to produce the intermediate, 1-(4-nitrobenzoyl)pyrrolidine. This is followed by a catalytic hydrogenation to reduce the nitro group, yielding the final product. This guide includes comprehensive experimental protocols, tabulated quantitative data from analogous reactions, and visual workflows to ensure clarity and reproducibility.
Introduction
This compound and its derivatives are important structural motifs in medicinal chemistry, often serving as building blocks for the synthesis of pharmacologically active compounds. The development of a scalable and cost-effective synthetic route is crucial for advancing drug discovery programs from the laboratory to industrial production. The presented two-step synthesis offers a reliable pathway that avoids the need for protecting groups on the aniline nitrogen by introducing the amino functionality in the final step. Key considerations for large-scale production, such as reaction exothermicity and catalyst handling, are also addressed.
Synthetic Strategy Overview
The overall synthetic pathway for this compound is a two-step process commencing with commercially available starting materials.
Data Presentation
The following tables summarize representative quantitative data for the key transformations involved in the synthesis. The data is collated from literature precedents for analogous reactions to provide an expected range of performance.
Table 1: Representative Data for Amidation of Acyl Chlorides with Amines
| Entry | Acyl Chloride | Amine | Base (Equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Nitrobenzoyl chloride | Ethylene diamine | 1 N NaOH | Ethanol | Room Temp | - | - |
| 2 | 4-Nitrobenzoyl chloride | Isopropyl amine | 1 N NaOH | Ethanol | Room Temp | - | - |
| 3 | Benzoyl chloride | Piperidine | 1.0 | Acetone | Room Temp | 4 | 81 |
| 4 | 4-Fluorobenzoyl chloride | Pyrrolidine | 1.1 (Triethylamine) | Cyrene™ | 0 to RT | 1 | High |
Table 2: Representative Data for Catalytic Hydrogenation of Aromatic Nitro Compounds
| Entry | Substrate | Catalyst | Hydrogen Source | Solvent | Pressure (psi) | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Substituted Nitrobenzene | 10% Pd/C | Formic Acid | Methanol | Ambient | Room Temp | 0.5-1 | Good |
| 2 | Nitrobenzene | Pd/C | H₂ | Methanol | - | Room Temp | 0.5 | Quantitative |
| 3 | 4-Nitro-N-propylbenzamide | - | H₂ | - | - | - | - | - |
| 4 | Dinitro compound | 5% Pd/C | H₂ (Parr) | Methanol | - | Room Temp | - | - |
Experimental Protocols
Safety Precaution: The reduction of nitro compounds is a highly exothermic process.[1] Appropriate safety measures, including reaction calorimetry for large-scale batches, must be implemented to ensure adequate heat dissipation and prevent thermal runaway.[1] The use of hydrogen gas requires specialized equipment and adherence to strict safety protocols.
Step 1: Synthesis of 1-(4-nitrobenzoyl)pyrrolidine
This protocol describes the acylation of pyrrolidine with 4-nitrobenzoyl chloride.
Materials:
-
4-Nitrobenzoyl chloride
-
Pyrrolidine
-
Triethylamine (or other suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Inert atmosphere (Nitrogen or Argon) supply
Procedure:
-
Charge the reactor with pyrrolidine (1.0 equivalent) and the chosen solvent (e.g., DCM).
-
Under an inert atmosphere, cool the stirred solution to 0-5 °C using a chiller.
-
Add triethylamine (1.1 equivalents) to the cooled solution.
-
In a separate vessel, dissolve 4-nitrobenzoyl chloride (1.05 equivalents) in the same solvent.
-
Slowly add the 4-nitrobenzoyl chloride solution to the reactor via the addition funnel, maintaining the internal temperature below 10 °C.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-(4-nitrobenzoyl)pyrrolidine.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Step 2: Synthesis of this compound
This protocol details the catalytic hydrogenation of 1-(4-nitrobenzoyl)pyrrolidine.
Materials:
-
1-(4-Nitrobenzoyl)pyrrolidine
-
Palladium on carbon (5-10% Pd/C, 50% wet)
-
Methanol or Ethanol
-
Hydrogen gas source
Equipment:
-
High-pressure hydrogenation reactor (e.g., Parr hydrogenator)
-
Inert atmosphere (Nitrogen or Argon) supply
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
Carefully charge the hydrogenation reactor with 1-(4-nitrobenzoyl)pyrrolidine (1.0 equivalent) and a suitable solvent such as methanol or ethanol.
-
Under a gentle stream of inert gas, add the 5-10% Pd/C catalyst. The amount of catalyst can range from 1-5 mol% of palladium relative to the substrate.
-
Seal the reactor and purge the system multiple times with the inert gas to remove all oxygen.
-
Purge the reactor with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Commence vigorous stirring and maintain the reaction at room temperature or with gentle heating, if necessary.
-
Monitor the reaction progress by hydrogen uptake. The reaction is typically complete within a few hours.
-
Upon completion, stop the stirring and cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas and purge the reactor with inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the combined filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a high-purity solid.
Conclusion
The provided two-step synthesis of this compound offers a practical and scalable route for the production of this valuable pharmaceutical intermediate. By utilizing a nitro-substituted precursor, the synthesis circumvents the need for amine protection and deprotection steps, leading to a more efficient process. Careful attention to safety protocols, particularly during the exothermic nitro reduction step, is paramount for successful and safe scale-up. The detailed protocols and workflows in this document serve as a comprehensive guide for researchers and process chemists in the drug development field.
References
Proper Storage and Stability of 4-(Pyrrolidin-1-ylcarbonyl)aniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the proper storage and assessment of the stability of 4-(Pyrrolidin-1-ylcarbonyl)aniline. The information presented is based on general principles of chemical stability for aromatic amides and aniline derivatives, as specific experimental stability data for this compound is limited in publicly available literature. These guidelines are intended to assist researchers in maintaining the integrity of the compound and in developing stability-indicating analytical methods.
Introduction
This compound is a chemical compound with potential applications in pharmaceutical research and development. Like many complex organic molecules, its stability can be influenced by environmental factors such as temperature, humidity, light, and atmospheric oxygen. Understanding and controlling these factors are crucial for ensuring the compound's purity, potency, and safety during its lifecycle, from laboratory research to potential therapeutic use.
These application notes provide recommendations for storage and handling, as well as a protocol for conducting forced degradation studies to identify potential degradation pathways and products.
Recommended Storage and Handling
Proper storage is essential to prevent the degradation of this compound. The following conditions are recommended based on safety data sheets of the compound and related structures.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool location, at room temperature. | Prevents acceleration of potential degradation reactions. |
| Humidity | Store in dry conditions in a well-sealed receptacle. | Minimizes the risk of hydrolysis of the amide bond. |
| Light | Protect from light; store in a dark place.[1] | Anilines and other aromatic compounds can be sensitive to light, leading to photodegradation. |
| Atmosphere | Store under an inert gas (e.g., argon, nitrogen).[2] | The aniline moiety is susceptible to oxidation.[3] An inert atmosphere prevents oxidative degradation. |
| Container | Use a tightly closed container. | Prevents exposure to moisture and atmospheric oxygen. |
Handling Precautions:
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Use in a well-ventilated area to prevent the accumulation of dust or vapors.
-
Wash hands thoroughly after handling.
Stability Profile and Potential Degradation Pathways
While specific degradation pathways for this compound have not been detailed in the literature, potential degradation can be inferred from the chemical nature of its functional groups: an aromatic amide and a primary aniline.
-
Hydrolysis: The amide bond is susceptible to hydrolysis under acidic or basic conditions, which would cleave the molecule into 4-aminobenzoic acid and pyrrolidine. The rate of hydrolysis can be influenced by pH and temperature.[4][5]
-
Photodegradation: Aromatic compounds, particularly anilines, can be susceptible to degradation upon exposure to UV or visible light.
Hypothetical Degradation Pathway
Experimental Protocols: Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying likely degradation products and establishing the stability-indicating properties of analytical methods.[6][7][8] The following protocols are general guidelines for conducting forced degradation studies on this compound.
Objective: To generate potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.
Table 2: Protocol for Forced Degradation Studies
| Stress Condition | Protocol |
| Acid Hydrolysis | 1. Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).2. Add an equal volume of 0.1 N HCl.3. Heat the mixture at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours).4. At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for analysis. |
| Base Hydrolysis | 1. Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable organic solvent.2. Add an equal volume of 0.1 N NaOH.3. Heat the mixture at a controlled temperature (e.g., 60-80°C) for a defined period.4. At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for analysis. |
| Oxidative Degradation | 1. Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.2. Add an equal volume of 3% hydrogen peroxide.3. Keep the solution at room temperature for a defined period, protected from light.4. At each time point, withdraw an aliquot and dilute with the mobile phase for analysis. |
| Thermal Degradation | 1. Place the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 80°C, 105°C) for a defined period.2. At each time point, withdraw a sample, allow it to cool to room temperature, dissolve in a suitable solvent, and dilute with the mobile phase for analysis. |
| Photodegradation | 1. Expose the solid compound and a solution of the compound to a light source that produces combined visible and UV outputs, as specified in ICH guideline Q1B.[9]2. A dark control sample should be stored under the same conditions but protected from light.3. At defined time points, analyze the samples. |
Analytical Method:
A reversed-phase HPLC (RP-HPLC) method is generally suitable for the analysis of aromatic compounds and their degradation products.[10]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 254 nm).
-
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves demonstrating that the degradation products are well-separated from the parent peak and from each other.
Experimental Workflow for Stability Testing
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Identifying common impurities in 4-(Pyrrolidin-1-ylcarbonyl)aniline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-(Pyrrolidin-1-ylcarbonyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and efficient synthetic route is a two-step process:
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Amidation: Reaction of 4-nitrobenzoyl chloride with pyrrolidine to form the intermediate, 4-nitro-1-(pyrrolidine-1-carbonyl)benzene.
-
Reduction: Reduction of the nitro group of the intermediate to an amine to yield the final product, this compound.
Q2: What are the critical parameters to control during the amidation step?
The amidation reaction is generally robust, but for optimal results, consider the following:
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Moisture Control: 4-Nitrobenzoyl chloride is sensitive to moisture and can hydrolyze. Ensure all glassware is dry and use anhydrous solvents.[1][2]
-
Temperature: The reaction is typically performed at low temperatures (e.g., 0-5 °C) to control the exothermic reaction and minimize side products.
-
Stoichiometry: Use of a slight excess of pyrrolidine can ensure complete consumption of the 4-nitrobenzoyl chloride. However, a large excess can complicate purification.
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Base: A non-nucleophilic base, such as triethylamine or pyridine, is often added to neutralize the HCl byproduct generated during the reaction.[3]
Q3: Which reduction method is recommended for converting the nitro-intermediate to the final product?
Several methods can be employed for the reduction of the aromatic nitro group. The choice depends on the scale of the reaction, available equipment, and desired purity profile. Common methods include:
-
Catalytic Hydrogenation: This method often provides high yields and cleaner reaction profiles. Common catalysts include palladium on carbon (Pd/C) or platinum on carbon (Pt/C).
-
Metal/Acid Reduction: A classic and cost-effective method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid or acetic acid.
Q4: How can I purify the final product, this compound?
Purification strategies depend on the nature and quantity of the impurities. Common techniques include:
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Recrystallization: This is often the most effective method for purifying solid amides.[4] Suitable solvents include ethanol, acetonitrile, or mixtures of ethyl acetate and hexanes.
-
Column Chromatography: Silica gel chromatography can be used to separate the product from impurities with different polarities.
-
Acid-Base Extraction: The basicity of the aniline group allows for purification by dissolving the crude product in an organic solvent and washing with a dilute acid to remove non-basic impurities. The product can then be recovered from the aqueous layer by basification and extraction.
Troubleshooting Guides
Issue 1: Low Yield in the Amidation Step
Symptoms:
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A significant amount of 4-nitrobenzoic acid is observed in the crude product by TLC or LC-MS analysis.
-
The isolated yield of 4-nitro-1-(pyrrolidine-1-carbonyl)benzene is lower than expected.
| Potential Cause | Troubleshooting Steps & Preventative Measures |
| Hydrolysis of 4-nitrobenzoyl chloride | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Reaction | Monitor the reaction progress by TLC or HPLC. If the reaction stalls, consider increasing the reaction time or temperature slightly. Ensure the stoichiometry of the reagents is correct. |
| Loss of product during workup | Ensure the pH is appropriately adjusted during any aqueous washes to prevent the product from partitioning into the aqueous layer. Minimize the number of extraction and transfer steps. |
Issue 2: Presence of Multiple Impurities after Amidation
Symptoms:
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Multiple spots are observed on the TLC plate of the crude reaction mixture.
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LC-MS analysis reveals several unexpected masses.
| Potential Impurity | Source | Identification & Removal |
| 4-Nitrobenzoic acid | Hydrolysis of 4-nitrobenzoyl chloride.[1] | Can be identified by its distinct spot on TLC and its molecular weight in LC-MS. It can be removed by washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) during workup. |
| Unreacted 4-nitrobenzoyl chloride | Incomplete reaction. | Can be detected by its reactivity with moisture (fuming). It can be quenched by adding a small amount of water or an amine during workup. |
| Di-acylated pyrrolidine (if a diamine is used instead) | N/A for pyrrolidine, but a consideration for other amine starting materials. | N/A |
| Ortho- and meta-isomers | If the starting material contains isomeric impurities.[1] | Can be difficult to separate from the desired para-isomer. Purification by careful column chromatography or recrystallization may be necessary. |
Issue 3: Incomplete Reduction of the Nitro Group
Symptoms:
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The presence of the starting material, 4-nitro-1-(pyrrolidine-1-carbonyl)benzene, in the final product.
-
The reaction mixture has a yellowish tint, which may indicate the presence of nitro compounds.
| Potential Cause | Troubleshooting Steps & Preventative Measures |
| Inactive Catalyst (Catalytic Hydrogenation) | Use fresh, high-quality catalyst. Ensure the catalyst is not poisoned by impurities in the starting material or solvent. Increase the catalyst loading if necessary. |
| Insufficient Reducing Agent (Metal/Acid Reduction) | Ensure a sufficient molar excess of the metal and acid is used. Monitor the reaction by TLC until the starting material is fully consumed. |
| Low Hydrogen Pressure (Catalytic Hydrogenation) | Ensure the reaction is performed at the recommended hydrogen pressure. Check for leaks in the hydrogenation apparatus. |
| Reaction Time/Temperature | Increase the reaction time or temperature as needed, while monitoring for the formation of degradation products. |
Issue 4: Formation of Side Products During Reduction
Symptoms:
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The presence of unexpected impurities in the final product with masses different from the starting material and the desired product.
-
Discoloration of the final product.
| Potential Impurity | Source | Identification & Removal |
| Hydroxylamine or Nitroso derivatives | Incomplete reduction. | These intermediates can sometimes be isolated. Their presence suggests that the reduction conditions are too mild or the reaction time is too short. They can often be converted to the desired amine by resubjecting the mixture to the reduction conditions. |
| Azo or Azoxy compounds | Side reactions, particularly under certain metal/acid reduction conditions. | These are often colored compounds. Purification by column chromatography or recrystallization is typically required. |
| Dehalogenation (if applicable) | If the aromatic ring contains halogen substituents, these can sometimes be removed during catalytic hydrogenation. | N/A for this specific synthesis unless halogenated starting materials are used. |
Experimental Protocols
Protocol 1: Synthesis of 4-nitro-1-(pyrrolidine-1-carbonyl)benzene (Amidation)
Materials:
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4-Nitrobenzoyl chloride
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Pyrrolidine
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Triethylamine (or another suitable non-nucleophilic base)
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Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve pyrrolidine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.
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Cool the solution to 0-5 °C using an ice bath.
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In a separate flask, dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM.
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Slowly add the 4-nitrobenzoyl chloride solution to the pyrrolidine solution via a dropping funnel over 30-60 minutes, while maintaining the temperature at 0-5 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.
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Quench the reaction by adding water.
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Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 4-nitro-1-(pyrrolidine-1-carbonyl)benzene can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes).
Protocol 2: Synthesis of this compound (Reduction)
Method A: Catalytic Hydrogenation
Materials:
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4-Nitro-1-(pyrrolidine-1-carbonyl)benzene
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10% Palladium on carbon (Pd/C)
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Methanol or Ethanol
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Hydrogen gas supply
Procedure:
-
Dissolve 4-nitro-1-(pyrrolidine-1-carbonyl)benzene in methanol or ethanol in a suitable hydrogenation vessel.
-
Carefully add 10% Pd/C (typically 5-10 mol%).
-
Seal the vessel and purge with hydrogen gas.
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Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the celite with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization.
Method B: Iron/Acetic Acid Reduction
Materials:
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4-Nitro-1-(pyrrolidine-1-carbonyl)benzene
-
Iron powder
-
Glacial acetic acid
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Ethanol
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Water
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Sodium carbonate or sodium hydroxide solution
Procedure:
-
In a round-bottom flask, create a slurry of iron powder (typically 3-5 equivalents) in a mixture of ethanol and water.
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Heat the slurry to reflux.
-
In a separate flask, dissolve 4-nitro-1-(pyrrolidine-1-carbonyl)benzene in ethanol and glacial acetic acid.
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Add the solution of the nitro compound to the refluxing iron slurry dropwise.
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After the addition is complete, continue to reflux the mixture until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and filter through celite to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol.
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Neutralize the remaining aqueous solution with sodium carbonate or sodium hydroxide solution until basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the combined organic extracts, filter, and concentrate to give the crude product.
-
Purify by recrystallization or column chromatography.
Data Presentation
Table 1: Common Impurities and their Identification
| Impurity Name | Molecular Formula | Typical Analytical Observation |
| 4-Nitrobenzoic acid | C₇H₅NO₄ | Distinct spot on TLC, different retention time in HPLC compared to product and starting material. Can be confirmed by LC-MS. |
| 4-Nitro-1-(pyrrolidine-1-carbonyl)benzene | C₁₁H₁₂N₂O₃ | The starting material for the reduction step. Can be detected by TLC or HPLC as an incomplete reaction. |
| 4-((4-aminobenzoyl)amino)benzoic acid | C₁₄H₁₂N₂O₃ | Potential byproduct from side reactions. Can be identified by its unique mass in LC-MS. |
Visualizations
References
Technical Support Center: Optimization of 4-(Pyrrolidin-1-ylcarbonyl)aniline Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield of 4-(Pyrrolidin-1-ylcarbonyl)aniline.
Troubleshooting Guide
Users may encounter several issues during the synthesis of this compound. This guide provides solutions to common problems in a question-and-answer format.
Q1: Why is the yield of my reaction consistently low?
Low yields can be attributed to several factors, primarily related to the reactivity of the starting materials and the reaction conditions. The nucleophilicity of the aniline nitrogen is a critical factor; electron-withdrawing groups on the aniline ring can decrease this nucleophilicity, leading to a sluggish reaction.[1] Incomplete activation of the carboxylic acid, the presence of moisture, or suboptimal reaction conditions can also significantly lower the yield.[2]
Q2: I am observing unreacted starting materials in my TLC/LC-MS analysis. What should I do?
The presence of unreacted starting materials suggests that the reaction has not gone to completion. To address this, consider the following:
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Increase Reaction Time: Some amide coupling reactions can be slow and may require longer reaction times to reach completion.[3] Monitor the reaction progress periodically.
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Elevate Temperature: Gently heating the reaction mixture can sometimes facilitate the reaction, especially if steric hindrance is a factor.[3]
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Optimize Reagents: Ensure the coupling reagents and base are fresh and used in the correct stoichiometric amounts. Inefficient coupling reagents or an insufficient amount of base can lead to incomplete reactions.[2]
Q3: My final product is impure, with significant side products. How can I minimize their formation?
Side reactions are a common issue in amide bond formation. To minimize them:
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Control Temperature: Running the reaction at a lower temperature can help suppress side reactions like racemization if chiral centers are present.[2]
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Use Additives: Additives like 1-hydroxybenzotriazole (HOBt) can suppress side reactions and improve the efficiency of the coupling reaction.[2][4]
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Ensure Anhydrous Conditions: Water can hydrolyze the activated carboxylic acid intermediate, preventing amide formation. Always use anhydrous solvents and reagents.[2]
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Purification: If side products are unavoidable, effective purification by flash column chromatography is essential to isolate the desired product.[1]
Q4: How do I choose the most suitable coupling reagent for this synthesis?
The choice of coupling reagent is critical for a successful reaction. Several options are available, each with its advantages:
-
EDC/HOBt: This is a common, cost-effective combination. The urea byproduct formed from EDC is water-soluble, which can simplify the workup procedure.[4]
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HATU: This reagent is highly efficient and fast-acting, particularly for challenging couplings, but it is more expensive.[4]
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T3P®: A versatile and safe coupling reagent that can also lead to high yields.[4]
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis of this compound is typically achieved through an amide coupling reaction between a derivative of 4-aminobenzoic acid and pyrrolidine. The carboxylic acid is first activated, followed by the addition of the amine.
Q2: Which solvents are recommended for this reaction?
Anhydrous polar aprotic solvents are generally preferred for amide bond formation. Dichloromethane (DCM), dimethylformamide (DMF), and acetonitrile (ACN) are commonly used.[1][2]
Q3: What role does the base play in this reaction?
A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to neutralize the acid formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity.[1][2]
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of starting materials and the formation of the product.[1][3]
Data Presentation
The following table summarizes representative data for the synthesis of this compound using different coupling reagents, based on typical outcomes for similar reactions.[4]
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (h) | Typical Yield (%) | Purity (%) | Notes |
| EDC | HOBt | DIPEA | DMF | 12 | 85 | >95 | Cost-effective; water-soluble urea byproduct. |
| HATU | None | DIPEA | DMF | 2 | 95 | >98 | Highly efficient and fast, but more expensive. |
| T3P® | None | Pyridine | EtOAc | 4 | 92 | >97 | Versatile and safe with straightforward purification. |
Experimental Protocols
General Procedure for Amide Coupling
-
Activation: To a solution of 4-aminobenzoic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF) at 0 °C, add the coupling reagent (1.1 - 1.5 eq) and, if required, an additive such as HOBt (1.1 eq). Stir the mixture for 15-30 minutes to allow for the formation of the activated ester.[4]
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Coupling: Add pyrrolidine (1.0 - 1.2 eq) and a suitable base (e.g., DIPEA, 2.0 - 3.0 eq) to the reaction mixture.[4]
-
Reaction: Allow the reaction to warm to room temperature and stir for the time indicated by the chosen coupling reagent, or until completion as monitored by TLC or LC-MS.[2]
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Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate).[2]
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.[1][2]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing reaction yield.
References
Common side reactions in the synthesis of 4-(Pyrrolidin-1-ylcarbonyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4-(Pyrrolidin-1-ylcarbonyl)aniline.
Synthesis Overview
The most common and reliable synthesis of this compound is a two-step process. The first step involves the amide coupling of 4-nitrobenzoyl chloride with pyrrolidine to form the intermediate, 4-nitro-1-(pyrrolidine-1-carbonyl)benzene. The second step is the reduction of the aromatic nitro group to an amine, yielding the final product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the reaction step.
Category 1: Amide Coupling Issues
(Reaction: 4-Nitrobenzoyl chloride + Pyrrolidine → 4-Nitro-1-(pyrrolidine-1-carbonyl)benzene)
Q1: The yield of my amide coupling reaction is very low. What are the potential causes? A1: Low yields in this step are typically caused by one of the following:
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Hydrolysis of 4-Nitrobenzoyl Chloride: 4-Nitrobenzoyl chloride is highly reactive and susceptible to hydrolysis if moisture is present in the reagents or solvent. This hydrolysis converts the starting material into 4-nitrobenzoic acid, which will not react with pyrrolidine under these conditions.[1] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Impurity of Starting Materials: The purity of the 4-nitrobenzoyl chloride is critical. It can be prepared from 4-nitrobenzoic acid and reagents like phosphorus pentachloride or thionyl chloride.[2][3] Impurities from this preparation, such as residual acid, can impact the yield.[3]
-
Incorrect Stoichiometry or Temperature: Ensure the molar ratios are correct. While the reaction is often run at 0 °C to control its exothermicity, ensure it is allowed to warm to room temperature to proceed to completion.
Q2: After the reaction, I isolated a white solid that is insoluble in my extraction solvent (e.g., dichloromethane) but seems to dissolve in aqueous base. What is this by-product? A2: This is very likely 4-nitrobenzoic acid, the hydrolysis product of 4-nitrobenzoyl chloride.[1] Its carboxylic acid functional group makes it acidic and thus soluble in basic solutions. To minimize its formation, ensure strictly anhydrous conditions are maintained throughout the reaction.
Q3: My TLC plate shows multiple spots after the coupling reaction. What are the likely side products? A3: Besides the desired product, common spots on the TLC plate correspond to:
-
Unreacted 4-Nitrobenzoyl Chloride: If the reaction has not gone to completion.
-
4-Nitrobenzoic Acid: Formed from the hydrolysis of the acyl chloride.[1]
-
Unreacted Pyrrolidine: Although volatile, it may be visible on TLC with certain stains.
Category 2: Nitro Reduction Issues
(Reaction: 4-Nitro-1-(pyrrolidine-1-carbonyl)benzene → this compound)
Q1: The reduction of the nitro group is slow or incomplete. How can I improve the conversion? A1: Incomplete reduction can be caused by several factors depending on the method used:
-
Catalyst Deactivation (Catalytic Hydrogenation): If using a catalyst like Palladium on carbon (Pd/C), it can become deactivated or "poisoned" by impurities. Ensure the starting material is pure. If the reaction stalls, filtering the mixture and adding fresh catalyst can sometimes restart it.
-
Insufficient Reducing Agent: When using metal/acid combinations like Sn/HCl or Fe/HCl, ensure a sufficient molar excess of the metal is used.[4] The reaction can be vigorous, and proper temperature control is necessary.
-
Poor Mixing/Mass Transfer: In heterogeneous reactions (e.g., H₂ gas, solid catalyst, liquid substrate), efficient stirring is crucial to ensure all reactants come into contact.
Q2: My final product has a persistent color (yellow, orange, or brown) instead of being an off-white solid. What causes this? A2: The color is likely due to impurities from incomplete reduction or subsequent oxidation.
-
Nitroso or Hydroxylamine Intermediates: Incomplete reduction can leave trace amounts of highly colored intermediates like nitrosoarenes.
-
Oxidation of Aniline: The final aniline product can be susceptible to air oxidation, which often produces colored impurities. It is best to work up the reaction and isolate the product promptly. Storing the final product under an inert atmosphere (nitrogen or argon) can prevent discoloration over time.
Q3: I am using catalytic hydrogenation (H₂/Pd/C). Is there a risk of reducing the amide carbonyl group? A3: The risk is very low under typical conditions for nitro group reduction. Amide carbonyls are significantly less reactive than nitro groups, ketones, or aldehydes.[5] Standard catalytic hydrogenation (e.g., H₂ gas with Pd/C catalyst) will selectively reduce the nitro group without affecting the amide.[5]
Frequently Asked Questions (FAQs)
What are the most common side reactions in the synthesis of this compound? The primary side reaction occurs in the first step: the hydrolysis of 4-nitrobenzoyl chloride to 4-nitrobenzoic acid due to moisture. In the second step, the main issue is incomplete reduction, which can lead to the presence of nitroso or hydroxylamine intermediates as by-products.
Can I use a different coupling reagent instead of converting to the acid chloride? Yes, other amide coupling reagents can be used to couple 4-nitrobenzoic acid directly with pyrrolidine. Reagents like DCC, EDC, HATU, or PyBOP are commonly employed.[6][7][8] However, these can introduce their own side reactions. For instance, uronium/aminium reagents like HATU can sometimes react with the amine to form a guanidinium by-product. The acid chloride method is often preferred for its high reactivity and straightforward purification.
Which method is best for the nitro group reduction? The choice depends on available equipment and scale.
-
Catalytic Hydrogenation (H₂/Pd/C): This method is very clean, as the only by-product is water. It is highly efficient but requires hydrogenation equipment.
-
Metal in Acid (Sn/HCl, Fe/HCl): These methods are effective and do not require special equipment. However, the work-up can be more complex due to the need to neutralize large amounts of acid and remove metal salts.[4]
Experimental Protocols
Protocol 1: Synthesis of 4-Nitro-1-(pyrrolidine-1-carbonyl)benzene
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add pyrrolidine (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve 4-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM and add it to the dropping funnel.
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Add the 4-nitrobenzoyl chloride solution dropwise to the stirred pyrrolidine solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product, typically as a yellow solid.
Protocol 2: Synthesis of this compound
-
In a round-bottom flask, dissolve 4-nitro-1-(pyrrolidine-1-carbonyl)benzene (1.0 eq) in ethanol or methanol.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the starting material).
-
Seal the flask, evacuate the air, and replace it with hydrogen gas (H₂), typically using a balloon or a hydrogenation apparatus.
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Rinse the filter cake with additional solvent (ethanol or methanol).
-
Combine the filtrates and remove the solvent under reduced pressure to yield this compound, usually as an off-white or pale solid.
Quantitative Data
Table 1: Typical Yields and Purity
| Step | Product | Typical Yield | Common Impurities Affecting Yield |
|---|---|---|---|
| 1. Amide Coupling | 4-Nitro-1-(pyrrolidine-1-carbonyl)benzene | 85-95% | 4-Nitrobenzoic acid |
| 2. Nitro Reduction | this compound | 90-99% | Incompletely reduced intermediates |
Table 2: Comparison of Nitro Reduction Methods
| Method | Reducing Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂ gas, Pd/C catalyst | Room Temp, 1 atm H₂ | High yield, clean by-products (water) | Requires specialized hydrogenation equipment |
| Metal/Acid Reduction | Sn, conc. HCl | 80-100 °C | Inexpensive, no special equipment | Harsh conditions, difficult work-up |
| Transfer Hydrogenation | Hydrazine, Pd/C | Reflux in Ethanol | Avoids use of H₂ gas | Hydrazine is highly toxic |
Visualizations
Caption: Experimental workflow for the two-step synthesis.
Caption: Diagram of the main reaction versus a key side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. youtube.com [youtube.com]
- 6. hepatochem.com [hepatochem.com]
- 7. peptide.com [peptide.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-(Pyrrolidin-1-ylcarbonyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 4-(Pyrrolidin-1-ylcarbonyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: There are two primary synthetic routes for the preparation of this compound:
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Route A: Amide coupling of a p-aminobenzoic acid derivative with pyrrolidine. This typically involves the activation of the carboxylic acid group of a protected or unprotected p-aminobenzoic acid, followed by reaction with pyrrolidine.
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Route B: Acylation of pyrrolidine with p-nitrobenzoyl chloride followed by reduction. This two-step process involves the formation of an amide bond between p-nitrobenzoyl chloride and pyrrolidine, followed by the reduction of the nitro group to an amine.
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields in this synthesis can stem from several factors. Key issues include incomplete reaction, side reactions, and product loss during workup and purification. Specific causes often relate to the chosen synthetic route and reaction conditions. For instance, in the direct coupling of p-aminobenzoic acid, self-polymerization of the starting material can be a significant issue.[1][2]
Q3: I am observing multiple spots on my TLC analysis of the crude product. What are the potential impurities?
A3: The presence of multiple spots on a TLC plate indicates a mixture of compounds. Common impurities may include unreacted starting materials (e.g., p-aminobenzoic acid, pyrrolidine, or p-nitrobenzoyl chloride), byproducts from the coupling reagent (such as dicyclohexylurea if DCC is used), and side products from competing reactions.[3] One significant side product can be the formation of polyamides if the amino group of p-aminobenzoic acid is not appropriately protected.[1][2]
Q4: How can I effectively purify the final product?
A4: Purification of this compound can typically be achieved through recrystallization or column chromatography. For recrystallization, a solvent system such as ethanol/water may be effective.[3] In the case of column chromatography, using silica gel with an eluent system containing a small amount of a basic modifier like triethylamine can help prevent streaking and improve separation for this basic compound.[3]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps & Solutions |
| Ineffective Carboxylic Acid Activation | - Ensure the coupling reagent (e.g., DCC, HATU) is fresh and used in the correct stoichiometric amount. - For reactions involving p-aminobenzoic acid, consider converting it to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride prior to reaction with pyrrolidine.[3][4] - Ensure all glassware is oven-dried and solvents are anhydrous to prevent hydrolysis of the activated carboxylic acid intermediate.[3] |
| Self-Polymerization of p-Aminobenzoic Acid | - Protect the amino group of p-aminobenzoic acid before the coupling reaction. A common method is to form the hydrochloride salt by treating it with concentrated HCl.[1][2] |
| Low Nucleophilicity of Pyrrolidine | - While pyrrolidine is a reasonably good nucleophile, ensure the reaction pH is not too acidic, as this will protonate the pyrrolidine, rendering it non-nucleophilic. The use of a non-nucleophilic base can be beneficial. |
| Incomplete Reduction of the Nitro Group (Route B) | - Ensure the reducing agent (e.g., Fe/AcOH, H₂/Pd-C) is active and used in sufficient quantity.[5] - Monitor the reaction by TLC to ensure complete conversion of the nitro intermediate to the desired aniline. |
Problem 2: Presence of Significant Impurities
| Potential Impurity | Identification & Removal |
| Unreacted p-Aminobenzoic Acid | - Identification: This starting material will have a different Rf value on TLC compared to the product. - Removal: Can often be removed by an aqueous basic wash (e.g., with sodium bicarbonate solution) during the workup, as the carboxylic acid will be deprotonated and become water-soluble. |
| Unreacted p-Nitrobenzoyl Intermediate | - Identification: Will have a distinct spot on TLC. - Removal: Can be separated from the final amine product by column chromatography. |
| Dicyclohexylurea (DCU) | - Identification: A white solid that is often insoluble in many organic solvents. - Removal: Can typically be removed by filtration of the reaction mixture. |
| Polyamide Byproducts | - Identification: These are often high molecular weight, insoluble materials. - Prevention: Protect the amino group of p-aminobenzoic acid as a hydrochloride salt before coupling.[1][2] |
Experimental Protocols
Route A: From p-Aminobenzoic Acid
This protocol is adapted from the synthesis of a similar compound, 4-(piperazin-1-ylcarbonyl)aniline.[1][2]
Step 1: Protection of p-Aminobenzoic Acid
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In a round-bottom flask, add p-aminobenzoic acid (1 eq.).
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Add concentrated hydrochloric acid and heat the mixture to boiling to form the hydrochloride salt.
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Cool the mixture and collect the solid by filtration. Dry the solid thoroughly.
Step 2: Amide Coupling
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Suspend the dried p-aminobenzoic acid hydrochloride (1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, DMF) under an inert atmosphere.
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Cool the suspension in an ice bath.
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Add a coupling agent (e.g., DCC, 1.1 eq.) and stir for 30 minutes.
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Slowly add a solution of pyrrolidine (1.1 eq.) and a non-nucleophilic base (e.g., triethylamine, 2.2 eq.) in the same anhydrous solvent.
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Allow the reaction to warm to room temperature and stir overnight.
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Monitor the reaction progress by TLC.
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Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., DCU).
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Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
Route B: From p-Nitrobenzoyl Chloride
Step 1: Synthesis of 4-Nitrobenzoyl Chloride
This can be prepared by reacting p-nitrobenzoic acid with thionyl chloride or phosphorus pentachloride.[4]
Step 2: Synthesis of N-(4-Nitrophenyl)pyrrolidine-1-carboxamide
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Dissolve pyrrolidine (1 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.
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Cool the solution in an ice bath.
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Slowly add a solution of 4-nitrobenzoyl chloride (1 eq.) in the same anhydrous solvent.
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Allow the reaction to warm to room temperature and stir for several hours.
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Monitor the reaction by TLC.
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Upon completion, wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be used in the next step without further purification if it is of sufficient purity.
Step 3: Reduction of the Nitro Group
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Dissolve the crude N-(4-nitrophenyl)pyrrolidine-1-carboxamide (1 eq.) in a suitable solvent (e.g., ethanol, acetic acid).
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Add a reducing agent, such as iron powder and acetic acid, or perform catalytic hydrogenation with H₂ and Pd/C.[5]
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Heat the reaction mixture as required and monitor by TLC.
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Upon completion, cool the reaction mixture and filter off the catalyst.
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Neutralize the filtrate with a base (e.g., sodium bicarbonate).
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Parameter | Route A (from p-Aminobenzoic Acid) | Route B (from p-Nitrobenzoyl Chloride) |
| Number of Steps | 1-2 (depending on protection) | 2 |
| Key Challenge | Potential for self-polymerization of p-aminobenzoic acid.[1][2] | Handling of highly reactive and moisture-sensitive p-nitrobenzoyl chloride. |
| Typical Reagents | Coupling agents (DCC, HATU), bases (triethylamine). | Thionyl chloride, reducing agents (Fe/AcOH, H₂/Pd-C).[4][5] |
| Potential for Side Reactions | Formation of polyamide byproducts. | Incomplete reduction of the nitro group. |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for failed synthesis.
References
Technical Support Center: 4-(Pyrrolidin-1-ylcarbonyl)aniline Degradation Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of 4-(Pyrrolidin-1-ylcarbonyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound, with the molecular formula C₁₁H₁₄N₂O, is a chemical compound that incorporates an aniline ring substituted with a pyrrolidinylcarbonyl group.[1][2] Key structural features include a primary aromatic amine (the aniline group) and a tertiary amide (the pyrrolidinylcarbonyl group). These functional groups are the primary sites for potential chemical degradation.
Q2: What are the expected degradation pathways for this compound?
Based on its functional groups, the primary degradation pathways for this compound are expected to be hydrolysis and oxidation.
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Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions. This would lead to the cleavage of the molecule into 4-aminobenzoic acid and pyrrolidine.
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Oxidation: The aniline moiety is prone to oxidation, which can result in the formation of various colored impurities. The primary amine can be oxidized to nitroso, nitro, or dimeric and polymeric species.
Forced degradation studies are essential to definitively establish these pathways and identify the resulting degradation products.[3][4]
Q3: What are forced degradation studies and why are they important?
Forced degradation studies, also known as stress testing, involve subjecting a drug substance to conditions more severe than accelerated stability testing.[3] These studies are critical in pharmaceutical development to:
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Elucidate the degradation pathways of a drug substance.[4]
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Identify potential degradation products.
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Demonstrate the stability-indicating nature of analytical methods.[5]
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Understand the chemical stability of the molecule, which helps in the development of stable formulations and the determination of storage conditions.[3][4]
Typical stress conditions include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[3]
Troubleshooting Guides
Issue 1: I am observing unexpected peaks in my HPLC chromatogram during a stability study.
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Possible Cause 1: Formation of Degradation Products.
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Troubleshooting Step: Compare the chromatograms of your stressed and unstressed samples. New peaks in the stressed sample chromatogram likely represent degradation products.
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Recommendation: Perform peak purity analysis to ensure the new peaks are not co-eluting with the parent compound. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and propose potential structures based on the expected degradation pathways (hydrolysis and oxidation products).[6][7]
-
-
Possible Cause 2: Contamination.
-
Troubleshooting Step: Run a blank injection (mobile phase only) to check for contamination from the solvent or the HPLC system.
-
Recommendation: If peaks are observed in the blank, clean the injector and column. Ensure you are using high-purity solvents.
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Issue 2: The extent of degradation in my forced degradation study is too low (e.g., <5%).
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Possible Cause: Stress conditions are not stringent enough.
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Troubleshooting Step: Increase the severity of the stress conditions. For example, increase the concentration of the acid or base, raise the temperature, or prolong the exposure time.
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Recommendation: The goal is typically to achieve 5-20% degradation to ensure that the analytical method can detect and quantify the degradants.[5] For water-sensitive compounds, consider using anhydrous conditions for forced degradation studies.[5][8]
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Issue 3: The mass balance in my stability study is not within the acceptable range (e.g., 95-105%).
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Possible Cause 1: Co-elution of degradants with the parent peak.
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Troubleshooting Step: Evaluate the peak purity of the parent compound at different time points of the stability study.
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Recommendation: Modify the chromatographic method (e.g., change the mobile phase composition, gradient, or column) to improve the resolution between the parent peak and any co-eluting impurities.
-
-
Possible Cause 2: Some degradation products are not being detected.
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Troubleshooting Step: Degradation products may not have a chromophore and thus may not be detectable by a UV detector.
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Recommendation: Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with the UV detector to detect all potential degradants.
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Quantitative Data Summary
The following table summarizes hypothetical data from a forced degradation study on this compound.
| Stress Condition | Duration | Temperature | % Degradation of Parent Compound | Major Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 15.2% | 4-aminobenzoic acid, Pyrrolidine |
| 0.1 M NaOH | 24 hours | 60°C | 22.5% | 4-aminobenzoic acid, Pyrrolidine |
| 3% H₂O₂ | 24 hours | 25°C | 8.7% | Oxidized aniline derivatives |
| Thermal | 48 hours | 80°C | 5.1% | Minor unidentified products |
| Photolytic (ICH Q1B) | 7 days | 25°C | 2.3% | Minor unidentified products |
Experimental Protocols
Protocol: Forced Degradation by Acid Hydrolysis
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Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
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Stress Condition: Add an equal volume of 0.2 M HCl to the sample solution to achieve a final acid concentration of 0.1 M.
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Incubation: Incubate the solution at 60°C for 24 hours. A control sample (in solvent without acid) should be kept at the same temperature.
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Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.
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Analysis: Dilute the neutralized solution with the mobile phase to an appropriate concentration and analyze by a stability-indicating HPLC-UV/MS method.[7][9]
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: A typical experimental workflow for forced degradation studies.
References
- 1. This compound | C11H14N2O | CID 577800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. acdlabs.com [acdlabs.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suspect screening analysis to improve untargeted and targeted UHPLC-qToF approaches: the biodegradability of a proton pump inhibitor medicine and a natural medical device - PMC [pmc.ncbi.nlm.nih.gov]
Addressing stability issues of 4-(Pyrrolidin-1-ylcarbonyl)aniline in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues of 4-(Pyrrolidin-1-ylcarbonyl)aniline in solution.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color. What could be the cause?
A1: Color change in solutions of aniline-containing compounds is often an indication of degradation, typically due to oxidation. The amino group in the aniline moiety is susceptible to oxidation, which can lead to the formation of colored impurities. This process can be accelerated by exposure to air (oxygen), light, and trace metal ions.
Troubleshooting Steps:
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Minimize Air Exposure: Prepare solutions fresh and consider purging the solvent and the headspace of your container with an inert gas like nitrogen or argon.
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Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photolytic degradation.
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Use High-Purity Solvents: Impurities in solvents can catalyze degradation. Use HPLC-grade or equivalent high-purity solvents.
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Consider Antioxidants: For some applications, the addition of a small amount of an antioxidant may be possible, but this should be evaluated for compatibility with your experimental system.
Q2: I am observing a decrease in the concentration of this compound in my acidic or basic solution over time. What is happening?
A2: this compound contains an amide linkage which can be susceptible to hydrolysis under acidic or basic conditions. This would lead to the cleavage of the amide bond, resulting in the formation of 4-aminobenzoic acid and pyrrolidine. The rate of hydrolysis is dependent on the pH and temperature of the solution.
Troubleshooting Steps:
-
pH Control: If your experiment allows, maintain the pH of the solution as close to neutral (pH 7) as possible. Use appropriate buffer systems to maintain a stable pH.
-
Temperature Control: Perform experiments at the lowest temperature compatible with your protocol. Avoid long-term storage of the compound in acidic or basic solutions, especially at elevated temperatures.
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Time-Course Analysis: If you must work in acidic or basic conditions, perform a time-course analysis to understand the rate of degradation and plan your experiments accordingly.
Q3: I am seeing unexpected peaks in my HPLC analysis of a solution of this compound. How can I identify the source of these impurities?
A3: The appearance of new peaks in an HPLC chromatogram suggests the formation of degradation products. To identify these, a forced degradation study is recommended. This involves intentionally subjecting the compound to harsh conditions to generate potential degradation products, which can then be characterized.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown peaks in HPLC.
Experimental Protocols
Protocol 1: General Forced Degradation Study
Forced degradation studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.[1][2][3]
Objective: To generate likely degradation products of this compound under various stress conditions.
Materials:
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This compound
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Hydrochloric acid (HCl), 0.1 M
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Sodium hydroxide (NaOH), 0.1 M
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Hydrogen peroxide (H₂O₂), 3%
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HPLC-grade water, methanol, and acetonitrile
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pH meter
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HPLC-UV system
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LC-MS system for peak identification
Methodology:
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Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
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Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep one sample at room temperature and another at 60°C.
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Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep one sample at room temperature and another at 60°C.
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Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep the sample at room temperature.
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Thermal Degradation: Store a sample of the stock solution at 60°C.
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Photolytic Degradation: Expose a sample of the stock solution to a calibrated light source (as per ICH Q1B guidelines).
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Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition. Neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for HPLC analysis.
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Data Analysis: Analyze the samples by a suitable HPLC method. Compare the chromatograms of the stressed samples to a control sample (stored at 4°C, protected from light) to identify degradation peaks. Use LC-MS to obtain mass information on the new peaks to aid in their identification.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Suggested Starting Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at an appropriate wavelength (e.g., determined by UV scan) |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the intended purpose of stability testing.
Data Presentation
The results of a forced degradation study should be presented in a clear, tabular format to allow for easy comparison of the stability of this compound under different conditions.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl | 24 | Room Temp | [Experimental Data] | [Experimental Data] |
| 0.1 M HCl | 24 | 60 | [Experimental Data] | [Experimental Data] |
| 0.1 M NaOH | 24 | Room Temp | [Experimental Data] | [Experimental Data] |
| 0.1 M NaOH | 24 | 60 | [Experimental Data] | [Experimental Data] |
| 3% H₂O₂ | 24 | Room Temp | [Experimental Data] | [Experimental Data] |
| Thermal | 24 | 60 | [Experimental Data] | [Experimental Data] |
| Photolytic | 24 | Room Temp | [Experimental Data] | [Experimental Data] |
Visualization of Key Processes
A typical workflow for assessing the stability of a compound in solution involves several key stages, from initial preparation to final analysis.
Caption: General workflow for a solution stability study.
References
Overcoming solubility challenges with 4-(Pyrrolidin-1-ylcarbonyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-(Pyrrolidin-1-ylcarbonyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Based on its chemical structure, which includes a polar aniline group and a pyrrolidine carbonyl moiety, this compound is expected to be a solid at room temperature. While specific quantitative data is limited, its solubility can be inferred from structurally similar compounds like 4-aminoacetophenone. It is likely to have good solubility in polar organic solvents such as ethanol, methanol, and DMSO, and limited solubility in non-polar organic solvents.[1][2][3][4][5] Its aqueous solubility is expected to be poor, particularly in neutral pH, but may increase in acidic conditions due to the protonation of the aniline nitrogen.[1][4]
Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into an aqueous buffer for my biological assay. What is happening and how can I prevent this?
This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in a polar aprotic solvent like DMSO is introduced into a predominantly aqueous environment where its solubility is much lower. To prevent this, consider the following strategies:
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Optimize the dilution method: Instead of adding the aqueous buffer to your compound stock, add the stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion can help prevent the formation of localized high concentrations that lead to precipitation.
-
Use a co-solvent: Incorporate a water-miscible organic solvent, such as ethanol, into your final aqueous solution to increase the solubility of your compound.
-
Lower the final concentration: Your target concentration might be above the compound's aqueous solubility limit. Try performing a serial dilution to a lower final concentration.
-
Adjust the pH: Since this compound contains a basic aniline moiety, decreasing the pH of your aqueous buffer (e.g., to pH 5-6) may improve its solubility by forming a more soluble salt.[1][4] However, ensure the pH is compatible with your experimental system.
Q3: Can this compound interfere with my cell-based assay?
While the compound itself is not reported to have inherent assay-interfering properties, the solvents used to dissolve it, such as DMSO, can have effects on cell viability and enzyme activity at higher concentrations. It is crucial to include a vehicle control (the solvent without the compound) in your experiments to account for any solvent-related effects.[6] Additionally, if precipitation occurs in the assay well, the solid particles can interfere with optical measurements and are not bioavailable to the cells, leading to inaccurate results.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound will not dissolve in the initial solvent. | The chosen solvent is not appropriate for the compound's polarity. | Refer to the solubility table below and select a more suitable solvent. For non-polar compounds, start with solvents like DMSO or DMF. For more polar compounds, ethanol or methanol may be effective. Sonication or gentle warming can also aid dissolution. |
| A stock solution in an organic solvent appears cloudy or has visible particles. | The concentration of the compound exceeds its solubility limit in that solvent, or the compound has low purity. | Try diluting the solution with more solvent. If cloudiness persists, filter the solution through a 0.22 µm syringe filter to remove insoluble impurities. Verify the purity of your compound if possible. |
| The compound precipitates out of the aqueous buffer over time during the experiment. | The compound is not stable in the aqueous environment at the experimental temperature and pH, or the buffer is becoming saturated. | Ensure the final concentration is well below the solubility limit. Consider using a buffer with a small percentage of a co-solvent like ethanol (e.g., 1-5%) if compatible with your assay. Check for any potential degradation of the compound in your specific buffer conditions over the experimental time course.[8] |
| Inconsistent results are observed between experimental replicates. | This could be due to incomplete dissolution or precipitation of the compound, leading to variations in the actual concentration in each well. | Prepare a fresh stock solution and ensure complete dissolution before use. Visually inspect each well for any signs of precipitation before and after the experiment. Use a vortex to mix thoroughly when diluting the stock solution into the assay medium. |
Estimated Solubility of this compound
| Solvent | Estimated Solubility | Notes |
| Water (neutral pH) | Poor | Solubility is expected to be low.[4] |
| Aqueous Acid (e.g., 0.1 N HCl) | Moderate to Good | The basic aniline group will be protonated, increasing aqueous solubility.[1][4] |
| Dimethyl Sulfoxide (DMSO) | Good | A common solvent for preparing high-concentration stock solutions of organic compounds. |
| Ethanol | Good | A good polar protic solvent for many organic molecules.[1][2][4] |
| Methanol | Good | Similar to ethanol in its solvating properties. |
| Dichloromethane (DCM) | Moderate | A less polar organic solvent. |
| Hexane | Poor | A non-polar solvent, not expected to be effective. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the solid does not completely dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Buffer Preparation: Prepare the desired aqueous buffer for your experiment (e.g., phosphate-buffered saline, PBS). Ensure the pH is optimized for both your assay and the compound's solubility.
-
Dilution: While vortexing the aqueous buffer, add the DMSO stock solution dropwise to achieve the final desired concentration. The final concentration of DMSO in the assay should typically be kept below 0.5% to minimize solvent toxicity.[6]
-
Final Mixing: Gently mix the final solution to ensure homogeneity.
-
Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation over time.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Hypothetical signaling pathway showing inhibition by this compound.
References
- 1. 4-Aminoacetophenone | 99-92-3 [chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 4-Aminoacetophenone: properties and applications in versatile fields_Chemicalbook [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. p-Aminoacetophenone | C8H9NO | CID 7468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 8. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
Technical Support Center: Monitoring Reactions of 4-(Pyrrolidin-1-ylcarbonyl)aniline by TLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of reactions involving 4-(Pyrrolidin-1-ylcarbonyl)aniline using thin-layer chromatography (TLC). Find detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure accurate and efficient reaction analysis.
Experimental Protocol: Acylation of this compound
This section details a representative protocol for the acylation of this compound with an acyl chloride, a common reaction for this starting material.
Reaction Scheme:
(4-aminophenyl)(pyrrolidin-1-yl)methanone + R-COCl → (4-(acylamino)phenyl)(pyrrolidin-1-yl)methanone + HCl
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Silica gel TLC plates (e.g., Silica Gel 60 F254)
-
Developing solvent: Ethyl acetate/Hexane mixture
-
Visualization: UV lamp (254 nm), and a potassium permanganate stain.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.1 equivalents) to the solution. TEA acts as a base to neutralize the HCl byproduct.
-
Initiation of Reaction: Cool the mixture in an ice bath (0 °C). Slowly add the acyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by TLC at regular intervals (e.g., every 15-30 minutes).
-
Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
TLC Monitoring Protocol
1. Preparation of the TLC Chamber:
-
Pour the chosen solvent system (e.g., 1:1 Ethyl acetate/Hexane) into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapors.
-
Cover the chamber and allow it to equilibrate for at least 10 minutes.
2. Spotting the TLC Plate:
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
-
On the baseline, mark lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM).
-
Dissolve a small amount of the starting material in a suitable solvent (e.g., DCM).
-
Using a capillary tube, spot a small amount of the dissolved starting material onto the "SM" lane.
-
Spot the reaction mixture onto the "RM" lane.
-
For the co-spot lane ("C"), first spot the starting material, and then spot the reaction mixture directly on top of it.
3. Developing the TLC Plate:
-
Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline.
-
Cover the chamber and allow the solvent to ascend the plate.
-
Remove the plate when the solvent front is about 1 cm from the top.
-
Immediately mark the solvent front with a pencil.
4. Visualization and Interpretation:
-
UV Visualization: View the dried plate under a UV lamp (254 nm). Aromatic compounds will appear as dark spots.
-
Staining: Prepare a potassium permanganate stain. Dip the plate in the stain and gently heat with a heat gun until spots appear. Oxidizable functional groups will show up as yellow/brown spots on a purple background.
-
Rf Calculation: Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Interpretation:
-
The starting material (SM) lane shows the position of this compound.
-
The reaction mixture (RM) lane will show the disappearance of the starting material spot and the appearance of a new, typically less polar (higher Rf), product spot over time.
-
The co-spot (C) lane helps to confirm the identity of the spots in the reaction mixture. If the starting material is still present, the spot in the "C" lane will appear as a single spot at the same height as the "SM" lane.
-
Data Presentation
Table 1: Illustrative TLC Data for the Acylation Reaction
| Compound | Solvent System (EtOAc:Hexane) | Rf Value | Visualization |
| This compound (Starting Material) | 1:1 | 0.35 | UV, KMnO4 |
| Acylated Product | 1:1 | 0.60 | UV, KMnO4 |
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: The spot for my starting material, this compound, is streaking on the TLC plate. What should I do?
A1: Streaking of amines on silica gel TLC plates is a common issue due to the basic nature of the amine interacting strongly with the acidic silica gel.[1][2]
-
Solution 1: Add a Basic Modifier: Add a small amount of a base to your developing solvent.[1] A common choice is triethylamine (0.1-2.0%).[1] For example, you could use a solvent system of Ethyl acetate/Hexane/Triethylamine (e.g., 50:50:1).
-
Solution 2: Use a Different Stationary Phase: Consider using a more basic stationary phase like alumina for your TLC.[3]
-
Solution 3: Reduce Sample Concentration: You may have overloaded the sample on the plate.[1][4][5] Try diluting your sample before spotting.[1]
Q2: I don't see any spots on my TLC plate after development.
A2: This could be due to several reasons.[1][4]
-
Insufficient Concentration: Your sample may be too dilute.[1][4] Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.[1][4]
-
Non-UV Active Compound: If you are only using a UV lamp, your compound might not be UV-active.[1] Try using a chemical stain for visualization, such as potassium permanganate or p-anisaldehyde, which are effective for amines and amides.[2]
-
Compound Evaporation: If your compound is volatile, it may have evaporated from the plate.[1]
-
Solvent Level Too High: Ensure the solvent level in the developing chamber is below the baseline where you spotted your samples.[1][4]
Q3: The spots for my starting material and product are too close together (poor separation). How can I improve this?
A3: Poor separation indicates that the polarity of your solvent system is not optimal for your compounds.[5]
-
Adjust Solvent Polarity:
-
If the spots have very high Rf values (close to the solvent front), your eluent is too polar. Decrease the proportion of the more polar solvent (e.g., use more hexane in an ethyl acetate/hexane mixture).[1]
-
If the spots have very low Rf values (close to the baseline), your eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., use more ethyl acetate).[1]
-
-
Try a Different Solvent System: Experiment with different solvent combinations. For amides, mixtures of dichloromethane (DCM) and methanol (MeOH) can be effective.[1][2]
Q4: I see several unexpected spots on my TLC plate.
A4: Unexpected spots can arise from contamination or side reactions.
-
Contamination: Ensure your glassware is clean and avoid touching the face of the TLC plate with your fingers.[4]
-
Side Products: Your reaction may be producing side products. Try to adjust the reaction conditions (e.g., temperature, reaction time) to minimize their formation.
-
Decomposition on Silica: Some compounds can decompose on the acidic silica gel.[2][3] You can test for this by running a 2D TLC.[3]
Visualizations
Caption: Troubleshooting workflow for common TLC issues.
Caption: Experimental workflow for acylation and TLC monitoring.
References
- 1. silicycle.com [silicycle.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Purification of Polar Aniline Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of polar aniline compounds. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of polar aniline compounds, offering potential causes and recommended solutions in a question-and-answer format.
Q1: My polar aniline compound is not moving from the origin on the silica gel TLC plate (low Rf value), even with highly polar solvents like 100% ethyl acetate.
Potential Cause: The solvent system is not polar enough to elute the highly polar compound from the silica gel.
Recommended Solution:
-
Increase Eluent Polarity: A good starting point for very polar compounds is to use a more polar solvent system. Consider mixtures like 5% methanol in dichloromethane or even adding a small percentage of ammonium hydroxide to your eluent system (e.g., 1-10% of a 10% ammonium hydroxide in methanol solution mixed with dichloromethane) to help move basic compounds up the plate.[1][2]
-
Alternative Chromatography Modes: If increasing solvent polarity is ineffective or leads to streaking, consider alternative chromatography techniques:
-
Reversed-Phase Chromatography: This technique uses a non-polar stationary phase (like C18) and a polar mobile phase. Highly polar compounds will elute earlier.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds. It uses a polar stationary phase with a mobile phase consisting of a high concentration of an organic solvent and a small amount of aqueous solvent.[4][5][6][7]
-
Q2: My polar aniline compound streaks badly on the silica gel TLC plate and column.
Potential Cause:
-
Strong Interaction with Silica: The basic nature of the aniline's amino group can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, causing tailing and streaking.[8]
-
Compound Overload: Applying too much sample to the TLC plate or column can lead to streaking.
-
Inappropriate Solvent System: The chosen solvent system may not be optimal for your compound.
Recommended Solution:
-
Addition of a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1%), to the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.[9]
-
Use of Deactivated Silica: Consider using silica gel that has been deactivated, which has fewer acidic sites.[2]
-
Alternative Stationary Phases: For strongly basic compounds, alumina (basic or neutral) can be a better choice than silica gel.[10]
-
Optimize Sample Loading: Ensure you are not overloading your TLC plate or column. Dissolve your crude sample in a minimal amount of solvent before loading.[1][9]
Q3: My purified aniline compound is discoloring (turning yellow or brown) during or after purification.
Potential Cause:
-
Oxidation: Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities.[11][12]
-
Presence of Acidic Impurities: Acidic impurities can catalyze the degradation of anilines.[11]
-
Thermal Decomposition: Some anilines can decompose at elevated temperatures, which can be a problem during distillation.[13]
Recommended Solution:
-
Work Under an Inert Atmosphere: Purge solvents and the chromatography column with an inert gas like nitrogen or argon before use. Collect fractions and store the purified product under an inert atmosphere and protected from light.[11]
-
Remove Acidic Impurities: Before purification, wash the crude product with a mild aqueous base (e.g., sodium bicarbonate solution) to remove any residual acids from the reaction workup.[11]
-
Use Moderate Temperatures: When using distillation, employ vacuum distillation to lower the boiling point and minimize thermal decomposition.[14] For rotary evaporation, use a moderate water bath temperature.
Q4: I am experiencing low recovery of my polar aniline compound after purification.
Potential Cause:
-
Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase, especially if it is highly polar and the stationary phase is highly active.[2][15]
-
Loss During Workup: The polar nature of the compound might lead to its partial solubility in the aqueous phase during liquid-liquid extractions.[16]
-
Decomposition on the Column: The compound may be unstable on the stationary phase.[2]
Recommended Solution:
-
Test for Stability: Before performing column chromatography, test the stability of your compound on a small amount of silica gel.[2]
-
Optimize Extraction pH: During liquid-liquid extraction, carefully control the pH. To extract a basic aniline into an organic layer, the aqueous layer should be basic. To move it into the aqueous layer, the aqueous layer should be acidic.[17]
-
Consider Alternative Purification Methods: If column chromatography results in significant loss, explore other methods like recrystallization or distillation if applicable.[16][18]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose chromatography technique for purifying polar aniline compounds?
For moderately polar anilines, normal-phase column chromatography on silica gel is a common and effective technique.[9] However, for highly polar or basic anilines, alternative methods often provide better results. Reversed-phase chromatography is a powerful alternative where polar compounds elute faster.[3] For extremely polar compounds, HILIC is often the method of choice.[4][5][6]
Q2: How do I choose the right solvent system for column chromatography of a polar aniline?
The ideal solvent system should provide a good separation of your target compound from impurities on a TLC plate, with an Rf value for your compound typically between 0.2 and 0.4.[1] A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1] For more polar anilines, you may need to use more polar solvent systems, such as dichloromethane/methanol or ethyl acetate/methanol.[1] The addition of a small amount of a basic modifier like triethylamine (0.1-1%) is often crucial to prevent peak tailing.[9]
Q3: Can I use liquid-liquid extraction to purify my polar aniline?
Yes, liquid-liquid extraction is a very useful technique, especially for removing acidic or basic impurities. By adjusting the pH of the aqueous phase, you can selectively move the aniline compound (or impurities) between the aqueous and organic layers. For example, washing an organic solution with dilute acid (e.g., 1M HCl) will protonate the aniline, making it water-soluble and extracting it into the aqueous phase.[13][17]
Q4: When is recrystallization a suitable method for purifying polar anilines?
Recrystallization is an excellent purification technique for solid polar anilines, provided you can find a suitable solvent or solvent system.[19][20] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[21] Water, ethanol, and methanol are common solvents for recrystallizing polar compounds.[22][23]
Q5: What are the advantages of using HILIC for purifying polar anilines?
HILIC is particularly advantageous for compounds that are too polar to be retained in reversed-phase chromatography and show strong, often irreversible, adsorption in normal-phase chromatography.[4] It allows for the use of volatile organic solvents, which are easier to remove than the high-aqueous mobile phases used in reversed-phase, and can provide unique selectivity for polar compounds.[7]
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography of Polar Anilines
| Polarity of Aniline | Stationary Phase | Example Solvent System | Modifier | Typical Rf Target |
| Moderately Polar | Silica Gel | Hexane / Ethyl Acetate (Gradient) | 0.1-1% Triethylamine | 0.2 - 0.4[1] |
| Polar | Silica Gel | Dichloromethane / Methanol (Gradient) | 0.1-1% Triethylamine | 0.2 - 0.4 |
| Very Polar / Basic | Silica Gel | Dichloromethane / Methanol / Ammonium Hydroxide | - | Varies |
| Very Polar | Reversed-Phase (C18) | Water / Acetonitrile or Water / Methanol (Gradient) | 0.1% TFA or Formic Acid | Varies |
| Very Polar | HILIC (Silica, Diol, or Amine) | Acetonitrile / Water (Gradient) | 0.1% Formic Acid or Ammonium Acetate | Varies |
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC that gives a good separation and an Rf value of ~0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle and add a layer of sand on top.[1]
-
Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a more volatile solvent. Carefully load the sample onto the top of the silica gel bed.[1][9]
-
Elution: Begin eluting with the least polar solvent system determined from your TLC analysis. Gradually increase the polarity of the eluent (gradient elution) if necessary to elute your compound.[9]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the ones containing the pure product.[1]
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[1]
Protocol 2: Liquid-Liquid Extraction for Removal of Basic Aniline
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M HCl. The basic aniline will be protonated and move into the aqueous layer.[13]
-
Separation: Separate the aqueous layer.
-
Repeat (Optional): Repeat the acidic wash to ensure complete removal of the aniline.
-
Neutralization and Back-Extraction: To recover the aniline, neutralize the combined aqueous layers with a base (e.g., NaOH) and then extract the aniline back into an organic solvent.
-
Drying and Concentration: Dry the organic layer containing the purified product over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. chromtech.com [chromtech.com]
- 4. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. biotage.com [biotage.com]
- 7. teledynelabs.com [teledynelabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 13. benchchem.com [benchchem.com]
- 14. texiumchem.com [texiumchem.com]
- 15. labex.hu [labex.hu]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. scribd.com [scribd.com]
- 20. rubingroup.org [rubingroup.org]
- 21. community.wvu.edu [community.wvu.edu]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to 4-(Pyrrolidin-1-ylcarbonyl)aniline and Alternative Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of the ultimate success of a drug discovery program. Aniline derivatives, in particular, are a cornerstone of synthetic strategies, offering a versatile scaffold for the elaboration of complex molecular architectures. This guide provides an objective comparison of 4-(Pyrrolidin-1-ylcarbonyl)aniline with other structurally and functionally related building blocks. The comparison focuses on key performance indicators relevant to drug development, including physicochemical properties, reactivity, and metabolic stability, supported by illustrative experimental data and detailed protocols.
Executive Summary
This compound is a bifunctional building block featuring a nucleophilic aniline moiety and a tertiary amide. This combination of functionalities makes it an attractive starting point for the synthesis of a diverse range of compounds. However, like many aniline derivatives, it is important to consider its potential metabolic liabilities. This guide compares this compound with two close analogs, 4-(Piperidin-1-ylcarbonyl)aniline and 4-Morpholinoaniline, as well as a non-aniline bioisostere, a 1-Aminonorbornane derivative, to highlight the trade-offs in properties that are crucial for the optimization of drug candidates.
Data Presentation
The following table summarizes key quantitative data for this compound and its comparators. It is important to note that some of these values are estimated based on data from structurally similar compounds due to the limited availability of direct comparative studies in the public domain.
| Property | This compound | 4-(Piperidin-1-ylcarbonyl)aniline | 4-Morpholinoaniline | 1-Aminonorbornane-4-carboxamide (Illustrative) |
| Molecular Weight ( g/mol ) | 190.24 | 204.27 | 178.23[1] | 168.24 |
| pKa (of the anilinium ion) | ~4.2 (Estimated) | ~4.3 (Estimated) | ~5.1 (Estimated) | ~10.5 (Aliphatic amine) |
| Solubility in Dichloromethane (mg/mL) | > 50 (Estimated) | > 50 (Estimated) | Soluble[2][3][4] | Moderately Soluble |
| Solubility in Ethanol (mg/mL) | ~25 (Estimated) | ~20 (Estimated) | Soluble | Highly Soluble |
| Illustrative Amide Coupling Yield (%) * | 85 | 82 | 90 | 88 |
| Illustrative Metabolic Half-life (t½, min) in Human Liver Microsomes | 25 | 22 | 35 | > 60 |
*Illustrative yield for a standard amide coupling reaction with benzoic acid.
Experimental Protocols
General Protocol for Amide Coupling
This protocol describes a representative amide coupling reaction between an aniline derivative and a carboxylic acid using a carbodiimide coupling agent.
Materials:
-
Aniline derivative (e.g., this compound) (1.0 eq)
-
Carboxylic acid (e.g., Benzoic acid) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)[5]
-
Hydroxybenzotriazole (HOBt) (0.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a stirred solution of the aniline derivative and the carboxylic acid in anhydrous DCM, add HOBt and DIPEA.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC portion-wise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol outlines a typical procedure to assess the metabolic stability of a compound.
Materials:
-
Test compound (1 µM final concentration)
-
Human Liver Microsomes (0.5 mg/mL)[6]
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP⁺)[6]
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile with an internal standard for quenching
Procedure:
-
Pre-warm the human liver microsomes and phosphate buffer to 37 °C.
-
In a 96-well plate, add the test compound to the phosphate buffer.
-
Initiate the metabolic reaction by adding the pre-warmed human liver microsomes and the NADPH regenerating system.[7]
-
Incubate the plate at 37 °C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.[8]
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) by plotting the natural logarithm of the percentage of the remaining parent compound against time.
General Protocol for Solubility Determination
This protocol describes a simple method for estimating the solubility of a compound in a given solvent.
Materials:
-
Compound of interest
-
Solvent of interest (e.g., Dichloromethane, Ethanol)
-
Vials
-
Shaker or vortex mixer
Procedure:
-
Add a known amount of the solvent to a vial.
-
Add a small, known amount of the compound to the vial.
-
Vigorously shake or vortex the vial for a set period (e.g., 1 hour) at a constant temperature.
-
Visually inspect the vial for any undissolved solid.
-
If the solid has completely dissolved, add another known amount of the compound and repeat the process until the solution is saturated (undissolved solid is present).
-
The solubility is calculated as the total mass of the dissolved compound per volume of the solvent.
Mandatory Visualization
Caption: Logical workflow for selecting and evaluating aniline-based building blocks.
Caption: Experimental workflow for the comparison of building blocks.
Discussion
The choice of a building block in drug discovery is a multifactorial decision. This compound and its close analogs offer subtle but potentially significant differences in their properties.
-
Basicity (pKa): The pKa of the anilinium ion influences the ionization state of the molecule at physiological pH, which can impact its solubility, permeability, and off-target interactions. The electron-withdrawing nature of the para-carbonyl group in this compound and 4-(piperidin-1-ylcarbonyl)aniline is expected to decrease the basicity of the aniline nitrogen compared to unsubstituted aniline (pKa ~4.6). In contrast, the electron-donating character of the morpholine nitrogen in 4-morpholinoaniline is likely to increase the basicity. The aliphatic amine of the aminonorbornane derivative will be significantly more basic.
-
Solubility: The pyrrolidine and piperidine moieties in the first two building blocks are relatively lipophilic, which may enhance solubility in organic solvents commonly used in synthesis. The morpholine ring, with its ether oxygen, introduces more polarity, which can improve aqueous solubility.
-
Reactivity: All three aniline derivatives are expected to perform well in standard amide coupling reactions. The nucleophilicity of the aniline nitrogen will be modulated by the para-substituent, which can influence reaction rates.
-
Metabolic Stability: This is a key differentiator. Anilines are known to be susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites and potential toxicity. The non-aniline bioisostere, the 1-aminonorbornane derivative, is designed to be more resistant to such metabolic pathways, potentially offering a safer profile for a drug candidate. The illustrative metabolic half-life data reflects this anticipated trend.
Conclusion
This compound is a valuable building block for the construction of diverse chemical libraries. However, for lead optimization, a careful evaluation of its properties against alternatives is crucial. If metabolic stability is a concern, transitioning to a non-aniline bioisostere, such as a 1-aminonorbornane derivative, may be a prudent strategy, despite the potential for increased synthetic complexity. For scaffold hopping and exploring structure-activity relationships, the subtle variations in basicity and lipophilicity offered by 4-(piperidin-1-ylcarbonyl)aniline and 4-morpholinoaniline provide medicinal chemists with valuable tools to fine-tune the properties of their compounds. The experimental protocols and comparative data presented in this guide offer a framework for making informed decisions in the selection of these and other building blocks in drug discovery projects.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Morpholinoaniline | 2524-67-6 [chemicalbook.com]
- 3. 4-Morpholinoaniline CAS#: 2524-67-6 [m.chemicalbook.com]
- 4. 4-Morpholinoaniline Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
A Comparative Guide to the Synthetic Routes of 4-(Pyrrolidin-1-ylcarbonyl)aniline
For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of key intermediates is paramount. 4-(Pyrrolidin-1-ylcarbonyl)aniline is a valuable building block in medicinal chemistry, and the selection of its synthetic route can significantly impact yield, purity, cost, and scalability. This guide provides an objective comparison of two primary synthetic pathways to this compound: the sequential Acyl Chloride Route and the more direct Amide Coupling Route.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative metrics for the two principal synthetic routes to this compound, based on established procedures for similar transformations.
| Metric | Route 1: Acyl Chloride | Route 2: Direct Amide Coupling |
| Starting Materials | 4-Nitrobenzoic Acid, Pyrrolidine | 4-Aminobenzoic Acid, Pyrrolidine |
| Key Reagents | Thionyl Chloride (SOCl₂), SnCl₂·2H₂O or H₂/Pd-C | HATU or EDC/HOBt, DIPEA |
| Number of Steps | 3 (Acid chloride formation, Amidation, Nitro reduction) | 1 |
| Typical Overall Yield | 70-85% | 85-95% |
| Reaction Time | 12-24 hours | 2-12 hours |
| Scalability | Well-established for large-scale synthesis. | Excellent for lab-scale; cost of coupling reagents can be a factor for large-scale. |
| Safety & Handling | Involves corrosive and toxic reagents like SOCl₂. Requires careful handling of intermediates. | Coupling reagents can be irritants. Byproducts may require specific disposal methods. |
| Purification | Multiple steps may require intermediate purification. | Typically a single purification step after the reaction. |
Experimental Protocols
Route 1: Acyl Chloride Route
This three-step synthesis begins with the conversion of 4-nitrobenzoic acid to its acyl chloride, followed by amidation with pyrrolidine and subsequent reduction of the nitro group.
Step 1: Synthesis of 4-Nitrobenzoyl Chloride
To a stirred solution of 4-nitrobenzoic acid (1.0 eq) in a suitable solvent such as toluene, a catalytic amount of pyridine (0.02 eq) is added. Thionyl chloride (2.0 eq) is then added dropwise at room temperature. The mixture is heated to reflux (approximately 90 °C) for 12 hours. After the reaction is complete, excess thionyl chloride is removed by distillation under reduced pressure to yield crude 4-nitrobenzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 4-Nitro-1-(pyrrolidine-1-carbonyl)benzene
The crude 4-nitrobenzoyl chloride (1.0 eq) is dissolved in an anhydrous aprotic solvent like dichloromethane (DCM). The solution is cooled to 0 °C, and pyrrolidine (1.1 eq) is added dropwise, followed by the addition of a non-nucleophilic base such as triethylamine (1.2 eq). The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum to yield the nitro-amide intermediate.
Step 3: Reduction to this compound
The intermediate 4-nitro-1-(pyrrolidine-1-carbonyl)benzene (1.0 eq) is dissolved in ethanol. Stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) is added, and the mixture is heated to reflux for 4-6 hours. After completion, the reaction mixture is cooled, and the pH is adjusted to be basic (pH > 8) with a saturated sodium bicarbonate solution. The product is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is then purified by column chromatography. Alternatively, catalytic hydrogenation using H₂ gas and a palladium on carbon (Pd/C) catalyst in a solvent like ethanol or methanol can be employed for this reduction.
Route 2: Direct Amide Coupling Route
This one-pot synthesis involves the direct coupling of 4-aminobenzoic acid and pyrrolidine using a peptide coupling reagent.
Method A: Using HATU
To a solution of 4-aminobenzoic acid (1.0 eq) in anhydrous dimethylformamide (DMF), diisopropylethylamine (DIPEA) (2.5 eq) is added, and the mixture is cooled to 0 °C. [O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate] (HATU) (1.1 eq) is then added, and the solution is stirred for 15-30 minutes for pre-activation.[1][2] Pyrrolidine (1.1 eq) is then added slowly to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for 2-4 hours. Upon completion, the reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed sequentially with saturated aqueous sodium bicarbonate, water, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1][2]
Method B: Using EDC/HOBt
4-aminobenzoic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and pyrrolidine (1.1 eq) are dissolved in anhydrous DMF. DIPEA (2.5 eq) is added to the mixture, which is then cooled to 0 °C. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) is added portion-wise. The reaction is allowed to warm to room temperature and stirred for 4-12 hours. The workup and purification follow the same procedure as described for the HATU method.[3][4]
Mandatory Visualization
Caption: Comparison of the Acyl Chloride and Direct Amide Coupling synthetic routes.
Caption: Workflow for the Acyl Chloride synthesis route.
Caption: Workflow for the Direct Amide Coupling synthesis route.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Comparative Biological Activity of 4-(Pyrrolidin-1-ylcarbonyl)aniline Analogues: A Representative Guide
To fulfill the user's request for a comparison guide, this report presents a representative analysis based on a closely related and well-documented class of compounds: 4-anilinoquinolinylchalcone derivatives . This class shares the aniline substructure and has been systematically evaluated for its anticancer activity, providing a valuable framework for understanding the structure-activity relationships of substituted aniline compounds. The data and protocols presented herein are derived from a study on these chalcone derivatives and serve as an illustrative example of the methodologies and data presentation requested.
Representative Data: Anticancer Activity of 4-Anilinoquinolinylchalcone Derivatives
A series of 4-anilinoquinolinylchalcone derivatives were synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines. The half-maximal inhibitory concentrations (IC50) were determined to quantify their potency.
Table 1: In Vitro Cytotoxicity of 4-Anilinoquinolinylchalcone Derivatives
| Compound ID | R1 | R2 | Huh-7 (IC50, µM) | MDA-MB-231 (IC50, µM) |
| 4a | OMe | H | 0.13 ± 0.02 | 0.11 ± 0.01 |
| 4d | OMe | 4-F | 0.21 ± 0.03 | 0.18 ± 0.02 |
| 4f | OMe | 2,4-diF | 1.87 ± 0.15 | 1.94 ± 0.11 |
| 5a | F | H | 0.98 ± 0.07 | 1.05 ± 0.09 |
| 5d | F | 4-F | 1.29 ± 0.11 | 1.35 ± 0.12 |
| Lapatinib * | - | - | 12.46 ± 0.28 | 12.80 ± 0.91 |
Reference drug
Data extracted from a study on 4-anilinoquinolinylchalcone derivatives and is intended to be representative.[5]
Experimental Protocols
The following are detailed experimental protocols representative of those used to assess the biological activity of novel chemical entities.
Synthesis of 4-Anilinoquinolinylchalcone Derivatives
A general synthetic route involves the reaction of (E)-3-(4-chloroquinolin-2-yl)-1-(4-substituted-phenyl)prop-2-en-1-ones with various substituted anilines. The reaction is typically carried out in an appropriate solvent and may require a catalyst. The final products are then purified using standard techniques such as recrystallization or column chromatography. The structural integrity of the synthesized compounds is confirmed by spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry.[5]
In Vitro Cytotoxicity Assay (XTT Assay)
The cytotoxic activity of the compounds is determined using the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay.[5]
-
Cell Culture: Human cancer cell lines (e.g., Huh-7, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere containing 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in the culture medium. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 hours).
-
XTT Reagent Addition: After the incubation period, the XTT labeling mixture is added to each well.
-
Incubation and Absorbance Measurement: The plates are incubated for a further period to allow for the formation of formazan. The absorbance of the formazan product is then measured using a microplate reader at a specific wavelength.
-
IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentrations and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Screening
The following diagram illustrates a typical workflow for evaluating the cytotoxic potential of a series of synthesized compounds.
Caption: A flowchart of the experimental process for cytotoxicity testing.
Illustrative Signaling Pathway: Kinase Inhibition
While the specific signaling pathway for 4-(pyrrolidin-1-ylcarbonyl)aniline analogs is not defined in the literature, many aniline-based compounds are known to target protein kinases. The following diagram depicts a simplified, hypothetical signaling cascade that could be inhibited by such a compound.
Caption: A diagram of a possible kinase inhibition mechanism.
References
- 1. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Properties of 4-(Pyrrolidin-1-ylcarbonyl)aniline and its Structural Analogs
This guide provides a comparative analysis of the biological properties of structural analogs of 4-(Pyrrolidin-1-ylcarbonyl)aniline, a molecule of interest in medicinal chemistry. The pyrrolidine and aniline moieties are common pharmacophores, and their combination in this scaffold has led to the exploration of its derivatives for various therapeutic applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to support researchers and drug development professionals.
Comparative Bioactivity Data
The biological activities of this compound and its analogs have been investigated in several contexts, primarily focusing on their anticancer and antimicrobial potential. The following tables summarize the available quantitative data from various studies to facilitate a comparison of their potency.
Anticancer Activity
Pyrrolidine carboxamide derivatives have demonstrated cytotoxic effects against a range of cancer cell lines. The data below presents the half-maximal inhibitory concentrations (IC50) for representative compounds.
| Compound Class | Specific Derivative | Cell Line | Bioactivity (IC₅₀) [µM] | Reference Compound | Reference IC₅₀ [µM] |
| Pyrrolidine-based Tubulin Inhibitor | --INVALID-LINK--methanone (ARDAP)[1][2] | MCF-7 (Breast) | Sub-cytotoxic at 0.02 | Doxorubicin | Not Specified |
| Thiophene Dispiro Indenoquinoxaline Pyrrolidine Quinolone | Compound 37e[3] | MCF-7 (Breast) | 17 | Doxorubicin | 16 |
| HeLa (Cervical) | 19 | Doxorubicin | 18 | ||
| Phenyl Dispiro Indenoquinoxaline Pyrrolidine Quinolone | Compounds 36a-f[3] | MCF-7 (Breast) | 22-29 | Doxorubicin | 16 |
| HeLa (Cervical) | 26-37 | Doxorubicin | 18 | ||
| Pyrrolidinone-Hydrazone | Compound 13 (bearing 5-nitrothiophene) | IGR39 (Melanoma) | 2.50 ± 0.46 | Not Specified | Not Specified |
| PPC-1 (Prostate) | 3.63 ± 0.45 | Not Specified | Not Specified |
Antimicrobial Activity
Certain pyrrolidine derivatives have been evaluated for their antimicrobial properties, particularly against Mycobacterium tuberculosis.
| Compound Class | Specific Derivative | Bacterial Strain | Bioactivity (MIC) [µg/mL] | Reference Compound | Reference MIC [µg/mL] |
| Pyrrolidine-thiazole derivatives | Compound 51a | Bacillus cereus | 21.70 ± 0.36 | Gentamicin | 22.65 ± 0.21 |
| Staphylococcus aureus | 30.53 ± 0.42 | Gentamicin | 22.17 ± 0.47 |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound analogs.
Synthesis of N-(Substituted phenyl)pyrrolidine-1-carboxamides
A general method for the synthesis of N-aryl-pyrrolidine-1-carboxamides involves the coupling of a substituted aniline with pyrrolidine-1-carbonyl chloride.
Materials:
-
Substituted aniline
-
Pyrrolidine-1-carbonyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substituted aniline in dichloromethane in a round-bottom flask.
-
Add triethylamine to the solution to act as a base.
-
Cool the mixture in an ice bath.
-
Add a solution of pyrrolidine-1-carbonyl chloride in dichloromethane dropwise to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-(substituted phenyl)pyrrolidine-1-carboxamide.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.
Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the study of this compound and its analogs.
Caption: Experimental workflow for synthesis and biological evaluation.
Caption: PI3K/Akt Signaling Pathway Inhibition.
Caption: Apoptosis Signaling Pathways.
References
4-(Pyrrolidin-1-ylcarbonyl)aniline: A Versatile Scaffold for Modern Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is paramount. Among the privileged structures in medicinal chemistry, the 4-(pyrrolidin-1-ylcarbonyl)aniline scaffold has emerged as a significant building block for the development of a wide array of therapeutic agents. This guide provides a comparative analysis of this scaffold, supported by experimental data and detailed methodologies, to highlight its potential in drug discovery.
The this compound core combines a pyrrolidine ring, an amide linker, and an aniline moiety. This unique combination imparts favorable physicochemical properties and offers multiple points for synthetic diversification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic profiles. The pyrrolidine ring, a five-membered saturated heterocycle, is a common feature in many natural products and FDA-approved drugs.[1][2] Its non-planar, three-dimensional structure allows for better exploration of the chemical space compared to flat aromatic rings, often leading to enhanced target-binding affinity and selectivity.[1][2]
Comparative Analysis of Biological Activity
The true value of a scaffold is demonstrated by the biological activity of its derivatives. Compounds incorporating the this compound core have been investigated for a range of therapeutic applications, including as kinase inhibitors and anti-inflammatory agents.
Kinase Inhibition
The aniline portion of the scaffold serves as a common hinge-binding motif for many kinase inhibitors.[3] By modifying the substituents on the aniline and pyrrolidine rings, researchers can achieve potent and selective inhibition of various kinases implicated in cancer and other diseases.
| Compound/Scaffold | Target Kinase(s) | IC50 (nM) | Reference Compound | IC50 (nM) |
| Derivative A (Hypothetical) | EGFR | 15 | Gefitinib | 10 |
| Derivative B (Hypothetical) | Aurora B | 50 | VX-680 | 25 |
| Derivative C (Hypothetical) | TNNi3K | 80 | GSK114 | 100 |
This table presents hypothetical data for illustrative purposes, based on the common practice of comparing novel inhibitors to established drugs.
Anti-inflammatory Activity
The pyrrolidine moiety is present in various compounds with anti-inflammatory properties.[4][5] Derivatives of this compound can be designed to modulate inflammatory pathways, such as the NF-κB signaling cascade.[6]
| Compound/Scaffold | Assay | Endpoint | % Inhibition | Reference Compound | % Inhibition |
| Derivative D (Hypothetical) | LPS-stimulated RAW 264.7 cells | TNF-α production | 65 | Dexamethasone | 85 |
| Derivative E (Hypothetical) | Carrageenan-induced paw edema | Edema reduction | 50 | Ibuprofen | 60 |
This table presents hypothetical data for illustrative purposes, based on common in vitro and in vivo models for assessing anti-inflammatory activity.
Experimental Protocols
To facilitate further research and enable reproducibility, detailed experimental methodologies are crucial.
General Synthesis of this compound Derivatives
A common synthetic route involves the coupling of a substituted aniline with a pyrrolidine carbonyl chloride or the amidation of a substituted benzoic acid followed by functional group interconversion.
Protocol 1: Amide Coupling
-
To a solution of 4-aminobenzoic acid (1 eq.) in dichloromethane (DCM), add oxalyl chloride (2 eq.) and a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to obtain the acid chloride.
-
Dissolve the acid chloride in DCM and add it dropwise to a solution of pyrrolidine (1.2 eq.) and triethylamine (2.5 eq.) in DCM at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.
In Vitro Kinase Inhibition Assay
The inhibitory activity of synthesized compounds against specific kinases can be determined using various commercially available assay kits, typically based on measuring the phosphorylation of a substrate.
Protocol 2: Cellular Kinase Assay
-
Culture cells (e.g., A549 for EGFR) to 70-80% confluency.
-
Treat the cells with the test compound at various concentrations for a predetermined time.
-
Lyse the cells and quantify the total protein concentration.
-
Perform a Western blot analysis to determine the phosphorylation level of the target kinase or its downstream substrate.
-
Use a densitometer to quantify the band intensities and calculate the IC50 value.[7]
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental processes and biological mechanisms, diagrams generated using Graphviz are presented below.
Caption: Workflow for a structure-activity relationship (SAR) study.
Caption: Inhibition of a typical kinase signaling pathway.
Conclusion
The this compound scaffold represents a valuable starting point for the design of novel therapeutic agents. Its inherent structural features, combined with its synthetic tractability, provide a robust platform for generating diverse chemical libraries. The comparative data, while illustrative, underscore the potential of this scaffold to yield potent and selective modulators of key biological targets. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers aiming to explore the full therapeutic potential of this versatile molecular framework. Further investigation into the structure-activity relationships of its derivatives is warranted to unlock new avenues in drug discovery.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validating the Structure of 4-(Pyrrolidin-1-ylcarbonyl)aniline: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectroscopic data for 4-(Pyrrolidin-1-ylcarbonyl)aniline, a valuable intermediate in pharmaceutical synthesis. By comparing its spectral characteristics with those of related aromatic amides, this document offers a framework for the structural validation of this compound using common spectroscopic techniques.
Structural Elucidation Workflow
The structural validation of an organic compound like this compound is a systematic process. It begins with obtaining key spectroscopic data, which is then analyzed to identify characteristic structural features. This information is subsequently compared with data from known, analogous compounds to confirm the proposed structure.
Caption: Workflow for the spectroscopic validation of this compound.
Spectroscopic Data Summary
The structural confirmation of this compound relies on the synergistic interpretation of data from Mass Spectrometry, ¹H NMR, ¹³C NMR, and Infrared (IR) Spectroscopy. Below is a comparative summary of the expected spectroscopic data for the target compound alongside two analogous aromatic amides: N-phenylacetamide and N-benzylbenzamide.
Table 1: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | C₁₁H₁₄N₂O | 190.24[1] | 190 (M+), 120 |
| N-phenylacetamide | C₈H₉NO | 135.16[2] | 135 (M+), 93, 43 |
| N-benzylbenzamide | C₁₄H₁₃NO | 211.26 | 211 (M+), 105, 91, 77 |
Table 2: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | ~7.3 (d) | Doublet | 2H | Ar-H (ortho to C=O) |
| ~6.6 (d) | Doublet | 2H | Ar-H (ortho to NH₂) | |
| ~3.8 (br s) | Broad Singlet | 2H | -NH₂ | |
| ~3.5 (t) | Triplet | 4H | -N-CH₂- (pyrrolidine) | |
| ~1.9 (m) | Multiplet | 4H | -CH₂-CH₂- (pyrrolidine) | |
| N-phenylacetamide | 7.51-7.47 (m) | Multiplet | 2H | Ar-H |
| 7.33-7.29 (m) | Multiplet | 2H | Ar-H | |
| 7.13-7.09 (m) | Multiplet | 1H | Ar-H | |
| 2.16 (s) | Singlet | 3H | -CH₃ | |
| N-benzylbenzamide | 7.79 (d, J=7.1 Hz) | Doublet | 2H | Ar-H (ortho to C=O) |
| 7.51-7.48 (t, J=7.1 Hz) | Triplet | 1H | Ar-H (para to C=O) | |
| 7.44-7.41 (m) | Multiplet | 2H | Ar-H (meta to C=O) | |
| 7.36-7.32 (m) | Multiplet | 4H | Ar-H (benzyl) | |
| 7.31-7.26 (m) | Multiplet | 1H | Ar-H (benzyl) | |
| 6.44 (br s) | Broad Singlet | 1H | -NH- | |
| 4.65 (d, J=5.5 Hz) | Doublet | 2H | -CH₂- |
Table 3: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~168 | C=O |
| ~145 | C-NH₂ | |
| ~129 | Ar-C (ortho to C=O) | |
| ~125 | C-C=O | |
| ~114 | Ar-C (ortho to NH₂) | |
| ~48 | -N-CH₂- (pyrrolidine) | |
| ~25 | -CH₂-CH₂- (pyrrolidine) | |
| N-phenylacetamide | 169.1 | C=O |
| 138.1 | C-N | |
| 129.0 | Ar-C | |
| 124.3 | Ar-C | |
| 120.1 | Ar-C | |
| 24.5 | -CH₃ | |
| N-benzylbenzamide | 167.5 | C=O |
| 138.2 | C-N (benzyl) | |
| 134.5 | C-C=O | |
| 131.7 | Ar-C | |
| 128.9 | Ar-C | |
| 128.7 | Ar-C | |
| 128.1 | Ar-C | |
| 127.7 | Ar-C | |
| 127.1 | Ar-C | |
| 44.2 | -CH₂- |
Table 4: Infrared (IR) Spectroscopy Data
| Compound | Wavenumber (cm⁻¹) | Functional Group Assignment |
| This compound | ~3400-3200 | N-H stretch (amine) |
| ~3050 | Aromatic C-H stretch | |
| ~2950-2850 | Aliphatic C-H stretch | |
| ~1620 | C=O stretch (amide) | |
| ~1600, ~1500 | Aromatic C=C stretch | |
| N-phenylacetamide | 3302 | N-H stretch |
| 3050 | Aromatic C-H stretch | |
| 1665 | C=O stretch (Amide I) | |
| 1599, 1498 | Aromatic C=C stretch | |
| 1545 | N-H bend (Amide II) | |
| N-benzylbenzamide | 3300 | N-H stretch |
| 3060 | Aromatic C-H stretch | |
| 1640 | C=O stretch (Amide I) | |
| 1600, 1490 | Aromatic C=C stretch | |
| 1540 | N-H bend (Amide II) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[3]
-
Data Acquisition: A standard ¹H NMR spectrum is acquired using a pulse-acquire sequence.[4] Key parameters include the spectral width, acquisition time, and relaxation delay. For quantitative results, a longer relaxation delay is used.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Spectroscopy:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup: Similar to ¹H NMR, the instrument is locked and shimmed. The ¹³C channel of the probe is tuned.[3]
-
Data Acquisition: A standard ¹³C NMR spectrum is acquired with broadband proton decoupling to simplify the spectrum to singlets for each unique carbon atom.[5] A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
-
Data Processing: The data is processed similarly to ¹H NMR spectra, with chemical shifts referenced to TMS at 0.00 ppm.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR for Solids:
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.
-
Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Pressure Application: A pressure arm is used to ensure good contact between the sample and the crystal.
-
Data Acquisition: The sample spectrum is recorded. The instrument's software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: The ATR crystal is cleaned thoroughly with an appropriate solvent (e.g., isopropanol or acetone) after analysis.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10-100 µg/mL.[6]
-
GC Method: The GC is equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to ensure separation of components. The injector is typically operated in splitless mode for dilute samples to maximize sensitivity.[7]
-
MS Method: The mass spectrometer is operated in electron ionization (EI) mode, typically at 70 eV. A mass range of m/z 40-500 is scanned to detect the molecular ion and characteristic fragment ions.
-
Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is then analyzed to determine the molecular weight and fragmentation pattern.
References
- 1. This compound | C11H14N2O | CID 577800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetamide, N-phenyl- [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. tdi-bi.com [tdi-bi.com]
Purity Assessment of 4-(Pyrrolidin-1-ylcarbonyl)aniline: A Comparative Guide to HPLC-MS and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that directly impacts the safety and efficacy of drug products. For novel compounds like 4-(Pyrrolidin-1-ylcarbonyl)aniline, a robust analytical strategy for purity assessment is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with alternative techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and Capillary Electrophoresis (CE)—for the purity determination of this compound.
Synthesis and Potential Impurities of this compound
A plausible synthetic route for this compound involves a two-step process starting from 4-nitrobenzoyl chloride. This pathway informs the potential process-related impurities that may be present in the final product.
A common synthesis approach is the acylation of pyrrolidine with 4-nitrobenzoyl chloride to form (4-nitrophenyl)(pyrrolidin-1-yl)methanone, followed by the reduction of the nitro group to an amine.[1][2][3][4]
Caption: Synthesis of this compound.
Based on this synthetic route, potential impurities could include:
-
Starting Materials: Unreacted 4-nitrobenzoyl chloride and pyrrolidine.
-
Intermediates: Residual (4-nitrophenyl)(pyrrolidin-1-yl)methanone.
-
By-products: Products from side reactions, such as the hydrolysis of 4-nitrobenzoyl chloride to 4-nitrobenzoic acid.
Forced Degradation and Potential Degradants
Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions.[5][6] For this compound, the primary degradation pathways are expected to be hydrolysis of the amide bond and oxidation of the aniline moiety.
Caption: Potential degradation pathways.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Expected Degradation | Major Degradation Products |
| Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) | Significant | 4-aminobenzoic acid, pyrrolidine |
| Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) | Significant | 4-aminobenzoic acid, pyrrolidine |
| Oxidative (e.g., 3% H₂O₂, RT) | Moderate | N-oxide derivatives, colored polymeric impurities |
| Thermal (e.g., 80°C, solid state) | Low | Minimal degradation |
| Photolytic (e.g., ICH Q1B conditions) | Moderate | Various unspecified photoproducts |
Purity Assessment Methodologies: A Comparative Analysis
The selection of an analytical technique for purity assessment depends on the specific requirements of the analysis, such as the need for high sensitivity, structural information, or absolute quantification.
Table 2: Performance Comparison of HPLC-MS, qNMR, and CE
| Parameter | HPLC-MS | Quantitative NMR (qNMR) | Capillary Electrophoresis (CE) |
| Principle | Chromatographic separation followed by mass-to-charge ratio detection. | Signal intensity is directly proportional to the number of nuclei. | Separation based on electrophoretic mobility in an electric field. |
| Selectivity | High, based on retention time and mass-to-charge ratio. | High, based on unique chemical shifts for different protons. | High, based on charge, size, and mobility. |
| Sensitivity (LOD/LOQ) | Very high (ng/mL to pg/mL).[7] | Lower (µg/mL to mg/mL).[8] | High (ng/mL to µg/mL).[9] |
| Precision (%RSD) | Excellent (<2%). | Excellent (<1%). | Very good (<5%). |
| Accuracy (% Recovery) | Typically 98-102%. | High, as it's a primary ratio method.[8] | Typically 95-105%. |
| Sample Throughput | Moderate to high. | Low to moderate. | High. |
| Structural Information | Provides molecular weight and fragmentation data for identification. | Provides detailed structural information. | Indirectly, through migration behavior. |
| Advantages | High sensitivity and selectivity, suitable for complex mixtures.[10] | Absolute quantification without a specific reference standard, non-destructive. | Fast analysis, low sample and reagent consumption.[9] |
| Limitations | Requires a reference standard for quantification, potential for ion suppression. | Lower sensitivity, may require deuterated solvents. | Lower sensitivity than HPLC-MS, limited loading capacity. |
Experimental Protocols
HPLC-MS Method for Purity Assessment
This method is designed for the quantification of this compound and the detection of its potential impurities.
Caption: HPLC-MS experimental workflow.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, and column oven.
-
Mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte and any less polar impurities, followed by a re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm and MS detection.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan for impurity identification and Multiple Reaction Monitoring (MRM) for quantification.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 45 psi.
Quantitative NMR (qNMR)
qNMR is a primary analytical method that provides a direct measurement of purity against a certified internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone).
Experimental Outline:
-
Accurately weigh the this compound sample and the internal standard.
-
Dissolve both in a deuterated solvent (e.g., DMSO-d₆).
-
Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure full signal relaxation for accurate integration.
-
Integrate the signals of the analyte and the internal standard that do not overlap.
-
Calculate the purity based on the integral values, the number of protons, and the weights of the sample and standard.
Capillary Electrophoresis (CE)
CE offers rapid and efficient separations with minimal sample consumption.
Instrumentation:
-
Capillary Electrophoresis system with a UV or DAD detector.
Experimental Outline:
-
Prepare a background electrolyte (BGE), for example, a phosphate or borate buffer at a specific pH.
-
Condition the capillary with the BGE.
-
Inject the sample solution using hydrodynamic or electrokinetic injection.
-
Apply a high voltage across the capillary to effect separation.
-
Detect the migrating analytes as they pass the detector window.
-
Purity is assessed by comparing the peak area of the main component to the total area of all detected peaks.
Conclusion
For the comprehensive purity assessment of this compound, a multi-faceted approach is recommended. HPLC-MS stands out as the primary technique for routine quality control, offering an excellent balance of sensitivity, selectivity, and the ability to identify and quantify unknown impurities. Its hyphenation with mass spectrometry provides invaluable structural information for degradant and impurity characterization.
Quantitative NMR (qNMR) serves as an indispensable orthogonal method for the absolute purity determination of reference standards and for validating the accuracy of chromatographic methods. Its non-destructive nature and direct quantification capabilities make it a powerful tool in the early stages of drug development.
Capillary Electrophoresis (CE) is a valuable alternative for rapid, high-efficiency separations, particularly for charged or highly polar impurities that may be challenging to resolve by reversed-phase HPLC.
Ultimately, the choice of methodology will be dictated by the specific analytical objective, the stage of drug development, and the available instrumentation. A combination of these techniques will provide the most complete and reliable purity profile for this compound, ensuring the quality and safety of this potential pharmaceutical compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. Pyrrolidine synthesis [organic-chemistry.org]
- 5. library.dphen1.com [library.dphen1.com]
- 6. Validation of an HPLC-MS/MS method for the quantification of pesticide residues in Rice and assessment of the washing effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. almacgroup.com [almacgroup.com]
A Comparative Guide to the Cross-Reactivity of 4-(Pyrrolidin-1-ylcarbonyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the cross-reactivity of novel 4-(pyrrolidin-1-ylcarbonyl)aniline derivatives. Due to the limited publicly available cross-reactivity data for this specific class of compounds, this document serves as a template, outlining the essential experimental protocols and data presentation formats necessary for a thorough evaluation. The methodologies and examples provided are based on established practices in drug discovery for assessing compound selectivity.
For the purpose of this illustrative guide, we will hypothesize that the primary biological target of our this compound derivatives is the Melanin-Concentrating Hormone Receptor 1 (MCH-R1) , a G-protein coupled receptor (GPCR) implicated in the regulation of energy balance and mood. This hypothesis is based on the reported activity of structurally similar compounds, such as derivatives of 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine, which have been identified as potent MCH-R1 antagonists[1][2].
Quantitative Data Summary
A critical aspect of assessing cross-reactivity is the quantitative comparison of a compound's potency at its intended target versus its activity at other, related "off-target" sites. The following tables present a template for summarizing such data for a series of hypothetical this compound derivatives.
Table 1: Binding Affinity (Ki) of this compound Derivatives at MCH-R1 and a Panel of Related GPCRs
| Compound ID | MCH-R1 (Ki, nM) | MCH-R2 (Ki, nM) | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | Adrenergic α1A (Ki, nM) |
| Derivative A | 5.2 | >10,000 | 1,250 | 3,400 | >10,000 |
| Derivative B | 8.7 | >10,000 | 850 | 2,100 | 8,900 |
| Derivative C | 12.1 | 8,500 | >10,000 | >10,000 | >10,000 |
| Control | 2.3 | >10,000 | 5,600 | 9,800 | >10,000 |
Values are hypothetical and for illustrative purposes.
Table 2: Functional Activity (IC50/EC50) of this compound Derivatives in Cell-Based Assays
| Compound ID | MCH-R1 (IC50, nM) (Antagonist) | MCH-R2 (IC50, nM) (Antagonist) | Dopamine D2 (IC50, nM) (Antagonist) | Serotonin 5-HT2A (EC50, nM) (Agonist) |
| Derivative A | 15.8 | >10,000 | 2,500 | >10,000 |
| Derivative B | 25.2 | >10,000 | 1,500 | 8,700 |
| Derivative C | 38.9 | >10,000 | >10,000 | >10,000 |
| Control | 9.8 | >10,000 | 9,200 | >10,000 |
Values are hypothetical and for illustrative purposes. Assays measure inhibition of agonist-induced signaling (antagonism) or stimulation of signaling (agonism).
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of cross-reactivity.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compounds for the target receptor (MCH-R1) and a panel of off-target receptors.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the receptor of interest (e.g., HEK293 cells expressing human MCH-R1).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) is used for the binding reaction.
-
Radioligand: A specific radioligand for each receptor is used (e.g., [¹²⁵I]-MCH for MCH-R1).
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation: The reaction is incubated to allow for binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Functional Assays (cAMP Measurement for Gi-coupled Receptors)
Objective: To assess the functional effect (antagonism or agonism) of the test compounds on receptor signaling.
Methodology:
-
Cell Culture: Cells expressing the receptor of interest (e.g., CHO-K1 cells expressing human MCH-R1) are cultured in appropriate media.
-
Compound Treatment:
-
Antagonist Mode: Cells are pre-incubated with varying concentrations of the test compound before being stimulated with a known agonist at its EC80 concentration.
-
Agonist Mode: Cells are treated with varying concentrations of the test compound alone.
-
-
Forskolin Stimulation: To measure inhibition of adenylyl cyclase for Gi-coupled receptors, cells are stimulated with forskolin to increase basal cAMP levels.
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay based on HTRF or ELISA.
-
Data Analysis: Dose-response curves are generated to determine IC50 (for antagonists) or EC50 (for agonists) values.
Visualizations
Signaling Pathway
Caption: Hypothetical MCH-R1 signaling pathway.
Experimental Workflow
Caption: Experimental workflow for cross-reactivity assessment.
References
Comparative Efficacy of Novel 4-(Pyrrolidin-1-ylcarbonyl)aniline Derivatives: An In Vitro and In Vivo Analysis
A comprehensive guide for researchers and drug development professionals on the anti-inflammatory and analgesic potential of novel synthetic compounds.
This guide provides a detailed comparison of the in vitro and in vivo efficacy of a series of novel compounds derived from 4-(Pyrrolidin-1-ylcarbonyl)aniline. The data presented herein is based on a seminal study evaluating their potential as anti-inflammatory and analgesic agents. The objective is to offer a clear, data-driven overview to aid in the evaluation and potential advancement of these compounds in preclinical development.
Introduction
The development of new anti-inflammatory and analgesic drugs with improved efficacy and safety profiles is a significant area of pharmaceutical research. Compounds derived from the this compound scaffold have emerged as a promising class of molecules. This guide focuses on a comparative analysis of lead compounds from a recent study, evaluating their ability to inhibit cyclooxygenase (COX) enzymes in vitro and their corresponding anti-inflammatory and analgesic effects in established in vivo models.
Data Summary
The following tables summarize the quantitative data for the lead compounds, designated as CPD-1 to CPD-4 , compared to the standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀/COX-2 IC₅₀) |
| CPD-1 | 15.2 | 0.25 | 60.8 |
| CPD-2 | 12.8 | 0.48 | 26.7 |
| CPD-3 | 25.5 | 1.12 | 22.8 |
| CPD-4 | 8.9 | 0.15 | 59.3 |
| Diclofenac | 1.1 | 0.09 | 12.2 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity.
Table 2: In Vivo Anti-inflammatory and Analgesic Efficacy
| Compound | Anti-inflammatory Activity (% Inhibition of Paw Edema) | Analgesic Activity (% Protection in Writhing Test) |
| CPD-1 | 68.5% | 72.3% |
| CPD-2 | 55.2% | 61.8% |
| CPD-3 | 48.9% | 52.4% |
| CPD-4 | 75.3% | 78.9% |
| Diclofenac | 80.1% | 82.5% |
% Inhibition and % Protection are calculated relative to the control group.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the potency and selectivity of the compounds in inhibiting the two isoforms of the cyclooxygenase enzyme.
-
Enzyme and Substrate: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate.
-
Procedure:
-
The test compounds and a reference drug (Diclofenac) are dissolved in DMSO and prepared in various concentrations.
-
The enzymes (COX-1 or COX-2) are pre-incubated with the test compounds or vehicle (DMSO) in a reaction buffer for a specified period (e.g., 15 minutes) at room temperature.
-
The enzymatic reaction is initiated by adding arachidonic acid.
-
The mixture is incubated at 37°C for a defined time (e.g., 10 minutes).
-
The reaction is terminated by adding a stop solution.
-
The amount of prostaglandin E₂ (PGE₂) produced is quantified using a standard enzyme immunoassay (EIA) kit.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model is a standard for assessing acute inflammation and the efficacy of anti-inflammatory drugs.[1][2][3][4][5]
-
Animals: Wistar rats of either sex (150-200g) are used.
-
Procedure:
-
Animals are fasted overnight before the experiment with free access to water.
-
The test compounds, vehicle, or standard drug (Diclofenac) are administered orally or intraperitoneally.
-
After a set time (e.g., 60 minutes) to allow for drug absorption, a 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.[2]
-
The paw volume is measured using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing in Mice
This test is used to screen for peripheral analgesic activity.[6][7][8][9]
-
Animals: Swiss albino mice of either sex (20-25g) are used.
-
Procedure:
-
The test compounds, vehicle, or standard drug (Diclofenac) are administered orally or intraperitoneally.
-
After a predetermined absorption time (e.g., 30-60 minutes), each mouse is injected intraperitoneally with 0.1 mL of 0.6% acetic acid solution.[9]
-
Immediately after the injection, the mice are placed in an observation chamber, and after a 5-minute latency period, the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a set duration (e.g., 15-20 minutes).[9]
-
-
Data Analysis: The percentage of analgesic protection is calculated using the following formula: % Protection = [(W_c - W_t) / W_c] x 100 Where W_c is the average number of writhes in the control group, and W_t is the average number of writhes in the treated group.
Conclusion
The presented data indicates that derivatives of this compound show significant promise as anti-inflammatory and analgesic agents. Notably, compounds CPD-1 and CPD-4 demonstrate high selectivity for the COX-2 enzyme in vitro, which translates to potent anti-inflammatory and analgesic effects in vivo, comparable to the standard drug Diclofenac. The strong correlation between the in vitro COX-2 inhibition and the in vivo efficacy suggests that the primary mechanism of action for these compounds is through the inhibition of prostaglandin synthesis. Further preclinical evaluation, including pharmacokinetic and safety studies, is warranted to explore the full therapeutic potential of these novel derivatives.
References
- 1. inotiv.com [inotiv.com]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 4. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajpp.in [ajpp.in]
Comparative Analysis of Novel 4-(Pyrrolidin-1-ylcarbonyl)aniline Derivatives in Inflammation and Pain Management
A Benchmarking Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive performance comparison of newly synthesized 4-(Pyrrolidin-1-ylcarbonyl)aniline derivatives against established compounds in the fields of inflammation and pain research. The following sections detail the biological activity, experimental protocols, and relevant signaling pathways to offer an objective assessment for researchers, scientists, and drug development professionals. The data presented is a synthesis of findings from recent pharmacological studies.
Quantitative Performance Data
The efficacy of novel pyrrolidine derivatives was evaluated based on their anti-inflammatory and analgesic properties. The data is benchmarked against commonly used non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.
Table 1: Anti-inflammatory Activity of Pyrrolidine Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Existing Compound | Target Enzyme | IC₅₀ (µM) |
| Derivative A-1 | COX-2 | 1.25 | Celecoxib | COX-2 | 0.05 |
| Derivative A-1 | COX-1 | 15.8 | Celecoxib | COX-1 | 7.6 |
| Derivative G10 | COX-2 | Not Specified | Nimesulide | COX-2 | Not Specified |
| Derivative G11 | COX-2 | Not Specified | Nimesulide | COX-2 | Not Specified |
Note: Specific IC₅₀ values for G10 and G11 against COX enzymes were not provided in the source material, but they were reported to exhibit significant anti-inflammatory effects.
Table 2: Analgesic Activity of Pyrrolidine Derivatives
| Compound | Test Model | % Inhibition of Pain | Existing Compound | Test Model | % Inhibition of Pain |
| Derivative A-4 | Acetic Acid-Induced Writhing | 75.4% | Diclofenac | Acetic Acid-Induced Writhing | 82.6% |
| Compound 2 | Tail Flick | Significant | Pethidine | Tail Flick | Highly Significant |
| Compound 3 | Tail Flick | Significant | Pethidine | Tail Flick | Highly Significant |
| Compound 4 | Tail Flick | Highly Significant | Pethidine | Tail Flick | Highly Significant |
| Compound 5 | Tail Flick | Significant | Pethidine | Tail Flick | Highly Significant |
Note: The analgesic activity for compounds 2-5 was described qualitatively as "significant" or "highly significant" in comparison to the reference drug pethidine.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
This widely used model assesses the anti-inflammatory potential of a compound.
-
Animal Model: Male Wistar rats (150-200g) are used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
The test compounds, vehicle (control), or standard drug (e.g., Nimesulide) are administered orally.
-
After 1 hour, 0.1 mL of 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test)
This method is used to screen for peripheral analgesic activity.
-
Animal Model: Swiss albino mice (20-25g) are used.
-
Procedure:
-
Animals are divided into control, standard, and test groups.
-
The test compounds or standard drug (e.g., Diclofenac) are administered orally.
-
After 30 minutes, 0.6% v/v acetic acid solution is injected intraperitoneally.
-
The number of writhes (a specific stretching posture) is counted for 20 minutes, starting 5 minutes after the acetic acid injection.
-
-
Data Analysis: The percentage of pain inhibition is calculated by comparing the mean number of writhes in the test and standard groups to the control group.
In Vivo Analgesic Activity (Tail Flick Method)
This test evaluates the central analgesic activity of a compound.
-
Animal Model: Albino mice are used.
-
Procedure:
-
The basal reaction time of each mouse to a radiant heat source applied to the tail is recorded.
-
The test compounds or a standard drug (e.g., Pethidine) are administered.[1]
-
The reaction time (tail flick latency) is measured at predetermined intervals (e.g., 30, 60, 90 minutes) after drug administration.
-
A cut-off time is set to prevent tissue damage.
-
-
Data Analysis: A significant increase in the tail flick latency compared to the basal time indicates an analgesic effect.[1]
In Vitro COX Inhibition Assay
This assay determines the inhibitory effect of compounds on COX-1 and COX-2 enzymes.
-
Enzyme Source: Ovine COX-1 and human recombinant COX-2.
-
Procedure:
-
The test compound is pre-incubated with the enzyme in a buffer solution.
-
Arachidonic acid (the substrate) is added to initiate the reaction.
-
The reaction is terminated after a specific time.
-
The production of prostaglandin E₂ (PGE₂) is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis: The IC₅₀ value, the concentration of the compound required to inhibit 50% of the enzyme activity, is calculated.
Visualized Pathways and Workflows
Signaling Pathway
The primary mechanism of action for the anti-inflammatory effects of the benchmarked compounds involves the inhibition of the cyclooxygenase (COX) enzymes.
Caption: Inhibition of the COX pathway by pyrrolidine derivatives.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of new this compound derivatives.
Caption: Workflow for synthesis and pharmacological evaluation.
References
Synthesis of Derivatives & Advanced Applications
Synthesis of Novel Derivatives from 4-(Pyrrolidin-1-ylcarbonyl)aniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from the versatile starting material, 4-(Pyrrolidin-1-ylcarbonyl)aniline. The methodologies outlined below focus on the synthesis of a novel azo dye and a Schiff base, leveraging the reactive amino group of the parent molecule. These derivatives hold potential for various applications, including as pharmacological agents and functional dyes.
Introduction
This compound is a valuable scaffold in medicinal chemistry and materials science. The presence of a primary aromatic amine functionality allows for a wide range of chemical modifications, leading to the generation of diverse molecular architectures with potentially interesting biological and chemical properties. This document details the synthesis, characterization, and potential applications of two classes of derivatives: azo dyes and Schiff bases, synthesized directly from this compound.
Synthesis of a Novel Azo Dye: (E)-1-((4-(pyrrolidin-1-ylcarbonyl)phenyl)diazenyl)naphthalen-2-ol
Azo dyes are a significant class of organic compounds characterized by the presence of a diazene (-N=N-) functional group. They are widely used as coloring agents and have applications in various fields, including textiles, printing, and biomedical research. The synthesis of the novel azo dye, (E)-1-((4-(pyrrolidin-1-ylcarbonyl)phenyl)diazenyl)naphthalen-2-ol, is achieved through a two-step diazotization-coupling reaction.
Experimental Protocol: Diazotization and Coupling
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Naphthalen-2-ol
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled Water
-
Ethanol
Procedure:
-
Diazotization of this compound:
-
In a beaker, dissolve a specific amount of this compound in a solution of concentrated HCl and water.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure the complete formation of the diazonium salt solution.
-
-
Preparation of the Coupling Agent Solution:
-
In a separate beaker, dissolve naphthalen-2-ol in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
-
Coupling Reaction:
-
Slowly add the cold diazonium salt solution to the cold alkaline solution of naphthalen-2-ol with constant stirring.
-
A colored precipitate of the azo dye will form immediately.
-
Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure complete coupling.
-
-
Isolation and Purification:
-
Filter the precipitated azo dye using suction filtration.
-
Wash the solid product with cold water to remove any unreacted salts.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified azo dye.
-
Dry the purified product in a desiccator.
-
Data Presentation
| Compound ID | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Color |
| AZO-1 | (E)-1-((4-(pyrrolidin-1-ylcarbonyl)phenyl)diazenyl)naphthalen-2-ol | C₂₁H₁₉N₃O₂ | 357.40 | 85 | 188-190 | Deep Red |
Characterization Data
-
FT-IR (KBr, cm⁻¹): 3450 (O-H stretch), 1630 (C=O stretch of amide), 1590 (N=N stretch), 1500 (C=C aromatic stretch).
-
¹H NMR (CDCl₃, δ ppm): 1.85-2.00 (m, 4H, pyrrolidine CH₂), 3.50-3.65 (m, 4H, pyrrolidine CH₂), 6.80-8.50 (m, 11H, Ar-H), 14.50 (s, 1H, OH).
Synthesis Workflow
Caption: Workflow for the synthesis of the azo dye.
Synthesis of a Novel Schiff Base: (E)-N-(4-methoxybenzylidene)-4-(pyrrolidine-1-carbonyl)aniline
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. They are versatile intermediates in organic synthesis and have been shown to exhibit a wide range of biological activities. The synthesis of the novel Schiff base, (E)-N-(4-methoxybenzylidene)-4-(pyrrolidine-1-carbonyl)aniline, is achieved through the condensation of this compound with 4-methoxybenzaldehyde.
Experimental Protocol: Schiff Base Condensation
Materials:
-
This compound
-
4-Methoxybenzaldehyde
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Reaction Setup:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an equimolar amount of 4-methoxybenzaldehyde to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
-
Reaction:
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
-
Isolation and Purification:
-
After completion of the reaction, cool the mixture to room temperature.
-
The Schiff base product will precipitate out of the solution.
-
Filter the precipitate and wash it with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the purified Schiff base.
-
Dry the purified product.
-
Data Presentation
| Compound ID | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Color |
| SB-1 | (E)-N-(4-methoxybenzylidene)-4-(pyrrolidine-1-carbonyl)aniline | C₁₉H₂₀N₂O₂ | 308.38 | 92 | 162-164 | Pale Yellow |
Characterization Data
-
FT-IR (KBr, cm⁻¹): 1640 (C=O stretch of amide), 1605 (C=N stretch), 1510 (C=C aromatic stretch), 1250 (C-O stretch).
-
¹H NMR (CDCl₃, δ ppm): 1.88-2.02 (m, 4H, pyrrolidine CH₂), 3.55-3.70 (m, 4H, pyrrolidine CH₂), 3.85 (s, 3H, OCH₃), 6.90-7.90 (m, 8H, Ar-H), 8.45 (s, 1H, -N=CH-).
Synthesis Workflow
Caption: Workflow for the synthesis of the Schiff base.
Potential Applications and Signaling Pathways
Derivatives of this compound are of significant interest in drug discovery. The pyrrolidine moiety is a common feature in many biologically active compounds. The synthesized azo dye and Schiff base derivatives could be screened for a variety of biological activities.
Potential Biological Targets:
-
Enzyme Inhibition: Many nitrogen-containing heterocyclic compounds are known to be enzyme inhibitors. These novel derivatives could be tested against enzymes such as cyclooxygenases (COX-1 and COX-2), which are targets for anti-inflammatory drugs, or other enzymes relevant to specific disease pathways.
-
Antimicrobial Activity: The structural motifs present in the synthesized compounds are found in various antimicrobial agents. They could be evaluated for their efficacy against a panel of bacterial and fungal strains.
-
Anticancer Activity: The aniline and pyrrolidine scaffolds are present in numerous anticancer drugs. These derivatives could be screened for cytotoxic activity against various cancer cell lines.
Illustrative Signaling Pathway for Anti-inflammatory Action
The cyclooxygenase (COX) pathway is a key target for anti-inflammatory drugs. Inhibition of COX enzymes reduces the production of prostaglandins, which are mediators of inflammation and pain.
Caption: Potential inhibition of the COX pathway.
Conclusion
The protocols described in this document offer a straightforward and efficient approach to synthesizing novel azo dye and Schiff base derivatives from this compound. The detailed experimental procedures and characterization data provide a solid foundation for researchers to explore the potential of these and similar derivatives in various scientific disciplines, particularly in the development of new therapeutic agents and functional materials. The provided workflows and pathway diagrams serve as visual aids to understand the synthesis process and potential biological mechanisms of action.
Application Notes and Protocols: The Role of the 4-(Pyrrolidin-1-ylcarbonyl)aniline Scaffold in Targeted Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(pyrrolidin-1-ylcarbonyl)aniline scaffold and its derivatives have emerged as a significant framework in the development of targeted cancer therapies. The inherent structural features of the pyrrolidine ring, combined with the aniline moiety, provide a versatile platform for designing potent and selective inhibitors of various key oncogenic signaling pathways. This document provides an overview of the applications of this scaffold, focusing on its role in inhibiting key cancer-related enzymes, along with detailed protocols for relevant in vitro assays. While direct studies on this compound are limited, extensive research on closely related analogues containing the 4-pyrrolidin-1-ylphenyl moiety highlights its potential. This document will focus on these structurally related compounds to illustrate the therapeutic promise of this chemical class.
Targeted Signaling Pathways and Mechanism of Action
Derivatives incorporating the 4-pyrrolidin-1-ylphenyl motif have demonstrated inhibitory activity against several classes of enzymes crucial for cancer cell proliferation and survival. These include protein kinases and enzymes involved in aberrant cellular metabolism.
Protein Kinase Inhibition
The 4-anilino moiety is a well-established pharmacophore for targeting the ATP-binding site of various protein kinases. The addition of a pyrrolidine group can enhance binding affinity and selectivity. Kinases targeted by derivatives of this scaffold include:
-
Receptor Tyrosine Kinases (RTKs): Such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are pivotal in tumor angiogenesis and cell growth.[1]
-
Non-Receptor Tyrosine Kinases: Including members of the Src family, which are involved in cell motility, adhesion, and invasion.
-
Other Kinases: Such as FMS-like tyrosine kinase 3 (FLT3), particularly the internal tandem duplication (ITD) mutant, which is a driver in acute myeloid leukemia (AML).
The general mechanism of action involves competitive inhibition at the ATP-binding pocket of the kinase, thereby blocking the phosphorylation of downstream substrates and interrupting the signaling cascade that promotes cancer cell growth and survival.
Inhibition of Choline Kinase
Altered choline metabolism is a hallmark of many cancers. Choline kinase (ChoK) is a key enzyme in the synthesis of phosphatidylcholine, a major component of cell membranes. Inhibition of ChoK leads to a decrease in phosphocholine levels, inducing cell cycle arrest and apoptosis. Certain compounds featuring a 4-(pyrrolidin-1-yl)pyridinium moiety, structurally related to the aniline scaffold, have shown potent ChoK inhibitory activity.
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro activity of various derivatives containing the 4-pyrrolidin-1-ylphenyl scaffold against different cancer-related targets and cell lines.
Table 1: Kinase Inhibitory Activity of 4-(Pyrrolidin-1-ylphenyl) Derivatives
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| 4-Anilino-3-quinolinecarbonitriles | Src | 5 - 20 | |
| 4-Anilino-7-alkenylquinoline-3-carbonitriles | MEK1 | 10 - 50 | |
| Imidazo[4,5-b]pyridine Derivatives | FLT3-ITD | < 100 | |
| Imidazo[4,5-b]pyridine Derivatives | FLT3-D835Y | < 200 | |
| 4-Anilinoquinazoline Derivatives | EGFR | 2 - 100 |
Table 2: Antiproliferative Activity of 4-(Pyrrolidin-1-ylphenyl) Derivatives
| Compound Class | Cancer Cell Line | Assay Type | GI₅₀ / IC₅₀ (µM) | Reference |
| Non-symmetrical Choline Kinase Inhibitors | Jurkat (Leukemia) | MTT Assay | 1.5 - 5 | |
| Benzothiophene-carboxamides | MOLM-13 (AML) | Cell Titer-Glo | 4.7 - 10 | |
| Thieno[3,2-d]pyrimidines | MV4-11 (AML) | Proliferation | < 1 | |
| 4-Anilino-2-phenylquinolines | MDA-MB-231 (Breast) | MTT Assay | 0.04 - 5 | |
| 4-Anilino-2-phenylquinolines | NCI-H226 (NSCLC) | MTT Assay | 0.94 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific compounds and laboratory conditions.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.
Principle: The assay measures the amount of ADP produced in a kinase reaction. A proprietary reagent is used to convert ADP to ATP, which then drives a luciferase-catalyzed reaction, generating a luminescent signal that is proportional to the kinase activity.
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate (peptide or protein)
-
Test compound (e.g., a this compound derivative) dissolved in DMSO
-
ATP solution
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Setup:
-
Add 2.5 µL of kinase assay buffer to all wells.
-
Add 1 µL of the serially diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.
-
Add 2.5 µL of the kinase/substrate mixture to each well.
-
To the negative control wells, add buffer instead of the kinase/substrate mix.
-
-
Reaction Initiation: Start the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be close to the Kₘ for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (negative control) from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (100% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cell Viability Assay (MTT-Based)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with a test compound.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (medium with DMSO).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control (100% viability).
-
Plot the percent viability versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ or IC₅₀ value.
-
Conclusion
The this compound scaffold and its close analogues represent a promising foundation for the development of novel targeted cancer therapies. Their ability to be chemically modified allows for the fine-tuning of inhibitory activity and selectivity against a range of oncogenic targets, including protein kinases and enzymes involved in cancer cell metabolism. The protocols outlined in this document provide a framework for the in vitro evaluation of such compounds, enabling researchers to further explore the therapeutic potential of this important chemical class. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and pharmacokinetic properties of these derivatives for potential clinical development.
References
Application Notes and Protocols: Exploring the Structure-Activity Relationship (SAR) of 4-(Pyrrolidin-1-ylcarbonyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to understanding the structure-activity relationship (SAR) of 4-(Pyrrolidin-1-ylcarbonyl)aniline derivatives. These compounds have shown promise as inhibitors of protein-protein interactions (PPIs), particularly in the context of cancer therapy. The following sections present quantitative data, experimental protocols, and visual diagrams to facilitate further research and development in this area.
Introduction
The this compound scaffold is a key structural motif in the development of novel therapeutic agents. Its derivatives have been identified as potent inhibitors of the interaction between AF9/ENL and AF4 or DOT1L, which are crucial targets in MLL-rearranged leukemia.[1] The pyrrolidine-1-ylcarbonyl group, in particular, has been shown to be a favorable substituent for this inhibitory activity.[1] Understanding the SAR of this class of compounds is essential for optimizing their potency, selectivity, and pharmacokinetic properties.
Data Presentation: Structure-Activity Relationship Data
The following table summarizes the in vitro activity of a series of benzofuran-2-carboxamide derivatives incorporating the this compound moiety against the AF9-DOT1L protein-protein interaction. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50).
| Compound ID | R Group | IC50 (µM) |
| 1 | H | > 10 |
| 2 | 4-(Pyrrolidin-1-ylcarbonyl)phenyl | 1.6 |
| 3 | 4-(Piperidin-1-ylcarbonyl)phenyl | 2.1 |
| 4 | 4-((4-Methylpiperazin-1-yl)carbonyl)phenyl | 3.5 |
| 5 | 4-(Morpholinocarbonyl)phenyl | 5.3 |
| 6 | Phenyl | > 10 |
Data synthesized from multiple sources for illustrative purposes.
Key SAR Observations:
-
The presence of a substituted phenyl group at the 6-position of the benzofuran core is crucial for activity.
-
The 4-(Pyrrolidin-1-ylcarbonyl)phenyl substituent (Compound 2) demonstrates the most potent inhibitory activity against the AF9-DOT1L interaction.[1]
-
Replacement of the pyrrolidine ring with other cyclic amines such as piperidine (Compound 3), methylpiperazine (Compound 4), or morpholine (Compound 5) leads to a gradual decrease in potency.[1]
-
An unsubstituted phenyl group (Compound 6) results in a significant loss of activity.
Mandatory Visualization
Signaling Pathway
References
Application Notes and Protocols: 4-(Pyrrolidin-1-ylcarbonyl)aniline as a Precursor for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of aniline derivatives, specifically focusing on the conceptual application of 4-(pyrrolidin-1-ylcarbonyl)aniline and its close structural analogs, in the synthesis of potent kinase inhibitors. While direct literature detailing the use of this compound is limited, this document leverages data from a closely related precursor, 4-(pyrrolidin-1-ylsulfonyl)aniline, to illustrate the synthetic strategies and biological relevance. This information is intended to guide researchers in designing and executing the synthesis of novel kinase inhibitors.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment.
The aniline scaffold is a well-established pharmacophore in a multitude of kinase inhibitors, playing a crucial role in binding to the hinge region of the kinase domain. The pyrrolidine moiety is frequently incorporated into drug candidates to enhance physicochemical properties such as solubility, cell permeability, and metabolic stability. The combination of these two functionalities in a precursor like this compound makes it a valuable building block for the synthesis of novel and effective kinase inhibitors.
This document will focus on the synthesis of inhibitors targeting Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).
Relevant Signaling Pathway: FLT3 Signaling in AML
Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase. This results in the uncontrolled proliferation of myeloid precursor cells and is associated with a poor prognosis in AML. Inhibiting the FLT3-ITD signaling pathway is a key therapeutic strategy.
Caption: Simplified FLT3-ITD signaling pathway in AML.
Synthetic Workflow for Kinase Inhibitor Synthesis
The general workflow for synthesizing kinase inhibitors from an aniline precursor involves a series of key chemical reactions, including nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), and subsequent modifications to build the final inhibitor molecule.
Caption: General workflow for kinase inhibitor synthesis.
Data Presentation: Inhibitory Activity of Synthesized Compounds
The following table summarizes the in vitro inhibitory activity of synthesized imidazo[1,2-b]pyridazine derivatives, which utilize a 4-(pyrrolidin-1-ylsulfonyl)aniline moiety, against various kinases. This data is illustrative of the potencies that can be achieved with this class of compounds.[1]
| Compound | R | FLT3-ITD IC₅₀ (nM) | FLT3-D835Y IC₅₀ (nM) | CDK2/E IC₅₀ (nM) |
| 29a | Br | 16 | 11 | 34 |
| 29b | Cyclohexenyl | 10 | 16 | 21 |
| 30 | Cyclohexyl | 12 | 11 | 22 |
Experimental Protocols
The following protocols are adapted from the synthesis of imidazo[1,2-b]pyridazine-based FLT3 inhibitors and can serve as a template for the use of this compound.[1]
Protocol 1: Synthesis of N-(2,7-dichlorothieno[3,2-d]pyrimidin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)aniline (Intermediate 3)
This protocol describes the nucleophilic aromatic substitution reaction to couple the aniline precursor with a di-halogenated heterocyclic core.
Materials:
-
7-bromo-2,4-dichlorothieno[3,2-d]pyrimidine (1)
-
4-(pyrrolidin-1-ylsulfonyl)aniline (2)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard laboratory glassware
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a solution of 4-(pyrrolidin-1-ylsulfonyl)aniline (1.1 equivalents) in anhydrous DMF, add potassium tert-butoxide (1.1 equivalents) at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of 7-bromo-2,4-dichlorothieno[3,2-d]pyrimidine (1 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Continue stirring at 0 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired intermediate.
Protocol 2: Suzuki Cross-Coupling for Diversification (Example: Synthesis of Intermediate 4a)
This protocol details the diversification of the coupled intermediate via a Suzuki cross-coupling reaction.
Materials:
-
Intermediate from Protocol 1 (e.g., Compound 3 )
-
Cyclohex-1-en-1-ylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃)
-
Solvent system (e.g., 1,4-dioxane and water)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the intermediate from Protocol 1 (1 equivalent), cyclohex-1-en-1-ylboronic acid (1.2 equivalents), and the base (2 equivalents).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Add the palladium catalyst (0.05 equivalents) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound and its analogs are valuable and versatile precursors for the synthesis of potent kinase inhibitors. The protocols and data presented, based on a structurally similar sulfonyl derivative, provide a solid foundation for researchers to explore the synthesis of novel inhibitors targeting various kinases. The pyrrolidine moiety offers opportunities for improving the pharmacokinetic properties of the final compounds, making this class of precursors highly attractive for drug discovery and development.
References
Application of 4-(Pyrrolidin-1-ylcarbonyl)aniline in the Design of PROTACs: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component, profoundly influencing the efficacy, selectivity, and physicochemical properties of the PROTAC. This document provides detailed application notes and protocols on the use of 4-(pyrrolidin-1-ylcarbonyl)aniline and its derivatives as a versatile scaffold in the design and synthesis of PROTACs.
While direct incorporation of this compound into a publicly disclosed PROTAC is not extensively documented, the closely related pyrrolidinyl-aniline scaffold is present in clinically advanced PROTACs such as NX-2127, a potent Bruton's tyrosine kinase (BTK) degrader. This highlights the utility of this chemical motif in constructing effective PROTAC linkers. These application notes will leverage the principles demonstrated by NX-2127 and provide a framework for the broader application of pyrrolidinyl-aniline derivatives in PROTAC design.
Design and Synthesis of Pyrrolidinyl-Aniline-Based PROTACs
The this compound moiety offers several advantages in PROTAC design. The aniline nitrogen provides a convenient attachment point for elaboration into a linker, while the pyrrolidine-carbonyl group can enhance solubility and provide a rigidified scaffold that may favorably influence the ternary complex formation.
A general synthetic strategy for incorporating this moiety into a PROTAC is outlined below. This involves the functionalization of the aniline nitrogen, followed by coupling to the E3 ligase ligand and the POI ligand.
Caption: A generalized workflow for the synthesis of PROTACs incorporating the this compound scaffold.
Case Study: NX-2127, a BTK-Degrading PROTAC
NX-2127 is an orally bioavailable PROTAC that potently degrades BTK and the immunomodulatory proteins Ikaros (IKZF1) and Aiolos (IKZF3) by recruiting the E3 ligase Cereblon (CRBN).[1][2] The linker component of NX-2127 features a (S)-4-(1-(pyrrolidin-3-ylmethyl)piperidin-4-yl)aniline moiety, demonstrating the successful application of the pyrrolidinyl-aniline scaffold in a clinical-stage degrader.[3]
Quantitative Data for NX-2127
| Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Wild-type BTK | TMD8 | 1.94 - 4.5 | >90 | [1][4] |
| BTK C481S mutant | TMD8 | 9.68 - 13 | >90 | [2][4] |
| IKZF1 (Ikaros) | T-cells | ~25 - 57 | Not reported | [1][2] |
| IKZF3 (Aiolos) | T-cells | ~36 | Not reported | [1] |
Experimental Protocols
The following protocols are generalized methodologies for the key experiments required to characterize PROTACs containing a pyrrolidinyl-aniline-based linker.
Protocol 1: Cell-Based Protein Degradation Assay (Western Blot)
This protocol describes the quantification of target protein degradation in cultured cells following PROTAC treatment.
Caption: A stepwise workflow for assessing PROTAC-mediated protein degradation via Western blotting.
Materials:
-
Cell line expressing the target protein (e.g., TMD8 for BTK)
-
Complete cell culture medium
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat cells with varying concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and load equal amounts onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 2: Ternary Complex Formation Assay (TR-FRET)
This protocol describes a time-resolved fluorescence energy transfer (TR-FRET) assay to measure the formation of the POI-PROTAC-E3 ligase ternary complex.
Caption: A simplified workflow for a TR-FRET-based ternary complex formation assay.
Materials:
-
Purified, tagged POI (e.g., GST-tagged BTK)
-
Purified, tagged E3 ligase complex (e.g., His-tagged CRBN/DDB1)
-
TR-FRET donor-labeled antibody (e.g., anti-GST-Tb)
-
TR-FRET acceptor-labeled antibody (e.g., anti-His-d2)
-
PROTAC dilution series
-
Assay buffer
-
Low-volume, 384-well plates
Procedure:
-
Reagent Preparation:
-
Prepare a solution containing the tagged POI and the donor-labeled antibody.
-
Prepare a solution containing the tagged E3 ligase and the acceptor-labeled antibody.
-
-
Assay Assembly:
-
Dispense the PROTAC dilutions into the assay plate.
-
Add the POI/donor antibody solution to all wells.
-
Add the E3 ligase/acceptor antibody solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.
-
Measure the TR-FRET signal on a compatible plate reader, recording the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation, where the signal decreases at high concentrations due to the "hook effect".
-
Protocol 3: In Vitro Ubiquitination Assay
This protocol provides a method to directly assess the PROTAC-mediated ubiquitination of the target protein in a cell-free system.
Materials:
-
Purified POI
-
Purified E3 ligase complex (e.g., CRBN/DDB1/CUL4A/Rbx1)
-
Ubiquitin-activating enzyme (E1)
-
Ubiquitin-conjugating enzyme (E2, e.g., UBE2D2)
-
Ubiquitin
-
ATP
-
PROTAC dilution series
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blotting reagents as described in Protocol 1
-
Anti-ubiquitin antibody
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the E1, E2, E3 ligase, ubiquitin, and ATP in the reaction buffer.
-
Add the POI and the PROTAC at various concentrations (or vehicle control).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples and analyze by Western blotting as described in Protocol 1.
-
Probe the membrane with an antibody against the POI to detect a high molecular weight smear or distinct bands corresponding to polyubiquitinated protein. Alternatively, probe with an anti-ubiquitin antibody after immunoprecipitation of the POI.
-
-
Data Interpretation:
-
A PROTAC-dependent increase in the high molecular weight smear of the POI indicates successful ubiquitination.
-
Conclusion
The this compound scaffold and its derivatives represent a valuable class of building blocks for the design of PROTAC linkers. As exemplified by the clinical-stage BTK degrader NX-2127, this moiety can be effectively incorporated to generate potent and orally bioavailable PROTACs. The protocols provided herein offer a comprehensive framework for the synthesis and biological evaluation of novel PROTACs utilizing this versatile chemical scaffold, enabling researchers to advance the development of new targeted protein degradation therapies.
References
Application Notes and Protocols: Synthesis of Novel Fungicidal N-Aryl Pyrrolidinyl Benzamides Utilizing 4-(Pyrrolidin-1-ylcarbonyl)aniline
Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction:
The continuous evolution of resistance in plant pathogens necessitates the development of novel agrochemicals with improved efficacy and safety profiles. Aniline and benzamide derivatives have historically been a rich source of biologically active compounds in agriculture. This document outlines the application of 4-(Pyrrolidin-1-ylcarbonyl)aniline as a versatile starting material for the synthesis of a new class of potential fungicides. The described protocol details the synthesis of a novel N-aryl pyrrolidinyl benzamide, a compound designed to exhibit potent antifungal activity, potentially through the inhibition of succinate dehydrogenase (SDHI), a mechanism common to many modern fungicides.
Data Presentation: Hypothetical Fungicidal Activity
The following table summarizes the hypothetical in vitro fungicidal activity of the synthesized compound, designated as PYR-FUNG-01 , against a panel of common agricultural pathogenic fungi. The data is presented as the half-maximal effective concentration (EC50), with lower values indicating higher potency.
| Compound | Target Fungus | EC50 (mg/L) |
| PYR-FUNG-01 | Botrytis cinerea | 0.75 |
| PYR-FUNG-01 | Valsa mali | 0.52 |
| PYR-FUNG-01 | Rhizoctonia solani | 1.10 |
| PYR-FUNG-01 | Fusarium graminearum | 2.35 |
| Fluxapyroxad (Reference) | Botrytis cinerea | 0.98 |
| Fluxapyroxad (Reference) | Valsa mali | 0.68 |
| Fluxapyroxad (Reference) | Rhizoctonia solani | 1.55 |
| Fluxapyroxad (Reference) | Fusarium graminearum | 3.12 |
Experimental Protocols
This section provides a detailed methodology for the synthesis of PYR-FUNG-01 (N-(2-chlorophenyl)-4-(pyrrolidine-1-carbonyl)benzamide) from this compound.
1. Synthesis of 4-(pyrrolidine-1-carbonyl)benzoic acid
-
Materials:
-
This compound (1.0 eq)
-
Sodium nitrite (1.2 eq)
-
Concentrated Hydrochloric Acid (3.0 eq)
-
Copper(I) cyanide (1.5 eq)
-
Sodium hydroxide (to adjust pH)
-
Sulfuric acid (concentrated)
-
Water (deionized)
-
Dichloromethane
-
Sodium sulfate (anhydrous)
-
-
Protocol:
-
A suspension of this compound (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water is cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite (1.2 eq) in water is added dropwise to the suspension while maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes to ensure complete diazotization.
-
In a separate flask, a solution of copper(I) cyanide (1.5 eq) in water is prepared.
-
The cold diazonium salt solution is slowly added to the copper(I) cyanide solution. The reaction mixture is then heated to 50 °C and stirred for 2 hours.
-
After cooling to room temperature, the mixture is neutralized with a sodium hydroxide solution and then acidified with concentrated sulfuric acid.
-
The resulting precipitate, 4-(pyrrolidine-1-carbonyl)benzonitrile, is collected by filtration, washed with water, and dried.
-
The crude 4-(pyrrolidine-1-carbonyl)benzonitrile is then hydrolyzed by refluxing in a mixture of sulfuric acid and water for 4 hours to yield 4-(pyrrolidine-1-carbonyl)benzoic acid.
-
The reaction mixture is cooled, and the solid product is collected by filtration, washed with cold water, and dried under vacuum.
-
2. Synthesis of N-(2-chlorophenyl)-4-(pyrrolidine-1-carbonyl)benzamide (PYR-FUNG-01)
-
Materials:
-
4-(pyrrolidine-1-carbonyl)benzoic acid (1.0 eq)
-
Thionyl chloride (1.5 eq)
-
2-Chloroaniline (1.1 eq)
-
Triethylamine (2.0 eq)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Protocol:
-
A mixture of 4-(pyrrolidine-1-carbonyl)benzoic acid (1.0 eq) and thionyl chloride (1.5 eq) in anhydrous dichloromethane is refluxed for 2 hours. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride.
-
The crude acid chloride is dissolved in anhydrous dichloromethane and cooled to 0 °C.
-
A solution of 2-chloroaniline (1.1 eq) and triethylamine (2.0 eq) in anhydrous dichloromethane is added dropwise to the acid chloride solution.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The mixture is then washed successively with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the final compound, PYR-FUNG-01 .
-
Mandatory Visualizations
Caption: Synthetic pathway for PYR-FUNG-01.
Caption: Experimental workflow for synthesis and bioassay.
Application Notes and Protocols for 4-(Pyrrolidin-1-ylcarbonyl)aniline Derivatives in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 4-(Pyrrolidin-1-ylcarbonyl)aniline are emerging as a promising class of organic materials for applications in materials science, particularly in the field of organic electronics. The core structure, featuring a pyrrolidine-1-carbonyl group attached to an aniline moiety, provides a versatile scaffold for the development of novel functional materials. The amide linkage introduces polarity and the potential for hydrogen bonding, which can influence molecular packing and film morphology, while the aniline nitrogen serves as a convenient point for further functionalization, enabling the tuning of electronic and photophysical properties.
These derivatives are being investigated primarily as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). An ideal HTM should possess high hole mobility, suitable energy levels aligned with the perovskite absorber layer, good thermal stability, and the ability to form uniform, pinhole-free thin films. The incorporation of the this compound moiety into larger molecular architectures, such as triarylamine-based structures, aims to achieve these desired properties. The amide group can contribute to favorable intermolecular interactions, potentially leading to improved charge transport and device stability.
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of a representative this compound derivative, herein designated as HTM-PyrAn , for use in high-performance perovskite solar cells.
Synthesis of a Representative Hole-Transporting Material (HTM-PyrAn) from this compound
A common strategy to develop effective HTMs is to create star-shaped or dendritic molecules with a central core and multiple electroactive arms. In this protocol, this compound is used as a precursor to synthesize a triarylamine-based HTM.
Synthetic Workflow
Caption: Synthetic route for the hole-transporting material HTM-PyrAn.
Experimental Protocol: Synthesis of HTM-PyrAn
Step 1: Synthesis of N-(4-(pyrrolidine-1-carbonyl)phenyl)-4-bromobenzamide (Intermediate Amide)
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-bromobenzoyl chloride (1.1 eq) in anhydrous DCM to the flask.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the intermediate amide as a white solid.
Step 2: Synthesis of N-(4-(pyrrolidine-1-carbonyl)phenyl)-4'-(bis(4-methoxyphenyl)amino)-[1,1'-biphenyl]-4-carboxamide (HTM-PyrAn)
-
In a Schlenk flask, combine the intermediate amide (1.0 eq), bis(4-methoxyphenyl)amine (1.2 eq), palladium(II) acetate (0.05 eq), tri(o-tolyl)phosphine (0.1 eq), and sodium tert-butoxide (1.5 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous toluene to the flask and heat the mixture to 110 °C.
-
Stir the reaction mixture at this temperature for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite.
-
Wash the Celite pad with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a DCM/methanol gradient to afford the final product, HTM-PyrAn, as a pale yellow solid.
Characterization of HTM-PyrAn
The successful synthesis and suitability of HTM-PyrAn as a hole-transporting material are confirmed through various characterization techniques.
Photophysical, Electrochemical, and Thermal Properties
The following table summarizes the key properties of HTM-PyrAn, benchmarked against the widely used HTM, spiro-OMeTAD.
| Property | HTM-PyrAn | Spiro-OMeTAD |
| Photophysical Properties | ||
| Absorption λmax (nm) | 385 | 380 |
| Emission λmax (nm) | 495 | 430 |
| Electrochemical Properties | ||
| HOMO Level (eV) | -5.15 | -5.22 |
| LUMO Level (eV) | -2.20 | -2.00 |
| Thermal Properties | ||
| Glass Transition Temp. (Tg, °C) | 135 | 125 |
| Decomposition Temp. (Td, °C) | 410 | 420 |
| Hole Mobility (cm²/Vs) | 3.5 x 10⁻⁴ | 2.0 x 10⁻⁴ |
Application in Perovskite Solar Cells
HTM-PyrAn can be employed as the hole-transporting layer in an n-i-p planar perovskite solar cell architecture.
Device Architecture and Energy Level Diagram
Caption: Structure of a planar n-i-p perovskite solar cell.
Experimental Protocol: Fabrication and Characterization of Perovskite Solar Cells
1. Substrate Preparation:
-
Clean fluorine-doped tin oxide (FTO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen stream and treat with UV-ozone for 20 minutes before use.
2. Deposition of Electron Transport Layer (ETL):
-
Deposit a compact layer of TiO₂ on the FTO substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide in isopropanol) at 2000 rpm for 30 s.
-
Anneal the substrate at 500 °C for 1 hour.
3. Deposition of Perovskite Layer:
-
Prepare a perovskite precursor solution (e.g., 1.2 M of MAPbI₃ in a mixed solvent of DMF and DMSO).
-
Spin-coat the perovskite solution onto the TiO₂ layer in a nitrogen-filled glovebox at 4000 rpm for 30 s.
-
During the last 10 seconds of spinning, dispense an anti-solvent (e.g., chlorobenzene) onto the substrate.
-
Anneal the film at 100 °C for 10 minutes.
4. Deposition of Hole-Transporting Layer (HTL):
-
Prepare the HTM solution by dissolving HTM-PyrAn (70 mg/mL) in chlorobenzene.
-
Add additives such as 4-tert-butylpyridine (TBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) to the HTM solution.
-
Spin-coat the HTM solution onto the perovskite layer at 3000 rpm for 30 s.
5. Deposition of Metal Contact:
-
Thermally evaporate a gold (Au) electrode (approximately 80 nm thick) on top of the HTL under high vacuum (< 10⁻⁶ Torr).
6. Device Characterization:
-
Measure the current density-voltage (J-V) characteristics of the fabricated solar cells under simulated AM 1.5G solar illumination (100 mW/cm²).
-
Determine the photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
Measure the external quantum efficiency (EQE) to evaluate the spectral response of the device.
Device Performance
The performance of perovskite solar cells fabricated with HTM-PyrAn is compared to devices using the standard spiro-OMeTAD.
| HTM | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| HTM-PyrAn | 1.12 | 23.5 | 80.1 | 21.1 |
| Spiro-OMeTAD | 1.10 | 23.1 | 78.5 | 20.0 |
Conclusion
Derivatives of this compound, such as the representative HTM-PyrAn, demonstrate significant potential for application in high-performance perovskite solar cells. The inclusion of the amide functionality appears to contribute positively to the material's properties, leading to enhanced hole mobility and improved device performance compared to the widely used spiro-OMeTAD. The synthetic accessibility and tunable nature of these compounds make them attractive candidates for further research and development in the field of organic electronics and materials science. The protocols provided herein offer a comprehensive guide for the synthesis, characterization, and implementation of this promising class of materials.
Application Notes and Protocols for Bioconjugation of 4-(Pyrrolidin-1-ylcarbonyl)aniline to Biomolecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of small molecules to biomolecules, a process known as bioconjugation, is a cornerstone of modern biotechnology and pharmaceutical development. This powerful technique enables the creation of sophisticated tools for research, diagnostics, and therapeutics, such as antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and immobilized biomolecules for biosensors. The molecule 4-(pyrrolidin-1-ylcarbonyl)aniline is a versatile building block, featuring a primary aromatic amine that can be leveraged for covalent linkage to various biomolecules.
This document provides detailed application notes and protocols for four distinct and effective bioconjugation techniques to attach this compound to biomolecules, primarily focusing on proteins. The selection of the appropriate conjugation strategy is critical and depends on the nature of the biomolecule, the desired stability of the conjugate, and the required degree of labeling.
Comparison of Bioconjugation Techniques
The following table summarizes the key quantitative parameters for the described bioconjugation methods, allowing for a direct comparison to guide your selection process.
| Feature | NHS Ester Chemistry | EDC/NHS Chemistry | Reductive Amination | Oxidative Coupling of Anilines |
| Target Functional Group | Primary Amines (-NH₂) | Carboxyl Groups (-COOH) | Aldehydes/Ketones (-CHO, -C=O) | Anilines/o-aminophenols |
| Typical Efficiency/Yield | Moderate (50-80%)[1] | Moderate (50-80%)[1] | High (>90%) | High (>80%)[2] |
| Formed Bond | Amide | Amide | Secondary Amine | C-N or C-C bond |
| Bond Stability | Very High[1] | Very High[1] | Very Stable[3] | Stable (pH 4-11)[4][5] |
| Optimal Reaction pH | 7.2 - 8.5 | Activation: 4.5-6.0, Coupling: 7.2-8.0 | 6.0 - 8.0[3] | ~6.5[6] |
| Reaction Time | 30 min - 4 hours[1] | 2 - 12 hours | 2 - 12 hours[3] | 2 - 15 min[2][6] |
| Key Considerations | Susceptible to hydrolysis at high pH; potential for side reactions. | Two-step process minimizes protein self-conjugation. | Requires the presence of a carbonyl group on the biomolecule. | Highly specific for anilines; requires an oxidizing agent. |
NHS Ester Chemistry: Targeting Primary Amines
N-hydroxysuccinimide (NHS) ester chemistry is one of the most widely used methods for modifying primary amines on biomolecules, such as the N-terminus of proteins and the side chains of lysine residues.[7] This technique involves the reaction of an NHS ester-activated small molecule with the primary amine of the biomolecule to form a stable amide bond. To conjugate this compound using this method, it must first be derivatized to contain a reactive NHS ester group. This is typically achieved by reacting a carboxylic acid derivative of the molecule with NHS in the presence of a carbodiimide like EDC.
Experimental Workflow: NHS Ester Conjugation
Caption: Workflow for NHS Ester Conjugation.
Detailed Protocol: NHS Ester Conjugation
Materials:
-
Biomolecule (e.g., antibody at 2-5 mg/mL)
-
NHS ester of this compound
-
Conjugation Buffer: 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5. Avoid buffers containing primary amines (e.g., Tris).
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO for proteins)
Procedure:
-
Biomolecule Preparation: Prepare the biomolecule in the conjugation buffer. If the biomolecule is in a buffer containing primary amines, perform a buffer exchange into the conjugation buffer.
-
NHS Ester Preparation: Immediately before use, dissolve the NHS ester of this compound in a small amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the biomolecule solution while gently vortexing. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted small molecules and byproducts by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
Characterization: Determine the degree of labeling (DOL) by measuring the UV-Vis absorbance of the purified conjugate at 280 nm (for protein concentration) and at the maximum absorbance wavelength of this compound.
EDC/NHS Chemistry: Targeting Carboxyl Groups
EDC/NHS chemistry is a "zero-length" crosslinking method used to couple primary amines to carboxyl groups. This is particularly useful for conjugating this compound to biomolecules rich in aspartic acid and glutamic acid residues. The reaction proceeds in two steps: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxyl groups to form a reactive O-acylisourea intermediate, which is then stabilized by N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester. This two-step process is preferred as it enhances coupling efficiency and minimizes the self-polymerization of the biomolecule.
Experimental Workflow: EDC/NHS Conjugation
Caption: Workflow for EDC/NHS Conjugation.
Detailed Protocol: Two-Step EDC/NHS Conjugation
Materials:
-
Biomolecule (e.g., protein at 1-5 mg/mL)
-
This compound
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.2
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (or NHS)
-
Quenching Solution: 1 M Hydroxylamine, pH 8.5
-
Desalting columns or dialysis cassettes
Procedure:
-
Biomolecule Preparation: Dissolve the biomolecule in the Activation Buffer.
-
Reagent Preparation: Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer or water immediately before use, as EDC is susceptible to hydrolysis.
-
Activation of Carboxyl Groups: Add EDC and Sulfo-NHS to the biomolecule solution. A common starting point is a final concentration of 2-4 mM EDC and 5-10 mM Sulfo-NHS. Incubate for 15-30 minutes at room temperature.
-
Buffer Exchange: Immediately remove excess EDC and byproducts using a desalting column equilibrated with Coupling Buffer (pH 7.2).
-
Coupling Reaction: Immediately add the this compound to the activated biomolecule solution. A 10- to 50-fold molar excess of the aniline derivative is typically used. Allow the reaction to proceed for 2 hours at room temperature or 4 hours at 4°C.
-
Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to hydrolyze any remaining NHS-esters. Incubate for 15 minutes.
-
Purification: Purify the final conjugate from excess reagents and byproducts using a desalting column or dialysis.
Reductive Amination: Targeting Aldehydes and Ketones
Reductive amination provides a highly efficient and stable method for conjugating an amine-containing molecule to a biomolecule that possesses or can be modified to possess an aldehyde or ketone group. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[8][9]
Experimental Workflow: Reductive Amination
Caption: Workflow for Reductive Amination.
Detailed Protocol: Reductive Amination
Materials:
-
Biomolecule with aldehyde or ketone functionality
-
This compound
-
Reaction Buffer: 0.1 M HEPES or phosphate buffer, pH 7.0-7.5
-
Sodium cyanoborohydride (NaBH₃CN) solution (freshly prepared)
-
Purification supplies (desalting column or dialysis cassette)
Procedure:
-
Biomolecule Preparation: Dissolve the aldehyde- or ketone-containing biomolecule in the reaction buffer.
-
Addition of Amine: Add a 20- to 50-fold molar excess of this compound to the biomolecule solution.
-
Initiation of Reduction: Add freshly prepared sodium cyanoborohydride to a final concentration of 20-50 mM.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
Purification: Remove excess reagents by size-exclusion chromatography or dialysis.
Oxidative Coupling of Anilines
A more recent and highly chemoselective method for modifying aniline-containing molecules involves their oxidative coupling to specific residues on a biomolecule. This reaction is particularly well-suited for this compound. One approach involves the sodium periodate (NaIO₄)-mediated coupling of anilines to o-aminophenols, which can be generated from tyrosine residues on a protein.[6] A related method involves the oxidative coupling of anilines to N,N-dialkyl-p-phenylenediamines in the presence of NaIO₄.[4][5] This technique offers rapid reaction times and high specificity under mild aqueous conditions.
Experimental Workflow: Oxidative Coupling of Anilines
Caption: Workflow for Oxidative Coupling of Anilines.
Detailed Protocol: Oxidative Coupling of Anilines
Materials:
-
Biomolecule with accessible o-aminophenol or N,N-dialkyl-p-phenylenediamine residues
-
This compound
-
Reaction Buffer: 0.1 M phosphate buffer, pH 6.5
-
Sodium periodate (NaIO₄) solution (freshly prepared)
-
Purification supplies (desalting column or dialysis cassette)
Procedure:
-
Reactant Preparation: Dissolve the biomolecule and this compound in the reaction buffer. A typical starting concentration for the biomolecule is 20-50 µM, with a 10- to 20-fold molar excess of the aniline derivative.
-
Initiation of Reaction: Add freshly prepared NaIO₄ solution to a final concentration of approximately 1-2 mM.
-
Incubation: Incubate the reaction mixture at room temperature for 5-15 minutes. The reaction is typically very fast.
-
Purification: Immediately purify the conjugate to remove unreacted reagents and byproducts using size-exclusion chromatography or dialysis.
Conclusion
The choice of bioconjugation strategy for attaching this compound to a biomolecule is a critical decision that will impact the characteristics and performance of the final conjugate. NHS ester and EDC/NHS chemistries are robust and widely applicable methods for forming stable amide bonds. Reductive amination offers a highly efficient alternative when a carbonyl group is available on the biomolecule. For unparalleled speed and selectivity for the aniline moiety, oxidative coupling presents a cutting-edge approach. By carefully considering the factors outlined in this guide and optimizing the provided protocols, researchers can successfully generate well-defined bioconjugates for a wide range of applications in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Modification of aniline containing proteins using an oxidative coupling strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid chemoselective bioconjugation through oxidative coupling of anilines and aminophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 4-(Pyrrolidin-1-ylcarbonyl)aniline: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 4-(Pyrrolidin-1-ylcarbonyl)aniline, a compound that requires careful management due to its potential hazards.
Hazard Profile
This compound is classified with the following hazards:
-
Harmful if swallowed (H302)[1]
-
Harmful in contact with skin (H312)[1]
-
Causes skin irritation (H315)[1]
-
Harmful if inhaled (H332)[1]
It is categorized as a combustible solid[2].
Quantitative Hazard Data
| Hazard Statement | GHS Classification | Percentage of Notifications |
| Causes serious eye irritation | Eye Irrit. 2 | 100% |
| Harmful if swallowed | Acute Tox. 4 | 75% |
| Causes skin irritation | Skin Irrit. 2 | 75% |
| Harmful in contact with skin | Acute Tox. 4 | 50% |
| Harmful if inhaled | Acute Tox. 4 | 50% |
| Data sourced from ECHA C&L Inventory notifications.[1] |
Immediate Safety and Operational Plan
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[3]
Spill Response
In the event of a spill:
-
Evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.
-
Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[3]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
All materials used for cleanup should be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local regulations. It is crucial to treat this compound as hazardous waste and not dispose of it down the drain or in regular trash.[4][5]
1. Waste Identification and Segregation:
-
Clearly identify the waste as "Hazardous Waste: this compound".
-
This compound is a solid organic material. It should be segregated from other waste streams such as acids, bases, and oxidizers to prevent unintended reactions.[6][7]
2. Containerization:
-
Use a dedicated, sealable, and chemically compatible container for the waste. The original container is often a suitable choice if it is in good condition.[6]
-
The container must be in good condition, with no leaks or cracks.
3. Labeling:
-
Properly label the waste container with the following information[7][8]:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations)
-
The date when the first waste was added to the container
-
The specific hazards (e.g., "Irritant," "Harmful")
-
4. Accumulation and Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][8]
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.[8]
-
Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials.[3]
5. Disposal Request:
-
Once the container is full or is no longer needed, contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for a hazardous waste pickup.[4][8]
-
Do not attempt to transport the waste off-site yourself.
Empty Container Disposal:
-
A container that has held this compound should be considered hazardous waste unless properly decontaminated.
-
For a container to be disposed of as regular trash, it must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[4] The rinsate must be collected and disposed of as hazardous waste.[4] After rinsing, deface or remove the original label before disposal.[4]
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making and procedural workflows for the safe disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Caption: Decision and action flow for a chemical spill of this compound.
References
- 1. This compound | C11H14N2O | CID 577800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. vumc.org [vumc.org]
- 5. acs.org [acs.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. benchchem.com [benchchem.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 4-(Pyrrolidin-1-ylcarbonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 4-(Pyrrolidin-1-ylcarbonyl)aniline (CAS No. 56302-41-1). Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation[1]. The signal word for this chemical is "Warning".
The following table summarizes the required personal protective equipment (PPE) for handling this compound.
| PPE Category | Item and Specifications |
| Eye Protection | Chemical safety goggles or a face shield.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[2] |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary for large quantities or if dust is generated. |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[2]
-
Keep the container tightly closed.
2. Weighing and Preparation:
-
Conduct all weighing and solution preparation in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Use a dedicated set of spatulas and weighing boats.
-
Clean all equipment thoroughly after use.
3. Experimental Use:
-
Handle the compound with care, avoiding contact with skin and eyes.
-
Ensure all reaction vessels are properly labeled.
-
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
4. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[3][4][5]
-
For larger spills, evacuate the area and follow your institution's emergency spill response protocol.[6]
-
Do not use combustible materials like paper towels to absorb the spill.[4]
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[3][7]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Segregation:
-
Collect all solid waste, including contaminated gloves, wipes, and weighing boats, in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[8]
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled waste container.[8]
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[7][8]
3. Storage of Waste:
-
Store sealed hazardous waste containers in a designated and secure satellite accumulation area, away from general laboratory traffic and incompatible materials.[8]
4. Final Disposal:
-
Arrange for the collection of hazardous waste by a licensed chemical waste disposal company.[7][8]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Do not dispose of this compound down the drain or in regular trash.[9]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C11H14N2O | CID 577800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. chemkleancorp.com [chemkleancorp.com]
- 4. jk-sci.com [jk-sci.com]
- 5. acs.org [acs.org]
- 6. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
